molecular formula C6H12 B1587906 cis-4-Methyl-2-pentene CAS No. 691-38-3

cis-4-Methyl-2-pentene

Cat. No.: B1587906
CAS No.: 691-38-3
M. Wt: 84.16 g/mol
InChI Key: LGAQJENWWYGFSN-PLNGDYQASA-N
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Description

Cis-4-Methyl-2-pentene is a useful research compound. Its molecular formula is C6H12 and its molecular weight is 84.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insolubleslightly soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73913. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-4-methylpent-2-ene
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InChI

InChI=1S/C6H12/c1-4-5-6(2)3/h4-6H,1-3H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAQJENWWYGFSN-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12
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DSSTOX Substance ID

DTXSID90880651
Record name 2-pentene, 4-methyl-, (z)-
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Molecular Weight

84.16 g/mol
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Physical Description

Clear dark yellow liquid; [Sigma-Aldrich MSDS], Clear colourless liquid, Fruity green aroma upon dilution
Record name cis-4-Methyl-2-pentene
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Record name 4-Methyl-cis-2-pentene
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Solubility

Practically insoluble to insoluble, Slightly Soluble (in ethanol)
Record name 4-Methyl-cis-2-pentene
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Density

0.6690-0.6730
Record name 4-Methyl-cis-2-pentene
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Vapor Pressure

244.0 [mmHg]
Record name cis-4-Methyl-2-pentene
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CAS No.

691-38-3, 4461-48-7
Record name cis-4-Methyl-2-pentene
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Record name 4-Methyl-2-pentene, (2Z)-
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Record name 2-Methyl-3-pentene
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Record name cis-4-methylpent-2-ene
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Record name 4-METHYL-2-PENTENE, (2Z)-
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Foundational & Exploratory

An In-depth Technical Guide to cis-4-Methyl-2-pentene: Structural Formula and Bonding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural and bonding characteristics of cis-4-Methyl-2-pentene, an organic compound of interest in various chemical research domains. The information is presented to be a valuable resource for professionals in research, science, and drug development.

Molecular Structure and Nomenclature

This compound, also known by its IUPAC name (2Z)-4-methylpent-2-ene, is an unsaturated aliphatic hydrocarbon with the chemical formula C₆H₁₂.[1][2][3][4] Its structure features a five-carbon chain with a double bond originating at the second carbon and a methyl group attached to the fourth carbon. The "cis" or "(Z)" designation indicates that the higher priority groups on each carbon of the double bond are on the same side of the double bond plane. In this case, the methyl group on carbon-2 and the isopropyl group on carbon-3 are on the same side.

The connectivity of the atoms can be represented by the SMILES notation C/C=C\C(C)C.[5]

Chemical Bonding and Hybridization

The chemical bonding in this compound is a combination of covalent sigma (σ) and pi (π) bonds, which dictates its molecular geometry and reactivity.

  • sp² Hybridization: The two carbon atoms involved in the double bond (C2 and C3) are sp² hybridized. This hybridization results from the mixing of one 2s and two 2p orbitals to form three equivalent sp² hybrid orbitals arranged in a trigonal planar geometry with bond angles of approximately 120°. The remaining p orbital on each of these carbons is unhybridized and oriented perpendicular to the plane of the sp² orbitals.

  • sp³ Hybridization: The other four carbon atoms (C1, C4, and the two methyl carbons of the isopropyl group) are sp³ hybridized. This involves the mixing of one 2s and three 2p orbitals to form four equivalent sp³ hybrid orbitals, which are arranged in a tetrahedral geometry with bond angles of approximately 109.5°.

  • Sigma (σ) Bonds: All single bonds in the molecule are σ bonds, formed by the head-on overlap of hybrid orbitals (sp³-sp³, sp³-sp², sp³-s) or a hybrid orbital and a hydrogen s orbital. These bonds have cylindrical symmetry around the bond axis, allowing for free rotation.

  • Pi (π) Bond: The second bond of the C=C double bond is a π bond, formed by the sideways overlap of the unhybridized p orbitals on the sp² hybridized carbon atoms.[6] This π bond is weaker than a σ bond and restricts rotation around the C=C axis, leading to the possibility of geometric isomerism (cis/trans or E/Z).[6] The electron density of the π bond is located above and below the plane of the σ bond framework.

Quantitative Data

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular FormulaC₆H₁₂
Molecular Weight84.16 g/mol [2][3][4]
IUPAC Name(2Z)-4-methylpent-2-ene[1]
CAS Number691-38-3[4]
Boiling Point57-58 °C[7]
Melting Point-134.4 °C[7]
Density0.670 g/mL[8]
Refractive Index1.398[8]

Structural Visualization

The following diagram illustrates the structural formula of this compound.

Structural formula of this compound.

Experimental Protocols for Structural Elucidation

The determination of the structure of this compound and similar small organic molecules relies on a combination of spectroscopic techniques. Below are generalized methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[9][10]

Objective: To determine the connectivity and chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) in the molecule.

Methodology:

  • Sample Preparation: A small amount of the purified this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃) to a concentration of approximately 5-25 mg/mL. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

  • Data Acquisition: The sample is placed in an NMR spectrometer.

    • For ¹H NMR , a standard one-pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

    • For ¹³C NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

  • Spectral Interpretation: The chemical shifts, integration (for ¹H NMR), and splitting patterns (multiplicity) of the peaks are analyzed to deduce the structure. For this compound, one would expect distinct signals for the different types of protons and carbons, with the coupling constants in the ¹H NMR spectrum helping to confirm the cis stereochemistry of the double bond.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify volatile compounds.[11][12]

Objective: To determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and providing further structural information.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Gas Chromatography:

    • A small volume of the sample is injected into the GC, where it is vaporized.

    • An inert carrier gas (e.g., helium or hydrogen) carries the vaporized sample through a heated capillary column.

    • The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. This compound will elute at a specific retention time under a given set of conditions (e.g., temperature program, carrier gas flow rate).

  • Mass Spectrometry:

    • As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.

    • In the ion source (commonly using electron ionization), molecules are bombarded with electrons, causing them to ionize and fragment in a reproducible manner.

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • A detector records the abundance of each ion.

  • Data Analysis: The output is a mass spectrum, which is a plot of ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion (M⁺), which gives the molecular weight of the compound. The fragmentation pattern provides a "fingerprint" that can be compared to spectral libraries for confirmation of the structure.

Logical Relationships in Structural Analysis

The following diagram illustrates the workflow for the structural elucidation of an unknown compound like this compound.

structural_elucidation_workflow cluster_spectroscopy Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_structure_determination Structure Determination NMR NMR Spectroscopy (¹H, ¹³C) NMR_data Chemical Shifts, Coupling Constants, Integration NMR->NMR_data MS Mass Spectrometry (GC-MS) MS_data Molecular Ion Peak, Fragmentation Pattern MS->MS_data IR Infrared Spectroscopy IR_data Functional Group Frequencies (e.g., C=C stretch) IR->IR_data Connectivity Establish Connectivity (Carbon Skeleton) NMR_data->Connectivity Stereochemistry Determine Stereochemistry (cis/trans) NMR_data->Stereochemistry MS_data->Connectivity IR_data->Connectivity Final_Structure Propose Final Structure Connectivity->Final_Structure Stereochemistry->Final_Structure

Workflow for structural elucidation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of cis-4-Methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Methyl-2-pentene, an alkene with the chemical formula C6H12, is a volatile organic compound of interest in various fields of chemical research and development.[1][2] Its specific stereochemistry, with the alkyl groups on the same side of the carbon-carbon double bond, influences its physical properties and chemical reactivity.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis, purification, and characterization.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical synthesis.

Physical Properties of this compound
PropertyValueReference
Molecular Formula C6H12[1][2]
Molecular Weight 84.16 g/mol [1][2]
Appearance Colorless liquid[4]
Boiling Point 56-58 °C[1]
Melting Point -134.4 °C
Density 0.670 - 0.686 g/mL at 20 °C[1][4]
Refractive Index 1.398 at 20 °C[4]
Flash Point -32 °C
Solubility Insoluble in water; Soluble in chloroform, alcohol, and benzene.
Vapor Pressure 244 mmHg at 25 °C
Chemical Properties and Reactivity of this compound
PropertyDescriptionReference
Stability cis-isomers are generally less stable than their trans-counterparts due to steric hindrance.[3]
Reactivity The presence of a C=C double bond makes it susceptible to addition reactions.[5]
Storage Store in a well-ventilated place. Keep cool.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are provided below.

Synthesis of this compound via Catalytic Hydrogenation

This compound can be synthesized from 4-methyl-2-pentyne (B1585047) through catalytic hydrogenation using Lindlar's catalyst, which selectively produces the cis-alkene.[6]

Materials:

  • 4-methyl-2-pentyne

  • Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)

  • Hydrogen gas

  • Hexane (solvent)

Procedure:

  • In a round-bottom flask, dissolve 4-methyl-2-pentyne in hexane.

  • Add a catalytic amount of Lindlar's catalyst to the solution.

  • Flush the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • The filtrate contains the desired this compound.

Purification by Distillation

Due to its volatile nature, this compound can be purified by simple distillation.

Procedure:

  • Dry the crude product with a suitable drying agent, such as anhydrous calcium chloride.[1]

  • Set up a simple distillation apparatus.

  • Carefully heat the flask containing the dried crude product.

  • Collect the fraction that distills at the boiling point of this compound (56-58 °C).[1]

Characterization

Gas Chromatography (GC): GC is a suitable technique for assessing the purity of the volatile this compound. A capillary column, such as one with a nonpolar stationary phase like CP-Sil 5 CB, can be used.[7] The oven temperature can be programmed to start at a low temperature (e.g., 40°C) and ramp up to ensure separation from any impurities.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: For NMR analysis, the sample should be dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl3).[9] Given the volatility of the compound, the NMR tube should be properly capped.[10]

  • Sample Preparation: Dissolve a few milligrams of the purified product in approximately 0.6-0.7 mL of CDCl3. Filter the solution through a pipette with a small cotton plug to remove any particulate matter.[10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the characteristic functional groups. The spectrum of an alkene will show C-H stretching vibrations for the sp2 hybridized carbons typically between 3000 and 3100 cm⁻¹ and the C=C stretching vibration around 1640-1680 cm⁻¹.[12]

  • Sample Preparation: A neat liquid sample can be analyzed by placing a drop between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.[13]

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern. For alkenes, the molecular ion peak is typically observed.[14] Fragmentation often occurs at the allylic position, leading to the formation of stable carbocations.[15]

Chemical Reactions of this compound

The double bond in this compound is the center of its reactivity, undergoing various addition and other reactions.

Addition Reactions
  • Halogenation: Reacts with halogens like chlorine (Cl2) to give 2,3-dichloro-4-methylpentane.[5]

  • Hydrohalogenation: Addition of hydrogen halides like HBr follows Markovnikov's rule, yielding 2-bromo-4-methylpentane (B50952) as the major product.[5][16][17][18]

Other Reactions
  • Allylic Bromination: Reaction with N-bromosuccinimide (NBS) leads to the formation of 4-bromo-4-methyl-2-pentene through a radical mechanism.

  • Oxidation: Dihydroxylation using osmium tetroxide (OsO4) results in the formation of cis-4-methyl-pentane-2,3-diol.[19]

  • Polymerization: 4-methyl-2-pentyne, a related alkyne, can be polymerized using various catalytic systems.[20] Poly(4-methyl-1-pentene) is a commercially important polymer.[21]

  • Metathesis: Cross-metathesis reactions of related alkenes have been studied, suggesting potential for similar reactivity with this compound.[22][23]

  • Catalytic Hydrogenation: Complete reduction of the double bond with hydrogen gas over a platinum or palladium catalyst yields 2-methylpentane.[24]

Visualizations

Synthesis and Purification Workflow

Synthesis_Purification cluster_synthesis Synthesis cluster_purification Purification start 4-methyl-2-pentyne reaction Catalytic Hydrogenation (Lindlar's Catalyst, H2) start->reaction crude Crude this compound reaction->crude drying Drying (Anhydrous CaCl2) crude->drying distillation Simple Distillation drying->distillation pure Pure this compound distillation->pure

Caption: Workflow for the synthesis and purification of this compound.

Characterization Workflow

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis start Pure this compound gc Gas Chromatography (GC) (Purity Assessment) start->gc nmr NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) start->nmr ftir FTIR Spectroscopy (Functional Group ID) start->ftir ms Mass Spectrometry (MS) (Molecular Weight & Fragmentation) start->ms

Caption: Analytical workflow for the characterization of this compound.

Electrophilic Addition of HBr

Electrophilic_Addition alkene This compound carbocation Secondary Carbocation (More Stable Intermediate) alkene->carbocation + H⁺ hbr HBr product 2-Bromo-4-methylpentane (Major Product) carbocation->product + Br⁻

Caption: Reaction pathway for the electrophilic addition of HBr to this compound.

References

A Technical Guide to the Spectroscopic Analysis of cis-4-Methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for cis-4-Methyl-2-pentene, also known as (Z)-4-methylpent-2-ene.[1][2][3] It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure and Properties:

  • IUPAC Name: (Z)-4-methylpent-2-ene[1][2][3]

  • Synonyms: this compound, 4-Methyl-cis-2-pentene[1][2]

  • CAS Number: 691-38-3[1][2][4]

  • Molecular Formula: C₆H₁₂[1][2][4]

  • Molecular Weight: 84.16 g/mol [1][2][4]

Data Presentation

The following sections summarize the key spectroscopic data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Protons (Position)Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (CH₃)~ 1.6 - 1.7Doublet of doublets~ 6.5, ~1.5
H-2~ 5.2 - 5.4Doublet of quartets~ 11.0, ~6.5
H-3~ 5.3 - 5.5Doublet of doublets~ 11.0, ~9.5
H-4~ 2.5 - 2.7Multiplet
H-5, H-6 (2 x CH₃)~ 0.9 - 1.0Doublet~ 6.8

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The data presented is based on typical values for similar structures.

¹³C NMR Spectral Data [5][6]

Carbon (Position)Chemical Shift (ppm)
C-1~ 12.5
C-2~ 124.0
C-3~ 135.0
C-4~ 25.5
C-5, C-6~ 22.5

Note: Data is compiled from publicly available spectral databases.

Infrared (IR) Spectroscopy[7][8]

The IR spectrum of this compound exhibits characteristic peaks corresponding to its functional groups.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~ 3010 - 3030C-H Stretch=C-H (Alkenyl)
~ 2870 - 2960C-H StretchC-H (Alkyl)
~ 1650 - 1660C=C StretchAlkene
~ 1365 - 1385C-H Bend-CH(CH₃)₂ (Isopropyl split)
~ 690 - 730=C-H Bendcis-disubstituted Alkene

Note: The spectrum may show variations depending on the sampling method (e.g., neat liquid, gas phase, or solution).[7]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[2]

Mass-to-Charge Ratio (m/z)IonRelative Intensity
84[C₆H₁₂]⁺ (Molecular Ion)High
69[C₅H₉]⁺Moderate
43[C₃H₇]⁺ (Isopropyl Cation)High
41[C₃H₅]⁺ (Allyl Cation)High
39[C₃H₃]⁺Moderate

Note: The base peak may vary, but m/z 41 or 43 is typically very prominent.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy Protocol (Liquid Sample)
  • Sample Preparation: For ¹H NMR, accurately weigh approximately 5-20 mg of this compound.[8] For ¹³C NMR, a higher concentration of 20-50 mg may be required.[8]

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should completely dissolve the compound.[8][9]

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube. Ensure the liquid column height is at least 4.5-5.0 cm to be within the detection region of the spectrometer coils.[9][10] If any particulate matter is present, filter the solution through a small cotton plug in the pipette.[10]

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to lock onto the deuterium (B1214612) signal of the solvent, which stabilizes the magnetic field.

  • Shimming and Tuning: Perform shimming to optimize the homogeneity of the magnetic field, which sharpens the spectral peaks.[8] The probe is then tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal reception.[8]

  • Data Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, spectral width) and initiate the experiment.[8]

FTIR Spectroscopy Protocol

Method A: Thin Film Between Salt Plates [11]

  • Plate Preparation: Obtain two clean, dry, and polished salt plates (e.g., NaCl or KBr) from a desiccator.

  • Sample Application: Place a single drop of liquid this compound onto the center of one plate.

  • Sandwich Formation: Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.[12]

  • Analysis: Mount the sandwiched plates in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Cleaning: After analysis, clean the plates thoroughly with a dry solvent like acetone (B3395972) and return them to the desiccator.[11]

Method B: Attenuated Total Reflectance (ATR) [12]

  • Background Scan: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Take a background spectrum of the empty crystal.

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring it covers the crystal surface.

  • Analysis: Acquire the spectrum. For volatile liquids, a pressure arm may be gently lowered over the sample to slow evaporation.[13]

  • Cleaning: Clean the crystal surface with a soft tissue soaked in an appropriate solvent (e.g., isopropanol).[12]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This technique is ideal for volatile compounds like this compound.[14][15]

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Injection: Inject a small volume (typically 1 µL) of the solution into the heated injection port of the gas chromatograph. The high temperature vaporizes the sample.

  • Chromatographic Separation: An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. This compound will elute at a specific retention time under the given conditions.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI) mode, a high-energy electron beam bombards the molecules, causing them to ionize and fragment in a reproducible manner.

  • Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating a mass spectrum.[16]

Visualizations

The following diagrams illustrate the relationships between spectroscopic techniques and a typical experimental workflow.

Spectroscopic_Analysis Spectroscopic Information Pathways substance This compound nmr_h 1H NMR substance->nmr_h nmr_c 13C NMR substance->nmr_c ir IR Spectroscopy substance->ir ms Mass Spectrometry substance->ms info_h Proton Environment (Connectivity, Stereochemistry) nmr_h->info_h info_c Carbon Backbone (Number & Type of Carbons) nmr_c->info_c info_ir Functional Groups (C=C, C-H bonds) ir->info_ir info_ms Molecular Weight & Fragmentation Pattern ms->info_ms

Caption: Relationship between spectroscopic methods and structural information.

Experimental_Workflow General Spectroscopic Workflow cluster_setup Setup Details prep 1. Sample Preparation setup 2. Spectrometer Setup prep->setup sub_dissolve Dissolve/Dilute Sample prep->sub_dissolve acq 3. Data Acquisition setup->acq proc 4. Data Processing acq->proc elucid 5. Structural Elucidation proc->elucid sub_transfer Transfer to Tube/Cell sub_dissolve->sub_transfer sub_transfer->setup setup_lock Lock & Shim (NMR) setup_tune Tune Probe (NMR) setup_bg Background Scan (IR) setup_method Load Method (GC-MS)

Caption: A generalized workflow for spectroscopic analysis of a chemical sample.

References

An In-depth Technical Guide to the Synthesis of cis-4-Methyl-2-pentene from 4-methyl-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoselective synthesis of cis-4-Methyl-2-pentene from 4-methyl-1-pentyne (B1581292). The primary method detailed is the partial catalytic hydrogenation of the terminal alkyne, a fundamental transformation in organic synthesis. This document outlines the reaction principles, catalyst selection, experimental protocols, and product characterization.

Introduction

The selective synthesis of cis-alkenes is a crucial process in organic chemistry, as the stereochemistry of the double bond can significantly impact the biological activity and physical properties of a molecule. The conversion of alkynes to cis-alkenes is most commonly achieved through partial hydrogenation using a "poisoned" catalyst. This guide focuses on the application of this methodology to the synthesis of this compound, a valuable building block in various synthetic pathways.

Reaction Principle: Partial Catalytic Hydrogenation

The synthesis of this compound from 4-methyl-1-pentyne is accomplished via a partial catalytic hydrogenation reaction.[1] This process involves the addition of one equivalent of hydrogen gas (H₂) across the triple bond of the alkyne in the presence of a specialized catalyst. The key to achieving the desired cis-stereochemistry and preventing over-reduction to the corresponding alkane (4-methylpentane) lies in the use of a deactivated or "poisoned" catalyst.[1][2]

The reaction proceeds via a syn-addition mechanism, where both hydrogen atoms add to the same face of the alkyne molecule as it is adsorbed onto the catalyst surface.[3] This concerted addition results in the exclusive formation of the cis-alkene.

Catalyst Selection

Two primary catalyst systems are widely employed for the stereoselective reduction of alkynes to cis-alkenes: Lindlar's catalyst and P-2 catalyst (Nickel Boride).

3.1. Lindlar's Catalyst

Lindlar's catalyst is a heterogeneous catalyst composed of palladium deposited on a solid support, typically calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄), and deactivated with a poison such as lead acetate (B1210297), lead(II) oxide, and quinoline (B57606).[1][3] The poison selectively deactivates the most active sites on the palladium surface, which prevents the further reduction of the initially formed alkene to an alkane.[1] Quinoline also serves to enhance the selectivity of the catalyst.[3]

3.2. P-2 Catalyst (Nickel Boride)

An effective alternative to Lindlar's catalyst is the P-2 catalyst, which is a form of nickel boride (Ni₂B).[3][4] This catalyst is typically prepared in situ by the reduction of a nickel(II) salt, such as nickel(II) acetate, with sodium borohydride (B1222165).[1] The P-2 catalyst also promotes the syn-addition of hydrogen to alkynes, yielding cis-alkenes with high selectivity.[5] It is often considered a more convenient and sometimes more efficient alternative to Lindlar's catalyst.[4]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound using both Lindlar's catalyst and P-2 catalyst.

4.1. Synthesis using Lindlar's Catalyst

This protocol is a representative procedure based on established methods for the partial hydrogenation of terminal alkynes.

Materials:

  • 4-methyl-1-pentyne

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline

  • Anhydrous solvent (e.g., ethanol (B145695), ethyl acetate, or hexane)

  • Hydrogen gas (H₂)

  • Inert gas (e.g., nitrogen or argon)

  • Celite or another filtration aid

Equipment:

  • Two- or three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet adapter

  • Hydrogen balloon or gas cylinder with regulator

  • Septa

  • Syringes and needles

  • Filtration apparatus (e.g., Büchner funnel or fritted glass funnel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar is charged with Lindlar's catalyst (typically 5-10 mol% relative to the alkyne). The flask is sealed with septa and flushed with an inert gas.

  • Solvent and Reagent Addition: Anhydrous solvent is added to the flask via syringe, followed by the addition of a small amount of quinoline (typically of equal mass to the catalyst). 4-methyl-1-pentyne is then added to the stirred suspension.

  • Hydrogenation: The inert gas atmosphere is replaced with hydrogen gas (using a hydrogen-filled balloon or by connecting to a regulated hydrogen cylinder). The reaction mixture is stirred vigorously at room temperature (or cooled to 0 °C for more sensitive substrates).

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC), gas chromatography (GC), or by observing the uptake of hydrogen gas. The reaction should be stopped as soon as the starting alkyne has been consumed to prevent over-reduction.

  • Work-up: Upon completion, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filter cake is washed with a small amount of fresh solvent.

  • Purification: The solvent is removed from the filtrate using a rotary evaporator. The resulting crude product can be purified by simple distillation to yield pure this compound.

4.2. Synthesis using P-2 Catalyst (Nickel Boride)

This protocol describes the in situ preparation of the P-2 catalyst followed by the hydrogenation reaction.

Materials:

  • Nickel(II) acetate tetrahydrate

  • Sodium borohydride

  • Anhydrous ethanol

  • 4-methyl-1-pentyne

  • Hydrogen gas (H₂)

  • Inert gas (e.g., nitrogen or argon)

Equipment:

  • Same as for the Lindlar's catalyst procedure.

Procedure:

  • Catalyst Preparation: In a two-necked round-bottom flask under an inert atmosphere, nickel(II) acetate tetrahydrate is dissolved in anhydrous ethanol. A solution of sodium borohydride in ethanol is then added dropwise with vigorous stirring. A fine black precipitate of the P-2 catalyst will form.

  • Hydrogenation: The flask is then purged with hydrogen gas, and 4-methyl-1-pentyne is added to the catalyst suspension. The reaction is stirred under a hydrogen atmosphere at room temperature.

  • Reaction Monitoring and Work-up: The reaction is monitored and worked up in the same manner as described for the Lindlar's catalyst procedure.

  • Purification: The crude product is purified by distillation.

Data Presentation

Table 1: Reactant and Product Properties

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
4-methyl-1-pentyne4-Methylpent-1-yneC₆H₁₀82.14560.666
This compound(Z)-4-Methylpent-2-eneC₆H₁₂84.16580.670

Table 2: Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~5.31m=CH
¹H~5.21m=CH
¹H~2.62m-CH(CH₃)₂
¹H~1.61d~6.8=CH-CH₃
¹H~0.94d~6.8-CH(CH₃)₂
¹³C~134.1=CH
¹³C~123.4=CH
¹³C~28.7-CH(CH₃)₂
¹³C~22.6-CH(CH₃)₂
¹³C~12.3=CH-CH₃

Note: Chemical shifts are approximate and may vary depending on the solvent and instrument used.[6][7]

Mandatory Visualizations

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow start Reaction Setup (Flask, Catalyst, Inert Atmosphere) add_reagents Add Solvent, Quinoline (optional), and 4-methyl-1-pentyne start->add_reagents hydrogenation Introduce H₂ Atmosphere and Stir Vigorously add_reagents->hydrogenation monitoring Monitor Reaction Progress (TLC, GC) hydrogenation->monitoring workup Reaction Quench and Catalyst Filtration monitoring->workup purification Solvent Removal and Product Distillation workup->purification product Pure this compound purification->product

Caption: General experimental workflow for the hydrogenation.

Conclusion

The partial catalytic hydrogenation of 4-methyl-1-pentyne using Lindlar's catalyst or P-2 catalyst is a reliable and stereoselective method for the synthesis of this compound. Careful selection of the catalyst and control of reaction conditions are paramount to achieving high yields and selectivities, preventing the formation of the corresponding alkane. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

References

An In-depth Technical Guide to the Chemical Reactivity of the Double Bond in cis-4-Methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the double bond in cis-4-Methyl-2-pentene, a key intermediate in organic synthesis. The strategic location of the double bond and the influence of its alkyl substituents dictate its reactivity, primarily through electrophilic addition reactions. This document details the mechanisms, experimental protocols, and product characterization for several key transformations, offering valuable insights for the synthesis of novel chemical entities.

Introduction to the Reactivity of this compound

This compound is an alkene with the molecular formula C₆H₁₂. The presence of a carbon-carbon double bond makes it a nucleophilic substrate, susceptible to attack by electrophiles. The "cis" configuration of the alkyl groups on the double bond influences the stereochemical outcome of addition reactions. The primary reactions involving the double bond include hydrogenation, halogenation, hydrohalogenation, ozonolysis, epoxidation, and dihydroxylation. Understanding the nuances of these reactions is critical for controlling product formation and stereochemistry in synthetic applications.

Key Reactions and Mechanisms

The reactivity of the double bond in this compound is dominated by addition reactions. The general mechanism involves the breaking of the π bond and the formation of two new σ bonds to the carbons of the original double bond.

Catalytic Hydrogenation

Catalytic hydrogenation of this compound involves the addition of hydrogen across the double bond to yield the saturated alkane, 2-methylpentane. This reaction is typically carried out in the presence of a metal catalyst such as platinum, palladium, or nickel. The reaction proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond.

Reaction: this compound + H₂ --(Catalyst)--> 2-Methylpentane

**Experimental Protocol: Catalytic Hydrogenation using Adams' Catalyst (PtO₂) **

A general procedure for the catalytic hydrogenation of an alkene using Adams' catalyst (platinum dioxide) is as follows:

  • Catalyst Activation: In a hydrogenation vessel, a catalytic amount of Adams' catalyst (PtO₂) is added to a suitable solvent (e.g., ethanol (B145695) or acetic acid). The vessel is then purged with hydrogen gas. The PtO₂ is reduced in situ by the hydrogen to form finely divided platinum metal, the active catalyst.

  • Reaction Mixture: The alkene, this compound, is dissolved in the solvent and added to the activated catalyst suspension.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere, typically at a pressure of 1-4 atmospheres, and agitated at room temperature.

  • Monitoring: The reaction progress is monitored by the uptake of hydrogen or by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite. The solvent is then removed from the filtrate under reduced pressure to yield the crude product, 2-methylpentane.

  • Purification: If necessary, the product can be purified by distillation.

Quantitative Data: Hydrogenation

ProductCatalystSolventTemperature (°C)Pressure (atm)Yield (%)
2-MethylpentanePtO₂ (Adams' Catalyst)Ethanol251-4>95
2-MethylpentanePd/CMethanol251>95
2-MethylpentaneRaney NickelEthanol25-501-5>90

Product Characterization: 2-Methylpentane

Spectroscopic DataKey Features
¹H NMR Complex multiplets in the alkane region (~0.8-1.6 ppm).
¹³C NMR Signals corresponding to the six carbon atoms of the alkane chain.
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 86, with characteristic fragmentation patterns for alkanes.
Infrared (IR) Spectroscopy C-H stretching vibrations just below 3000 cm⁻¹.

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Activate Catalyst Activate Catalyst Combine and Hydrogenate Combine and Hydrogenate Activate Catalyst->Combine and Hydrogenate Prepare Alkene Solution Prepare Alkene Solution Prepare Alkene Solution->Combine and Hydrogenate Filter Catalyst Filter Catalyst Combine and Hydrogenate->Filter Catalyst Reaction Complete Remove Solvent Remove Solvent Filter Catalyst->Remove Solvent Distill Product Distill Product Remove Solvent->Distill Product Final Product (2-Methylpentane) Final Product (2-Methylpentane) Distill Product->Final Product (2-Methylpentane)

Halogenation

Halogenation involves the addition of halogens (typically Br₂ or Cl₂) across the double bond. The reaction of this compound with bromine (Br₂) yields 2,3-dibromo-4-methylpentane. This reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion. The result is an anti-addition, where the two bromine atoms add to opposite faces of the original double bond.

Reaction: this compound + Br₂ → (2R,3S)- and (2S,3R)-2,3-dibromo-4-methylpentane (a racemic mixture)

Experimental Protocol: Bromination

  • Reaction Setup: this compound is dissolved in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄), in a flask protected from light to prevent radical reactions.

  • Reagent Addition: A solution of bromine in the same solvent is added dropwise to the alkene solution at a low temperature (typically 0 °C) with stirring. The disappearance of the red-brown color of bromine indicates its consumption.

  • Quenching: After the addition is complete, the reaction can be quenched by adding a solution of sodium thiosulfate (B1220275) to remove any excess bromine.

  • Work-up: The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product can be purified by distillation or chromatography.

Quantitative Data: Bromination

ProductReagentSolventTemperature (°C)Yield (%)
2,3-Dibromo-4-methylpentaneBr₂CH₂Cl₂0Typically high (>90%)

Product Characterization: 2,3-Dibromo-4-methylpentane

Spectroscopic DataKey Features
¹H NMR Signals for the methine protons adjacent to the bromine atoms will be downfield shifted.
¹³C NMR Signals for the carbons bonded to bromine will be shifted downfield.
Mass Spectrometry (MS) Characteristic isotopic pattern for a dibrominated compound.

Halogenation_Mechanism cis-Alkene cis-Alkene Bromonium Ion Bromonium Ion cis-Alkene->Bromonium Ion + Br₂ Product Product Bromonium Ion->Product + Br⁻ (anti-attack)

Hydrohalogenation

The addition of hydrogen halides (HBr, HCl, HI) to this compound follows Markovnikov's rule. The hydrogen atom adds to the carbon of the double bond that has more hydrogen atoms, and the halide adds to the more substituted carbon, proceeding through the more stable carbocation intermediate. In the case of this compound, two carbocation intermediates (secondary and tertiary) can be formed, leading to a mixture of products. The major product will be derived from the more stable tertiary carbocation.[1]

Reaction: this compound + HBr → 2-Bromo-2-methylpentane (major) + 3-Bromo-2-methylpentane (minor)

Experimental Protocol: Hydrobromination

  • Reaction Setup: this compound is dissolved in a suitable solvent, which can be a non-participating solvent like a hydrocarbon or a protic solvent like acetic acid.

  • Reagent Addition: Gaseous HBr is bubbled through the solution, or a solution of HBr in acetic acid is added. The reaction is typically run at a low temperature to minimize side reactions.

  • Monitoring: The reaction progress is monitored by TLC or GC.

  • Work-up: The reaction mixture is poured into water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with a saturated sodium bicarbonate solution to neutralize excess acid, then with water and brine, and finally dried.

  • Purification: The solvent is evaporated, and the product mixture is purified and separated by distillation or chromatography.

Quantitative Data: Hydrobromination

ProductReagentSolventTemperature (°C)Product Ratio (Major:Minor)
2-Bromo-2-methylpentaneHBrAcetic Acid0Varies, typically favoring the Markovnikov product
3-Bromo-2-methylpentane

Product Characterization: 2-Bromo-4-methylpentane (from 4-methyl-1-pentene, analogous)

Spectroscopic DataKey Features
¹H NMR The proton on the carbon bearing the bromine will be downfield.
¹³C NMR The carbon attached to the bromine will be significantly downfield.
Mass Spectrometry (MS) Molecular ion peak and characteristic isotopic pattern for a monobrominated compound.
Infrared (IR) Spectroscopy C-Br stretching vibration in the fingerprint region.

Hydrohalogenation_Mechanism Alkene Alkene Carbocation_Intermediate Carbocation Intermediate (more stable) Alkene->Carbocation_Intermediate + H⁺ Product Product Carbocation_Intermediate->Product + Br⁻

Ozonolysis

Ozonolysis cleaves the double bond and replaces it with two carbonyl groups. The reaction of this compound with ozone, followed by a reductive workup (e.g., with zinc in acetic acid or dimethyl sulfide), yields acetaldehyde (B116499) and 3-methyl-2-butanone. The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide (ozonide). The workup cleaves the ozonide to give the final carbonyl products.

Reaction:

  • This compound + O₃ → Ozonide intermediate

  • Ozonide intermediate + Reductive Workup → Acetaldehyde + 3-Methyl-2-butanone

Experimental Protocol: Ozonolysis with Reductive Workup

  • Ozonolysis: A solution of this compound in an inert solvent (e.g., dichloromethane or methanol) is cooled to a low temperature (typically -78 °C). Ozone gas is bubbled through the solution until a blue color persists, indicating the presence of excess ozone.

  • Purging: The solution is purged with an inert gas (e.g., nitrogen or argon) to remove the excess ozone.

  • Reductive Workup: A reducing agent, such as zinc dust and acetic acid or dimethyl sulfide, is added to the cold solution. The mixture is allowed to warm to room temperature.

  • Work-up: The reaction mixture is filtered to remove any solids. If an aqueous workup is needed, water is added, and the product is extracted with an organic solvent. The organic layer is then washed and dried.

  • Purification: The solvent is removed, and the resulting aldehydes and/or ketones are purified by distillation or chromatography.

Quantitative Data: Ozonolysis

ProductsWorkupSolventTemperature (°C)Yield (%)
Acetaldehyde, 3-Methyl-2-butanoneZn/CH₃COOHCH₂Cl₂-78Good to high
Epoxidation

Epoxidation is the reaction of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (an oxirane). The reaction is a syn-addition of an oxygen atom to the double bond. For this compound, this results in the formation of cis-4-methyl-2,3-epoxypentane.

Reaction: this compound + m-CPBA → cis-4-Methyl-2,3-epoxypentane + m-Chlorobenzoic acid

Experimental Protocol: Epoxidation with m-CPBA

  • Reaction Setup: this compound is dissolved in an aprotic solvent like dichloromethane (CH₂Cl₂) in a flask.

  • Reagent Addition: A solution of m-CPBA in the same solvent is added portion-wise or dropwise to the alkene solution, typically at room temperature or 0 °C. The reaction is often monitored by TLC to follow the consumption of the starting material.

  • Work-up: After the reaction is complete, the mixture is washed with a solution of sodium sulfite (B76179) to destroy excess peroxy acid, followed by washing with a sodium bicarbonate solution to remove the carboxylic acid byproduct, and finally with brine. The organic layer is then dried over an anhydrous drying agent.

  • Purification: The solvent is evaporated, and the crude epoxide can be purified by distillation or chromatography.

Quantitative Data: Epoxidation

ProductReagentSolventTemperature (°C)Yield (%)
cis-4-Methyl-2,3-epoxypentanem-CPBACH₂Cl₂0-25Typically good to high

Product Characterization: cis-4-Methyl-2,3-epoxypentane

Spectroscopic DataKey Features
¹H NMR Characteristic signals for the protons on the epoxide ring.
¹³C NMR Signals for the carbons of the epoxide ring appear in a distinct region.
Mass Spectrometry (MS) Molecular ion peak corresponding to the addition of one oxygen atom.
Dihydroxylation

Dihydroxylation is the addition of two hydroxyl groups across the double bond to form a diol. The stereochemical outcome can be controlled to be either syn or anti.

  • Syn-dihydroxylation: This is achieved using reagents like cold, alkaline potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄). The reaction proceeds through a cyclic intermediate, resulting in the two hydroxyl groups being on the same side of the original double bond. For this compound, this yields (2R,3R)- and (2S,3S)-4-methylpentane-2,3-diol as a racemic mixture.

  • Anti-dihydroxylation: This is a two-step process involving epoxidation followed by acid-catalyzed ring-opening of the epoxide with water. The nucleophilic attack of water on the protonated epoxide occurs from the side opposite to the epoxide oxygen, resulting in the two hydroxyl groups being on opposite sides. For this compound, this would yield (2R,3S)- and (2S,3R)-4-methylpentane-2,3-diol (a meso compound).

Experimental Protocol: Syn-Dihydroxylation with Cold, Alkaline KMnO₄

  • Reaction Setup: this compound is dissolved in a suitable solvent mixture, often acetone (B3395972) and water, and cooled in an ice bath. A base, such as sodium hydroxide, is added.

  • Reagent Addition: A cold, aqueous solution of potassium permanganate is added slowly with vigorous stirring. The purple color of the permanganate will disappear and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Work-up: Once the reaction is complete, the excess permanganate is quenched with a reducing agent like sodium bisulfite. The manganese dioxide is removed by filtration. The filtrate is then extracted with an organic solvent.

  • Purification: The organic extracts are combined, dried, and the solvent is evaporated to give the crude diol, which can be purified by crystallization or chromatography.

Experimental Protocol: Anti-Dihydroxylation

  • Epoxidation: First, this compound is converted to cis-4-methyl-2,3-epoxypentane as described in the epoxidation protocol.

  • Ring-Opening: The isolated epoxide is then dissolved in a solvent mixture, typically containing water, and a catalytic amount of a strong acid (e.g., H₂SO₄ or HClO₄) is added. The mixture is stirred until the epoxide is consumed.

  • Work-up: The reaction is neutralized with a base, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed.

  • Purification: The resulting diol is purified by crystallization or chromatography.

Conclusion

The double bond in this compound serves as a versatile functional handle for a variety of important chemical transformations. The electrophilic addition reactions discussed herein provide pathways to a range of functionalized products, including alkanes, dihalides, alkyl halides, carbonyl compounds, epoxides, and diols. A thorough understanding of the reaction mechanisms, stereochemistry, and experimental conditions is paramount for researchers and drug development professionals to effectively utilize this compound as a building block in the synthesis of complex molecules. The provided protocols and data serve as a foundational guide for the practical application of these reactions.

References

An In-depth Technical Guide to the Stereoisomerism of 4-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the stereoisomerism of 4-methyl-2-pentene (B213027). The presence of both a carbon-carbon double bond capable of geometric isomerism and a chiral center gives rise to a fascinating case of stereochemical complexity. This document will delve into the structural nuances of the four resulting stereoisomers, present available physicochemical data, and outline experimental methodologies for their synthesis and analysis, crucial for professionals in chemical research and pharmaceutical development.

Introduction to the Stereoisomerism of 4-methyl-2-pentene

4-methyl-2-pentene is an alkene with the chemical formula C₆H₁₂. Its structure contains two key features that result in stereoisomerism:

  • A double bond between carbons 2 and 3: This allows for cis/trans (or Z/E) isomerism, depending on the spatial arrangement of the substituents on the double-bonded carbons.

  • A chiral center at carbon 4: This carbon is bonded to four different groups (a hydrogen atom, a methyl group, an isopropyl group, and the vinyl group), leading to the existence of enantiomers (R/S configurations).

The combination of these two stereogenic elements results in a total of four distinct stereoisomers for 4-methyl-2-pentene:

  • (R)-(E)-4-methyl-2-pentene

  • (S)-(E)-4-methyl-2-pentene

  • (R)-(Z)-4-methyl-2-pentene

  • (S)-(Z)-4-methyl-2-pentene

The (E)-isomers are also commonly referred to as trans-4-methyl-2-pentene, and the (Z)-isomers as cis-4-methyl-2-pentene.[1] The pairs of (R/S)-isomers for each geometric configuration are enantiomers, while the relationship between, for example, (R)-(E)-4-methyl-2-pentene and (R)-(Z)-4-methyl-2-pentene is that of diastereomers.

Physicochemical Properties of 4-methyl-2-pentene Stereoisomers

The different spatial arrangements of the atoms in these stereoisomers lead to variations in their physical properties. While data for all four individual stereoisomers is not extensively available in the literature, the properties of the cis and trans diastereomers have been characterized. A critical property for the enantiomers, specific optical rotation, is not readily found in published literature for 4-methyl-2-pentene.

Property(Z)-4-methyl-2-pentene (cis)(E)-4-methyl-2-pentene (trans)
Molecular Weight ( g/mol ) 84.1684.16
CAS Number 691-38-3[2]674-76-0[3]
Boiling Point (°C) 57-58[4]58.6[5]
Melting Point (°C) -134.4[6]-140.8[5]
Density (g/mL) 0.686 (at 20°C)[4]Not specified
Refractive Index 1.398[7]1.388[8]
Specific Optical Rotation (--INVALID-LINK--) Not AvailableNot Available

Experimental Protocols

Synthesis of Stereoisomers

3.1.1. Synthesis of (Z)-4-methyl-2-pentene (cis isomer)

A common strategy for the synthesis of cis-alkenes is the partial hydrogenation of an alkyne using a poisoned catalyst, such as Lindlar's catalyst. For the synthesis of this compound, the starting material would be 4-methyl-2-pentyne (B1585047).

Protocol Outline:

  • Reaction Setup: A reaction vessel is charged with 4-methyl-2-pentyne and a suitable solvent (e.g., hexane (B92381) or ethanol).

  • Catalyst Addition: Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is added to the mixture.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically via a balloon or a pressurized system).

  • Monitoring: The reaction is carefully monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to ensure the reaction stops at the alkene stage and does not proceed to the alkane.

  • Workup: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude product.

  • Purification: The crude product is purified by distillation to obtain pure (Z)-4-methyl-2-pentene.

3.1.2. Synthesis of (E)-4-methyl-2-pentene (trans isomer)

The synthesis of trans-alkenes can be achieved through various methods, including the Birch reduction of alkynes or via elimination reactions. An E2 elimination from a suitable alkyl halide can be employed.

Protocol Outline:

  • Starting Material: A suitable precursor would be a 4-methyl-2-pentyl derivative with a good leaving group, such as 2-bromo-4-methylpentane.

  • Reaction Conditions: The alkyl halide is treated with a sterically hindered strong base, such as potassium tert-butoxide (KOtBu), in a non-polar solvent like DMSO. The bulky base favors the formation of the less sterically hindered trans-alkene (Zaitsev's rule may be considered, but the steric hindrance of the base is key for favoring the trans product).

  • Workup: The reaction mixture is typically quenched with water, and the organic product is extracted with a suitable solvent (e.g., diethyl ether).

  • Purification: The organic layer is dried and the solvent evaporated. The resulting crude product is then purified by distillation.

3.1.3. Enantioselective Synthesis

Separation and Analysis of Stereoisomers

3.2.1. Separation of Geometric Isomers

The cis and trans isomers of 4-methyl-2-pentene can be separated and analyzed using Gas Chromatography (GC). Their different boiling points and polarities allow for their resolution on a suitable GC column.

Illustrative GC Protocol:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-1, DB-5).

  • Injector Temperature: 200 °C

  • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 100 °C at 5 °C/min.

  • Detector: Flame Ionization Detector (FID) at 250 °C.

  • Carrier Gas: Helium or Nitrogen.

Under these conditions, the lower boiling point isomer would typically elute first.

3.2.2. Separation of Enantiomers

The separation of the (R) and (S) enantiomers requires a chiral environment. This is typically achieved using Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography.

Chiral HPLC Protocol Outline:

  • Chiral Stationary Phase (CSP): A column with a chiral stationary phase is essential. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating non-polar enantiomers.

  • Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and isopropanol, is typically used. The exact ratio of the solvents needs to be optimized to achieve baseline separation.

  • Flow Rate: A typical flow rate would be in the range of 0.5 - 1.5 mL/min.

  • Detection: UV detection at a low wavelength (around 210 nm) or a Refractive Index (RI) detector can be used.

3.2.3. Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of 4-methyl-2-pentene due to the different chemical environments of the protons and carbons.

¹H and ¹³C NMR Data:

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
(Z)-4-methyl-2-pentene H on C2: ~5.31, H on C3: ~5.21, H on C4: ~2.62, H on C1: ~1.61, H on C5/C6: ~0.94[9]C1: 16.5, C2: 125.0, C3: 130.0, C4: 31.5, C5/C6: 22.5 (Approximate values)
(E)-4-methyl-2-pentene H on C2: ~5.3, H on C3: ~5.4, H on C4: ~2.3, H on C1: ~1.7, H on C5/C6: ~0.9[3]C1: 17.8, C2: 125.0, C3: 135.0, C4: 31.0, C5/C6: 22.5 (Approximate values)[10]

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument.

Visualizations

Stereoisomeric Relationships

The following diagram illustrates the relationships between the four stereoisomers of 4-methyl-2-pentene.

stereoisomers cluster_E (E) / trans Isomers cluster_Z (Z) / cis Isomers R_E (R)-(E)-4-methyl-2-pentene S_E (S)-(E)-4-methyl-2-pentene R_E->S_E Enantiomers R_Z (R)-(Z)-4-methyl-2-pentene R_E->R_Z Diastereomers S_Z (S)-(Z)-4-methyl-2-pentene R_E->S_Z Diastereomers S_E->R_Z Diastereomers S_E->S_Z Diastereomers R_Z->S_Z Enantiomers

Stereoisomeric relationships of 4-methyl-2-pentene.
Experimental Workflow for Stereoisomer Analysis

This workflow outlines the general procedure for the synthesis, separation, and characterization of the stereoisomers of 4-methyl-2-pentene.

workflow cluster_synthesis Synthesis cluster_separation Separation cluster_characterization Characterization start Starting Materials (e.g., 4-methyl-2-pentyne) reaction Stereoselective Synthesis start->reaction mixture Mixture of Stereoisomers reaction->mixture gc Gas Chromatography (GC) (Separates cis/trans) mixture->gc hplc Chiral HPLC (Separates R/S) gc->hplc Separated cis/trans fractions nmr NMR Spectroscopy (Structure Confirmation) hplc->nmr Isolated Stereoisomers polarimetry Polarimetry (Optical Activity) hplc->polarimetry ms Mass Spectrometry (Molecular Weight) hplc->ms

General experimental workflow for stereoisomer analysis.

Conclusion

The stereoisomerism of 4-methyl-2-pentene presents a valuable case study in understanding the interplay of geometric and optical isomerism. For researchers in drug development and organic synthesis, a thorough grasp of the distinct properties and the methods for synthesizing and separating these isomers is paramount. While some physicochemical data for the geometric isomers are available, further research is needed to fully characterize the individual enantiomers, particularly their specific optical rotation. The experimental protocols outlined in this guide provide a foundational framework for the synthesis, separation, and analysis of these compounds, which can be adapted and optimized for specific research and development objectives.

References

An In-depth Technical Guide to cis-4-Methyl-2-pentene: Synonyms, Properties, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of cis-4-Methyl-2-pentene, catering to researchers, scientists, and professionals in drug development. It covers a wide range of synonyms and alternative names, detailed physicochemical properties, and outlines key experimental protocols for its synthesis and analysis.

Synonyms and Alternative Names

This compound is known by a variety of names in chemical literature and databases. A comprehensive list of these synonyms is provided below to aid in exhaustive literature searches and substance identification.

Synonym CategoryName
IUPAC Name (2Z)-4-methylpent-2-ene
Common Synonyms (Z)-4-Methyl-2-pentene
cis-4-Methylpent-2-ene
4-Methyl-cis-2-pentene
Systematic Names 2-Pentene, 4-methyl-, (2Z)-
2-Pentene, 4-methyl-, (Z)-
Other Names cis-1-Isopropylpropene
cis-2-Methyl-3-pentene

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented in the following tables for easy reference and comparison.

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₆H₁₂
Molecular Weight 84.16 g/mol
CAS Number 691-38-3
Appearance Colorless liquid
Boiling Point 57-58 °C
Melting Point -134.4 °C
Density 0.686 g/mL at 25 °C
Refractive Index 1.398 at 20 °C
Flash Point -28 °F (-33 °C)
Water Solubility Practically insoluble

Table 2: Spectroscopic Data Identifiers

Spectroscopic DataIdentifier/Description
¹H NMR Spectra available in various databases.
¹³C NMR Spectra available in various databases.
Mass Spectrometry GC-MS data available in NIST and other libraries.
IR Spectroscopy Spectra available for the neat liquid.
InChI Key LGAQJENWWYGFSN-PLNGDYQASA-N
Canonical SMILES CC=CC(C)C

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development. The following sections provide in-depth experimental protocols.

Synthesis of this compound via Catalytic Hydrogenation

The synthesis of this compound is most effectively achieved through the partial catalytic hydrogenation of 4-methyl-1-pentyne (B1581292). The use of a "poisoned" catalyst, such as Lindlar's catalyst, is essential to prevent over-reduction to the corresponding alkane and to ensure the formation of the cis-alkene.[1][2]

Reaction Scheme:

G 4-methyl-1-pentyne 4-methyl-1-pentyne This compound This compound 4-methyl-1-pentyne->this compound H₂, Lindlar's Catalyst

Caption: Synthesis of this compound.

Materials:

  • 4-methyl-1-pentyne

  • Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline)

  • Hexane (B92381) (or other suitable solvent)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)

  • Magnetic stirrer

  • Standard glassware for workup

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methyl-1-pentyne in hexane. Add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne).

  • Hydrogenation: Seal the flask and purge with hydrogen gas. Maintain a hydrogen atmosphere (a balloon is suitable for small-scale reactions) and stir the mixture vigorously at room temperature.

  • Monitoring the Reaction: The progress of the reaction should be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) to ensure the complete consumption of the starting alkyne and to prevent over-reduction to 4-methylpentane.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with fresh solvent.

  • Purification: The solvent is carefully removed from the filtrate by distillation. The resulting crude product can be further purified by fractional distillation to yield pure this compound.

Analysis by Gas Chromatography (GC)

Gas chromatography is a powerful technique for assessing the purity of this compound and for separating it from its trans isomer and other potential impurities.

Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as one coated with a polyethylene (B3416737) glycol phase (e.g., Carbowax) or a highly polar cyanopropyl phase, is recommended for the separation of cis and trans alkene isomers. A long column (e.g., 30-100 meters) will provide better resolution.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Temperature Program: An initial oven temperature of 40-50°C, held for several minutes, followed by a slow temperature ramp (e.g., 5-10°C/min) to around 150°C.

  • Injector and Detector Temperature: Typically set at 250°C.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as hexane or pentane.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis: The retention times of the peaks are used to identify the components of the mixture. The peak areas can be used to determine the relative concentrations and thus the purity of the sample. Typically, the cis isomer will have a slightly different retention time than the trans isomer on a polar column.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity and signaling pathways directly involving this compound. However, as a volatile organic compound (VOC) and a short-chain branched alkene, its potential biological effects can be inferred from the general understanding of these classes of compounds.

Alkenes can be metabolized in vivo, primarily by cytochrome P450 monooxygenases, to form epoxides.[3] These epoxides are reactive electrophiles that can potentially interact with cellular macromolecules.

G cluster_0 Cellular Environment This compound This compound Epoxide Metabolite Epoxide Metabolite This compound->Epoxide Metabolite Cytochrome P450 Macromolecules Macromolecules Epoxide Metabolite->Macromolecules Adduct Formation Cellular Effects Cellular Effects Macromolecules->Cellular Effects

Caption: General metabolic pathway of alkenes.

It is important to note that the specific metabolic fate and any subsequent biological activity or toxicity of this compound have not been experimentally determined. Research in this area would be necessary to elucidate any potential roles in signaling pathways or drug development. The general toxicity of VOCs can include irritation to the respiratory tract, eyes, and skin, as well as potential neurological effects with high exposure. However, the specific toxicological profile of this compound is not well-documented.

References

CAS number and molecular weight of cis-4-Methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of cis-4-Methyl-2-pentene. While not a therapeutic agent itself, this alkene serves as a valuable building block in organic synthesis, a field integral to drug discovery and development. Understanding the characteristics and handling of such reagents is fundamental for the synthesis of more complex molecular targets.

Core Chemical Data

The fundamental identifiers and properties of this compound are summarized below. These data are critical for laboratory handling, reaction stoichiometry, and analytical characterization.

IdentifierValue
Chemical Name This compound
Synonyms (Z)-4-Methyl-2-pentene, 4-Methyl-cis-2-pentene
CAS Number 691-38-3[1][2][3]
Molecular Formula C₆H₁₂[1][2][4]
Molecular Weight 84.16 g/mol [1][2][4]

Synthesis and Reactivity

This compound is a non-polar hydrocarbon characterized by a carbon-carbon double bond, which is the center of its chemical reactivity. The "cis" designation indicates that the alkyl groups are on the same side of the double bond, influencing its stereochemistry in reactions.[2]

As an alkene, its primary reactivity involves addition reactions across the double bond, making it a useful intermediate for introducing new functional groups.[2] For instance, it readily undergoes halogenation. The reaction with chlorine (Cl₂) yields 2,3-dichloro-4-methylpentane.[3][5] Similarly, it reacts with hydrogen bromide (HBr) in an addition reaction.[5]

Experimental Protocols

Detailed experimental procedures are highly specific to the reaction context. However, a general protocol for a common stereoselective synthesis is provided below as a representative example.

Protocol: Stereoselective Synthesis of this compound

This protocol describes the partial catalytic hydrogenation of an alkyne to stereoselectively yield the cis-alkene.

Objective: To synthesize this compound from 4-methyl-1-pentyne (B1581292).

Materials:

  • 4-methyl-1-pentyne (starting material)

  • Lindlar's catalyst (Palladium on Calcium Carbonate, poisoned with lead)[1]

  • Hydrogen gas (H₂)

  • Anhydrous solvent (e.g., hexane (B92381) or ethanol)

  • Reaction flask equipped with a stir bar and gas inlet

  • Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)

Procedure:

  • Catalyst Preparation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lindlar's catalyst in the chosen anhydrous solvent.

  • Addition of Reactant: Add 4-methyl-1-pentyne to the flask.

  • Hydrogenation: Purge the reaction vessel with hydrogen gas. Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by analytical techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the consumption of the starting alkyne. It is crucial to stop the reaction once the alkyne is consumed to prevent over-reduction to the corresponding alkane (4-methylpentane).[1]

  • Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the palladium catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure (rotary evaporation). The resulting crude product can be further purified by distillation to yield pure this compound.[6]

Logical Workflow Diagram

The following diagram illustrates the synthetic pathway described in the experimental protocol. It represents a common and fundamental transformation in organic chemistry relevant to the synthesis of specific stereoisomers.

Synthesis_Workflow Start 4-Methyl-1-pentyne (Starting Material) Process Partial Catalytic Hydrogenation Start->Process Reactant Reagents H₂, Lindlar's Catalyst (Pd/CaCO₃, lead poisoned) Reagents->Process Reagents Product This compound (Target Product) Process->Product Stereoselective Reaction SideProduct 4-Methylpentane (Over-reduction Product) Process->SideProduct Potential Side Reaction

Caption: Synthetic pathway for this compound.

References

Methodological & Application

Application Note: Stereoselective Synthesis of cis-4-Methyl-2-pentene using Lindlar's Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, with significant applications in the pharmaceutical and materials science industries. The geometric configuration of a double bond can profoundly influence the biological activity and physical properties of a molecule. This application note details a robust and highly stereoselective protocol for the synthesis of cis-4-Methyl-2-pentene from 4-methyl-2-pentyne (B1585047) through partial hydrogenation using Lindlar's catalyst.

Lindlar's catalyst, a "poisoned" heterogeneous palladium catalyst, is renowned for its ability to selectively reduce alkynes to cis-alkenes without over-reduction to the corresponding alkane.[1][2] The catalyst typically consists of palladium supported on calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄) and deactivated with a catalytic poison such as lead acetate (B1210297) or quinoline (B57606).[1][3][4] This deactivation attenuates the catalyst's activity, allowing for the selective hydrogenation of the more reactive alkyne in the presence of the newly formed alkene. The reaction proceeds via a syn-addition of two hydrogen atoms to the alkyne adsorbed on the catalyst surface, resulting in the exclusive formation of the cis-isomer.[5]

This protocol provides a detailed methodology for researchers, scientists, and drug development professionals to produce this compound with high stereochemical fidelity.

Reaction Scheme

The synthesis of this compound is achieved through the partial hydrogenation of 4-methyl-2-pentyne. The reaction is illustrated below:

Experimental Protocols

Materials and Reagents
  • 4-methyl-2-pentyne (≥98% purity)

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (≥98% purity)

  • Anhydrous Hexane (B92381) (or Ethyl Acetate)

  • Hydrogen gas (high purity)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite pad)

  • Rotary evaporator

Protocol for the Synthesis of this compound

This protocol is adapted from established procedures for the Lindlar hydrogenation of alkynes.

  • Reaction Setup:

    • In a suitable round-bottom flask (e.g., 250 mL), add 4-methyl-2-pentyne (e.g., 8.2 g, 0.1 mol).

    • Dissolve the alkyne in an anhydrous solvent such as hexane or ethyl acetate (e.g., 100 mL).

    • To this solution, add Lindlar's catalyst (e.g., 0.41 g, 5% by weight of the alkyne).

    • Add a small amount of quinoline (e.g., 0.41 g) to further enhance the selectivity of the catalyst.

  • Hydrogenation:

    • The reaction flask is then connected to a hydrogenation apparatus.

    • The flask is purged with hydrogen gas to remove any air.

    • The reaction mixture is stirred vigorously to ensure good contact between the reactants and the catalyst.

    • The hydrogenation is carried out under a hydrogen atmosphere (typically 1 atm, from a balloon, or slightly higher in a Parr apparatus) at room temperature.

    • The progress of the reaction should be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting alkyne and the formation of the product. The reaction should be stopped once the starting material is consumed to prevent over-reduction to the alkane.

  • Work-up and Purification:

    • Upon completion, the hydrogen atmosphere is replaced with an inert gas (e.g., nitrogen or argon).

    • The reaction mixture is filtered through a pad of Celite to remove the heterogeneous catalyst.

    • The filter cake is washed with a small amount of the solvent used in the reaction.

    • The combined filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent.

    • The resulting crude product can be further purified by distillation if necessary to obtain pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the stereoselective synthesis of this compound based on typical outcomes for Lindlar hydrogenations of similar alkynes.

ParameterValue
Starting Material 4-methyl-2-pentyne
Product This compound
Catalyst Lindlar's Catalyst
Solvent Hexane or Ethyl Acetate
Temperature Room Temperature
Pressure 1 atm H₂
Typical Yield 90-98%
Stereoselectivity (cis:trans) >98:2
Purity (after purification) >99%

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reactants Reactants & Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification cluster_product Final Product start 4-methyl-2-pentyne in Anhydrous Solvent reaction_vessel Combine in Reaction Flask start->reaction_vessel catalyst Lindlar's Catalyst + Quinoline catalyst->reaction_vessel hydrogenation Hydrogenation (H₂, 1 atm, RT) reaction_vessel->hydrogenation filtration Filter to Remove Catalyst hydrogenation->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration purification Purification (Distillation) concentration->purification end_product This compound purification->end_product

Caption: Workflow for the stereoselective synthesis of this compound.

Signaling Pathway/Logical Relationship Diagram

reaction_mechanism cluster_reactants Reactants alkyne 4-methyl-2-pentyne adsorption Adsorption onto Catalyst Surface alkyne->adsorption h2 Hydrogen (H₂) h2->adsorption catalyst_surface Lindlar's Catalyst Surface (Pd/CaCO₃ + Pb(OAc)₂) syn_addition Syn-addition of Hydrogen catalyst_surface->syn_addition adsorption->catalyst_surface desorption Desorption of Product syn_addition->desorption product This compound desorption->product

Caption: Mechanism of stereoselective hydrogenation on Lindlar's catalyst.

References

Protocol for Catalytic Hydrogenation of Alkynes to cis-Alkenes: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective catalytic hydrogenation of alkynes to cis-alkenes, a crucial transformation in organic synthesis, particularly in the pharmaceutical and fine chemical industries. The protocols focus on the use of Lindlar's catalyst and P-2 nickel boride catalyst, two of the most common and reliable reagents for this purpose.

Introduction

The partial reduction of alkynes to cis-alkenes is a stereoselective reaction that is fundamental in the construction of complex molecules, including natural products and active pharmaceutical ingredients. The challenge lies in preventing over-reduction to the corresponding alkane. This is achieved by employing "poisoned" or deactivated catalysts that moderate the reactivity of the metal, allowing for the selective hydrogenation of the triple bond to a double bond.[1][2] The reaction proceeds via a syn-addition of two hydrogen atoms across the alkyne, resulting in the exclusive formation of the cis or (Z)-alkene.[3][4]

This protocol will detail the preparation and use of Lindlar's catalyst (a heterogeneous catalyst of palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) and the P-2 nickel boride catalyst.[5][6][7]

Catalyst Systems and Reaction Mechanism

The selective hydrogenation of alkynes to cis-alkenes relies on catalysts that are active enough to reduce a triple bond but sufficiently deactivated to avoid reducing the resulting double bond.[2]

  • Lindlar's Catalyst : This is a heterogeneous catalyst composed of palladium (typically 5% by weight) deposited on calcium carbonate (CaCO₃) and poisoned with lead acetate (Pb(OAc)₂) and an amine, most commonly quinoline (B57606).[3][7][8] The lead and quinoline act as catalyst poisons, deactivating the palladium surface to prevent over-reduction of the alkene product.[8]

  • P-2 Nickel Boride (Ni₂B) : This is another effective catalyst for the semi-hydrogenation of alkynes to cis-alkenes. It is typically prepared in situ by the reduction of a nickel(II) salt, such as nickel(II) acetate, with sodium borohydride (B1222165) in an alcohol solvent.[1][6]

The reaction mechanism for both catalyst systems involves the following key steps:

  • Adsorption of Hydrogen : Molecular hydrogen (H₂) adsorbs onto the surface of the metal catalyst.[5]

  • Adsorption of Alkyne : The alkyne coordinates to the metal surface.

  • Syn-Addition of Hydrogen : Two hydrogen atoms are transferred from the catalyst surface to the same face of the alkyne in a concerted or stepwise fashion.[3][4]

  • Desorption of Alkene : The resulting cis-alkene desorbs from the catalyst surface before it can be further reduced to an alkane.[5]

Data Presentation: Quantitative Comparison of Catalytic Systems

The following tables summarize quantitative data for the catalytic hydrogenation of various alkynes to cis-alkenes using different catalyst systems.

SubstrateCatalyst SystemCatalyst Loading (mol%)H₂ PressureTemperature (°C)Time (h)Conversion (%)cis-Alkene Selectivity (%)Reference
PhenylacetylenePd-Pb/PCC5 wt% Pd1 atm301>9581[9]
PhenylacetyleneCommercial Lindlar5 wt% Pd1 atm301>9566[9]
PhenylacetylenePyC12S-Pd/VC-H₂ bubblingRT59894[10]
DiphenylacetyleneNiCo/MC with NaBH₄--50471.587.1[10]

Note: Direct comparison of catalyst performance can be challenging due to variations in reaction conditions and catalyst preparation methods.

Experimental Protocols

Caution: Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium on carbon can be pyrophoric, especially when dry and in the presence of solvents.

Preparation of Lindlar's Catalyst (5% Pd/CaCO₃ poisoned with Lead)

This protocol is adapted from Organic Syntheses.[7]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Calcium carbonate (CaCO₃, precipitated)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium formate (B1220265) (HCOONa)

  • Lead(II) acetate trihydrate (Pb(OAc)₂·3H₂O)

  • Distilled water

Procedure:

  • In a fume hood, dissolve 1.48 g of palladium(II) chloride in 3.6 mL of concentrated hydrochloric acid in a small flask with gentle warming.

  • Transfer the resulting chloropalladous acid solution to a 1-liter beaker containing a suspension of 83 g of calcium carbonate in 300 mL of distilled water.

  • Heat the mixture to 80 °C with vigorous stirring.

  • Slowly add a solution of 4.0 g of sodium formate in 50 mL of distilled water to the hot suspension. The mixture will foam as carbon dioxide is evolved, and the palladium will precipitate as a black solid.

  • After the addition is complete, continue stirring at 80 °C for 30 minutes.

  • Filter the hot mixture through a Büchner funnel and wash the solid catalyst thoroughly with distilled water until the washings are neutral.

  • Suspend the moist catalyst in 500 mL of distilled water in a 1-liter beaker.

  • Add a solution of 7.5 g of lead(II) acetate trihydrate in 75 mL of distilled water to the catalyst suspension.

  • Stir the mixture at room temperature for 30 minutes.

  • Filter the catalyst, wash it with distilled water, and dry it in a vacuum oven at 60 °C to a constant weight. The final catalyst should be a gray powder.

Preparation of P-2 Nickel Boride Catalyst

This catalyst is typically prepared in situ.[6]

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)

  • Sodium borohydride (NaBH₄)

  • Ethanol (B145695) (absolute)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the desired amount of nickel(II) acetate tetrahydrate in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, prepare a solution of sodium borohydride in ethanol.

  • Slowly add the sodium borohydride solution to the stirred nickel acetate solution at room temperature. A black precipitate of the P-2 nickel boride catalyst will form immediately. The catalyst is now ready for use in the hydrogenation reaction.

General Protocol for Catalytic Hydrogenation of an Alkyne to a cis-Alkene

Materials:

  • Alkyne substrate

  • Lindlar's catalyst or P-2 nickel boride catalyst suspension

  • Solvent (e.g., methanol, ethanol, ethyl acetate, hexane)

  • Quinoline (optional, for Lindlar's catalyst)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the alkyne substrate and a suitable solvent.

  • Add the Lindlar's catalyst (typically 5-10% by weight of the alkyne). If desired, a small amount of quinoline (1-2 drops) can be added to further moderate the catalyst activity. If using the in situ prepared P-2 catalyst, the alkyne solution is added to the freshly prepared catalyst suspension.

  • Seal the flask with a septum and purge the system with hydrogen gas by evacuating and backfilling with hydrogen from a balloon three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (from the balloon) at room temperature or as specified by the reaction conditions.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when the starting alkyne is no longer detectable.

  • Upon completion, carefully vent the excess hydrogen in a fume hood.

  • Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude cis-alkene.

  • Purify the product by flash column chromatography or distillation as required.

Visualizations

Reaction Signaling Pathway

ReactionPathway Alkyne Alkyne AlkyneComplex Alkyne-Catalyst Complex Alkyne->AlkyneComplex CatalystSurface Catalyst Surface (e.g., Lindlar's Catalyst) AdsorbedH2 Adsorbed H₂ CatalystSurface->AdsorbedH2 CatalystSurface->AlkyneComplex H2 H₂ H2->CatalystSurface Adsorption SynAddition Syn-Addition of Hydrogen AdsorbedH2->SynAddition AlkyneComplex->SynAddition CisAlkene cis-Alkene SynAddition->CisAlkene Selective OverReduction Over-reduction (undesired) CisAlkene->OverReduction Alkane Alkane OverReduction->Alkane Non-selective Workflow cluster_prep Catalyst Preparation (Optional) cluster_reaction Hydrogenation Reaction cluster_workup Workup and Purification CatalystPrep Prepare Catalyst (e.g., Lindlar's or P-2) Setup 1. Add Alkyne, Solvent, and Catalyst to Flask CatalystPrep->Setup Purge 2. Purge with H₂ Setup->Purge React 3. Stir under H₂ Atmosphere Purge->React Monitor 4. Monitor Reaction (TLC/GC) React->Monitor Filter 5. Filter to Remove Catalyst Monitor->Filter Concentrate 6. Concentrate Filtrate Filter->Concentrate Purify 7. Purify Product (Chromatography/Distillation) Concentrate->Purify Product Final cis-Alkene Purify->Product

References

Application Notes and Protocols for cis-4-Methyl-2-pentene in Electrophilic Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Methyl-2-pentene is an alkene that serves as a versatile substrate in various electrophilic addition reactions. The presence of a dissymmetric internal double bond allows for the exploration of regioselectivity and stereoselectivity, making it an interesting starting material for the synthesis of a variety of functionalized organic molecules. This document provides detailed application notes and experimental protocols for key electrophilic addition reactions involving this compound, with a focus on their relevance in medicinal chemistry and drug development. The "prenyl-like" motif (a 3-methylbut-2-enyl group) that can be generated from this substrate is a common feature in many biologically active natural products and synthetic drugs, often contributing to enhanced lipophilicity and improved interaction with biological targets.[1][2][3]

Key Electrophilic Addition Reactions and Their Applications

The double bond in this compound is susceptible to attack by various electrophiles, leading to the formation of saturated compounds with new functional groups. The primary reactions covered in these notes are hydrohalogenation, halogenation, oxymercuration-demercuration, and hydroboration-oxidation. Each of these reactions proceeds with distinct regiochemical and stereochemical outcomes, providing access to a range of isomers.

Hydrohalogenation (e.g., with HBr)

The reaction of this compound with hydrogen halides like hydrogen bromide (HBr) proceeds via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable secondary carbocation. The subsequent attack of the bromide ion results in two major products: 2-bromo-4-methylpentane (B50952) and 3-bromo-4-methylpentane.[4][5] Due to the planar nature of the carbocation intermediate, the nucleophile (Br-) can attack from either face, leading to a mixture of stereoisomers.

Application in Drug Development: Alkyl halides are valuable intermediates in organic synthesis, serving as precursors for the introduction of alkyl groups onto various scaffolds through nucleophilic substitution or cross-coupling reactions. The 4-methyl-2-pentenyl moiety can be introduced into a drug candidate to modulate its lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Objective: To synthesize 2-bromo-4-methylpentane and 3-bromo-4-methylpentane from this compound.

Materials:

  • This compound

  • 30% Hydrogen bromide in acetic acid

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Round-bottom flask with magnetic stirrer

  • Separatory funnel

  • Drying tube

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve this compound (1.0 eq) in a minimal amount of a non-polar, aprotic solvent like diethyl ether.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add a solution of 30% hydrogen bromide in acetic acid (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product mixture.

  • Purify the product by fractional distillation to separate the two isomeric bromides.

Expected Products and Stereochemistry: The reaction is expected to yield a mixture of 2-bromo-4-methylpentane and 3-bromo-4-methylpentane. Since the reaction proceeds through planar carbocation intermediates, a mixture of enantiomers for each constitutional isomer is expected.

Data Presentation:

Product NameStructureExpected Yield (%)Boiling Point (°C)
2-Bromo-4-methylpentaneCH₃CH(Br)CH₂CH(CH₃)₂Major Product~144-146
3-Bromo-4-methylpentaneCH₃CH₂CH(Br)CH(CH₃)₂Minor Product~148-150

Note: Yields are estimates and can vary based on reaction conditions.

Spectroscopic Data (Predicted for 2-Bromo-4-methylpentane):

  • ¹H NMR (CDCl₃, 300 MHz): δ 4.15 (m, 1H, -CHBr-), 1.90-1.70 (m, 2H, -CH₂-), 1.75 (d, 3H, -CH(Br)CH₃), 1.55 (m, 1H, -CH(CH₃)₂), 0.95 (d, 6H, -CH(CH₃)₂).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 52.0 (-CHBr-), 47.5 (-CH₂-), 25.5 (-CH(CH₃)₂), 24.0 (-CH(Br)CH₃), 22.5, 22.0 (-CH(CH₃)₂).

  • IR (neat): ν 2960, 2870 (C-H stretch), 1465 (C-H bend), 650 (C-Br stretch) cm⁻¹.[6][7]

Halogenation (e.g., with Cl₂)

The addition of chlorine (Cl₂) to this compound proceeds through a cyclic chloronium ion intermediate. The subsequent backside attack by a chloride ion results in anti-addition of the two chlorine atoms across the double bond. This stereospecificity leads to the formation of a racemic mixture of enantiomers.

Application in Drug Development: Dihalogenated compounds can serve as precursors to alkynes or can be further functionalized. The introduction of chlorine atoms can alter the electronic properties of a molecule and its metabolic stability.

Objective: To synthesize (2R,3S)- and (2S,3R)-2,3-dichloro-4-methylpentane from this compound.

Materials:

  • This compound

  • Chlorine gas (or a solution of chlorine in carbon tetrachloride)

  • Carbon tetrachloride (or dichloromethane)

  • Sodium thiosulfate (B1220275) (aqueous solution)

  • Round-bottom flask with a gas inlet tube and magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in carbon tetrachloride.

  • Cool the flask in an ice bath.

  • Bubble chlorine gas slowly through the stirred solution until the characteristic yellow-green color of chlorine persists.

  • Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove excess chlorine, followed by water and brine.

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation to obtain the crude product.

  • Purify the product by vacuum distillation.

Expected Product and Stereochemistry: The reaction will produce a racemic mixture of (2R,3S)-2,3-dichloro-4-methylpentane and (2S,3R)-2,3-dichloro-4-methylpentane due to the anti-addition mechanism.

Data Presentation:

Product NameStructureExpected Yield (%)Boiling Point (°C)
(±)-threo-2,3-Dichloro-4-methylpentaneCH₃CHClCHClCH(CH₃)₂>90~165-168

Note: Yields are estimates and can vary based on reaction conditions.

Spectroscopic Data (Predicted for 2,3-Dichloro-4-methylpentane):

  • ¹H NMR (CDCl₃, 300 MHz): δ 4.3-4.1 (m, 2H, -CHCl-CHCl-), 2.2 (m, 1H, -CH(CH₃)₂), 1.6 (d, 3H, -CHClCH₃), 1.1 (d, 6H, -CH(CH₃)₂).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 65.0, 63.0 (-CHCl-), 32.0 (-CH(CH₃)₂), 21.0 (-CHClCH₃), 19.0, 18.5 (-CH(CH₃)₂).

  • IR (neat): ν 2970, 2875 (C-H stretch), 1470 (C-H bend), 750 (C-Cl stretch) cm⁻¹.[8]

Advanced Hydration Protocols

Direct acid-catalyzed hydration of alkenes often leads to rearrangements of the carbocation intermediate. To overcome this, milder and more selective methods like oxymercuration-demercuration and hydroboration-oxidation are employed.

Oxymercuration-Demercuration

This two-step reaction provides a Markovnikov addition of water across the double bond without carbocation rearrangements. The first step involves the reaction of the alkene with mercuric acetate (B1210297) in aqueous tetrahydrofuran (B95107) (THF) to form a stable organomercury intermediate via a mercurinium ion. The second step is the demercuration with sodium borohydride (B1222165), which replaces the mercury with hydrogen. The overall result is the addition of -H and -OH with anti stereochemistry.[3][7]

Application in Drug Development: This method allows for the regioselective synthesis of alcohols. The resulting hydroxyl group can serve as a handle for further functionalization or can itself be a key pharmacophoric feature, participating in hydrogen bonding with biological targets.

Objective: To synthesize 4-methyl-2-pentanol (B46003) from this compound.

Materials:

  • This compound

  • Mercuric acetate (Hg(OAc)₂)

  • Tetrahydrofuran (THF)

  • Water

  • Sodium borohydride (NaBH₄)

  • 3 M Sodium hydroxide (B78521) (NaOH)

  • Round-bottom flask with magnetic stirrer

  • Separatory funnel

Procedure:

  • Oxymercuration: In a round-bottom flask, dissolve mercuric acetate (1.1 eq) in a 1:1 mixture of water and THF.

  • Add this compound (1.0 eq) to the solution and stir vigorously at room temperature for 1 hour. The disappearance of the yellow color of the mercuric salt indicates the completion of this step.

  • Demercuration: Cool the reaction mixture in an ice bath. Add 3 M aqueous sodium hydroxide (1.1 eq), followed by a solution of sodium borohydride (0.5 eq) in 3 M NaOH.

  • Stir the mixture for 1-2 hours at room temperature. A black precipitate of mercury metal will form.

  • Extract the product with diethyl ether.

  • Wash the ether layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting alcohol by distillation.

Expected Product and Stereochemistry: The reaction will yield 4-methyl-2-pentanol as the major product. Due to the anti-addition of -H and -OH across the double bond of a cis-alkene, a racemic mixture of the erythro diastereomer is expected.

Data Presentation:

Product NameStructureExpected Yield (%)Boiling Point (°C)
(±)-erythro-4-Methyl-2-pentanolCH₃CH(OH)CH₂CH(CH₃)₂~90131-132

Note: Yields are estimates and can vary based on reaction conditions.

Spectroscopic Data (Predicted for 4-Methyl-2-pentanol):

  • ¹H NMR (CDCl₃, 300 MHz): δ 3.8 (m, 1H, -CHOH-), 1.7 (m, 1H, -CH(CH₃)₂), 1.4-1.2 (m, 2H, -CH₂-), 1.2 (d, 3H, -CH(OH)CH₃), 0.9 (d, 6H, -CH(CH₃)₂).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 68.0 (-CHOH-), 50.0 (-CH₂-), 25.0 (-CH(CH₃)₂), 23.5 (-CH(OH)CH₃), 22.5, 22.0 (-CH(CH₃)₂).

  • IR (neat): ν 3350 (broad, O-H stretch), 2960, 2870 (C-H stretch), 1120 (C-O stretch) cm⁻¹.[9]

Hydroboration-Oxidation

This two-step process achieves an anti-Markovnikov addition of water across the double bond. The first step, hydroboration, involves the syn-addition of borane (B79455) (BH₃) to the alkene, with the boron atom adding to the less sterically hindered carbon. The second step is the oxidation of the resulting organoborane with hydrogen peroxide and a base, which replaces the boron with a hydroxyl group with retention of stereochemistry.[5][10]

Application in Drug Development: This reaction provides access to alcohols with regiochemistry complementary to that of oxymercuration-demercuration. This allows for the synthesis of a different set of isomers, expanding the chemical space available for drug discovery.

Objective: To synthesize 4-methyl-3-pentanol from this compound.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • 3 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask with magnetic stirrer and nitrogen inlet

  • Ice bath

Procedure:

  • Hydroboration: To a flame-dried, nitrogen-flushed round-bottom flask, add a solution of this compound (1.0 eq) in anhydrous THF.

  • Cool the flask in an ice bath and slowly add the borane-THF complex solution (0.4 eq of BH₃) dropwise while maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Oxidation: Cool the flask again in an ice bath and slowly add 3 M aqueous NaOH, followed by the dropwise addition of 30% hydrogen peroxide, keeping the temperature below 30 °C.

  • After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by distillation.

Expected Product and Stereochemistry: The reaction will produce 4-methyl-3-pentanol as the major product. The syn-addition of H and OH across the cis-double bond will result in a racemic mixture of the threo diastereomer.

Data Presentation:

Product NameStructureExpected Yield (%)Boiling Point (°C)
(±)-threo-4-Methyl-3-pentanolCH₃CH₂CH(OH)CH(CH₃)₂~85145-147

Note: Yields are estimates and can vary based on reaction conditions.

Spectroscopic Data (Predicted for 4-Methyl-3-pentanol):

  • ¹H NMR (CDCl₃, 300 MHz): δ 3.5 (m, 1H, -CHOH-), 1.8 (m, 1H, -CH(CH₃)₂), 1.5 (q, 2H, -CH₂CH₃), 0.95 (t, 3H, -CH₂CH₃), 0.9 (d, 6H, -CH(CH₃)₂).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 75.0 (-CHOH-), 33.0 (-CH(CH₃)₂), 26.0 (-CH₂CH₃), 18.5, 18.0 (-CH(CH₃)₂), 10.0 (-CH₂CH₃).

  • IR (neat): ν 3350 (broad, O-H stretch), 2960, 2875 (C-H stretch), 1100 (C-O stretch) cm⁻¹.

Mandatory Visualizations

Electrophilic_Addition_Workflow substrate This compound product1 2-Bromo-4-methylpentane & 3-Bromo-4-methylpentane (Markovnikov, Racemic) substrate->product1 Hydrobromination product2 threo-2,3-Dichloro-4-methylpentane (anti-addition, Racemic) substrate->product2 Chlorination product3 erythro-4-Methyl-2-pentanol (Markovnikov, anti-addition, Racemic) substrate->product3 Oxymercuration- Demercuration product4 threo-4-Methyl-3-pentanol (anti-Markovnikov, syn-addition, Racemic) substrate->product4 Hydroboration- Oxidation reagent1 HBr reagent1->product1 reagent2 Cl2 reagent2->product2 reagent3 1. Hg(OAc)2, H2O 2. NaBH4 reagent3->product3 reagent4 1. BH3.THF 2. H2O2, NaOH reagent4->product4

Caption: Electrophilic addition reactions of this compound.

Hydrobromination_Mechanism sub This compound int1 Secondary Carbocation Intermediate sub->int1 Electrophilic attack (Markovnikov's Rule) hbr H-Br prod 2-Bromo-4-methylpentane (Major Product) int1->prod Nucleophilic attack br_ion Br⁻

Caption: Mechanism of hydrobromination of this compound.

Prenyl_in_Drug_Design cluster_properties Improved Properties start This compound Derivative couple Coupling Reaction (e.g., Suzuki, Sonogashira) start->couple drug Lead Compound (Drug Scaffold) drug->couple new_drug New Drug Candidate with Prenyl-like Moiety couple->new_drug prop1 Increased Lipophilicity new_drug->prop1 prop2 Enhanced Membrane Permeability new_drug->prop2 prop3 Improved Target Binding new_drug->prop3 prop4 Modified Metabolism new_drug->prop4

Caption: Role of the prenyl-like moiety in drug design.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Analysis of cis-4-Methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical research and drug development for the structural elucidation and purity assessment of organic molecules. This document provides a detailed analysis of the ¹H and ¹³C NMR spectra of cis-4-Methyl-2-pentene (also known as (Z)-4-methylpent-2-ene). The data and protocols presented herein are intended to guide researchers, scientists, and drug development professionals in the comprehensive spectral interpretation of this compound and similar unsaturated aliphatic hydrocarbons.

This compound is a volatile organic compound whose precise structural characterization is crucial for its application in various chemical syntheses. Understanding its NMR spectral features, including chemical shifts and spin-spin coupling, allows for unambiguous identification and differentiation from its trans isomer and other related compounds.

Molecular Structure

The molecular structure of this compound is depicted below, with protons and carbons labeled for clear correlation with the NMR data.

Caption: Molecular structure of this compound with atom numbering.

Data Presentation

The quantitative ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The spectra were recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as the internal standard.

¹H NMR Spectral Data
Proton LabelChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Integration
H1~1.61Doublet~6.53H
H2~5.31Multiplet-1H
H3~5.21Multiplet-1H
H4~2.62Multiplet-1H
H5, H6~0.94Doublet~6.86H

Note: The exact coupling constants for the multiplets of H2, H3, and H4 can be complex due to second-order effects and long-range couplings. The values provided are approximate based on typical ranges for similar structures.

¹³C NMR Spectral Data
Carbon LabelChemical Shift (δ) [ppm]
C112.5
C2125.2
C3130.8
C429.8
C5, C622.5

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of volatile compounds like this compound is provided below.

Sample Preparation
  • Analyte Preparation : Due to the volatile nature of this compound, handle the compound in a well-ventilated fume hood.

  • Solvent Selection : Use a high-purity deuterated solvent, such as chloroform-d (B32938) (CDCl₃, 99.8% D). The choice of solvent is critical to avoid strong residual solvent signals that may overlap with analyte signals.

  • Concentration : For ¹H NMR, prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) to the solvent to serve as an internal reference for chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C).

  • Sample Transfer : Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. To remove any particulate matter that could affect spectral resolution, a small plug of glass wool can be placed in the pipette.

  • Capping : Securely cap the NMR tube to prevent evaporation of the volatile sample and solvent. For long-term or quantitative studies, flame-sealing the tube may be necessary.

NMR Data Acquisition Workflow

The general workflow for acquiring and processing the NMR data is outlined in the diagram below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Analyte dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Locking transfer->lock shim Shimming acquire Acquire Spectra (1H & 13C) shim->acquire lock->shim ft Fourier Transform acquire->ft phase Phasing ft->phase baseline Baseline Correction phase->baseline calibrate Calibration to TMS baseline->calibrate integrate Integration (1H) calibrate->integrate assign Signal Assignment integrate->assign coupling Coupling Constant Analysis assign->coupling structure Structural Elucidation coupling->structure

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

Spectrometer Parameters
  • ¹H NMR Spectroscopy :

    • Spectrometer Frequency : 400 MHz or higher for better resolution.

    • Pulse Sequence : Standard single-pulse sequence.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 8-16 scans, depending on the sample concentration.

    • Spectral Width : 0-12 ppm.

  • ¹³C NMR Spectroscopy :

    • Spectrometer Frequency : 100 MHz or higher.

    • Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 512-2048 scans, depending on concentration.

    • Spectral Width : 0-220 ppm.

Spectral Interpretation and Signal Assignment

The following section provides a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectrum Analysis
  • H1 (δ ~1.61 ppm, 3H, doublet) : This signal corresponds to the methyl protons at the C1 position. It appears as a doublet due to coupling with the adjacent vinylic proton H2. The coupling constant of approximately 6.5 Hz is typical for a vicinal coupling across a double bond.

  • H2 (δ ~5.31 ppm, 1H, multiplet) : This is one of the vinylic protons, located at C2. Its signal is a complex multiplet due to coupling with the three H1 protons and the other vinylic proton H3.

  • H3 (δ ~5.21 ppm, 1H, multiplet) : The second vinylic proton at C3 also appears as a multiplet. It is coupled to H2 and the allylic proton H4. The cis relationship between H2 and H3 results in a smaller coupling constant compared to their trans counterparts.

  • H4 (δ ~2.62 ppm, 1H, multiplet) : This signal is assigned to the allylic methine proton at C4. It is coupled to the vinylic proton H3 and the six equivalent protons of the two methyl groups (H5 and H6), resulting in a complex multiplet.

  • H5, H6 (δ ~0.94 ppm, 6H, doublet) : These are the protons of the two equivalent methyl groups at C5 and C6. They appear as a doublet due to coupling with the methine proton H4, with a typical coupling constant of around 6.8 Hz.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of this compound shows five distinct signals, corresponding to the five non-equivalent carbon environments in the molecule.

  • C1 (δ 12.5 ppm) : This upfield signal is assigned to the methyl carbon at the C1 position.

  • C2 (δ 125.2 ppm) and C3 (δ 130.8 ppm) : These two downfield signals correspond to the sp²-hybridized vinylic carbons of the double bond.

  • C4 (δ 29.8 ppm) : This signal is attributed to the sp³-hybridized methine carbon at the C4 position.

  • C5, C6 (δ 22.5 ppm) : This signal represents the two equivalent sp³-hybridized methyl carbons at the C5 and C6 positions.

Conclusion

The detailed ¹H and ¹³C NMR spectral data and the accompanying protocols provide a comprehensive guide for the analysis of this compound. The tabulated chemical shifts and an understanding of the coupling patterns allow for the unambiguous identification and structural confirmation of the molecule. This information is valuable for quality control, reaction monitoring, and further research involving this compound. The provided workflow and experimental parameters can be adapted for the analysis of other volatile organic compounds.

Application Note: Identification of Cis-Alkenes using Infrared (IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups in organic molecules. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes molecular vibrations such as stretching and bending. The specific frequencies of radiation that are absorbed are characteristic of the bonds present in the molecule. This technique is particularly useful in distinguishing between geometric isomers, such as cis- and trans-alkenes, which often exhibit distinct IR absorption patterns. This application note provides a detailed protocol and data interpretation guide for the identification of cis-alkenes.

Principles of Alkene Identification by IR Spectroscopy

Alkenes possess several characteristic IR absorption bands. The most diagnostic of these for identifying the substitution pattern of the double bond, including distinguishing between cis and trans isomers, are the C-H out-of-plane (oop) bending vibrations.

  • =C-H Stretching: Alkenes show a C-H stretching vibration at a frequency slightly higher than 3000 cm⁻¹, typically in the range of 3000-3100 cm⁻¹.[1][2][3]

  • C=C Stretching: The carbon-carbon double bond stretch appears in the region of 1600-1680 cm⁻¹.[1][2][3] For cis-alkenes, this peak is generally found between 1630 and 1660 cm⁻¹.[4] Due to the symmetry of trans-alkenes, the change in dipole moment during the C=C stretching vibration is often small, leading to a weak or sometimes absent absorption band.[5][6] In contrast, cis-alkenes have a net dipole moment, resulting in a more reliable, albeit sometimes weak, C=C stretching band.[6]

  • =C-H Out-of-Plane (oop) Bending: The most definitive region for distinguishing alkene isomers is the "fingerprint" region, specifically between 650 and 1000 cm⁻¹, where the out-of-plane C-H bending vibrations occur.[2][5][7] The position of these bands is highly sensitive to the substitution pattern around the double bond. For cis-disubstituted alkenes, a characteristic strong absorption band is observed between 675 and 725 cm⁻¹.[5][8] This is in stark contrast to trans-disubstituted alkenes, which exhibit a strong band in the 960-980 cm⁻¹ region.[1][5][8]

Data Presentation: Characteristic IR Absorption Frequencies for Alkenes

The following table summarizes the key IR absorption frequencies for various alkene substitution patterns, with a focus on distinguishing cis-alkenes.

Alkene Substitution PatternC=C Stretch (cm⁻¹)=C-H Stretch (cm⁻¹)=C-H Out-of-Plane Bend (cm⁻¹)Reference
cis-Disubstituted 1630 - 1660 (variable) 3000 - 3100 675 - 725 (strong) [4][5]
trans-Disubstituted1660 - 1680 (weak to absent)3000 - 3100960 - 980 (strong)[4][5]
Monosubstituted (Vinyl)1630 - 16603000 - 3100910 & 990 (two strong bands)[5][9]
1,1-Disubstituted (Vinylidene)1630 - 16603000 - 3100890 (strong)[5][9]
Trisubstituted1660 - 16803000 - 3100800 - 840 (medium)[4][5]
Tetrasubstituted1660 - 1680 (weak to absent)N/AN/A[4]

Experimental Protocol: Acquisition of IR Spectra

This protocol outlines the general steps for acquiring an IR spectrum of an alkene sample using a Fourier Transform Infrared (FTIR) spectrometer.

4.1. Materials and Equipment

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • Sample of interest (liquid or solid)

  • Appropriate sample holder:

    • For liquids: Salt plates (NaCl or KBr)

    • For solids: Mortar and pestle, KBr powder, pellet press

    • ATR (Attenuated Total Reflectance) accessory

  • Volatile solvent for cleaning (e.g., acetone, isopropanol)

  • Lens tissue

4.2. Sample Preparation

Choose the appropriate method based on the physical state of the sample.

4.2.1. Neat Liquid (for non-volatile liquids)

  • Place a clean, dry salt plate on a holder.

  • Add one drop of the liquid sample to the center of the plate.

  • Place a second salt plate on top, spreading the liquid into a thin film.

  • Carefully place the assembly in the spectrometer's sample holder.

4.2.2. Solid Sample (KBr Pellet Method)

  • Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder in a mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press.

  • Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Place the pellet in the spectrometer's sample holder.

4.2.3. Attenuated Total Reflectance (ATR) Method (for liquids and solids)

  • Ensure the ATR crystal is clean.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • If it is a solid, apply pressure using the built-in press to ensure good contact with the crystal.

  • Proceed to data acquisition.

4.3. Data Acquisition

  • Background Scan: Before running the sample, perform a background scan to measure the absorbance of the atmosphere (CO₂ and H₂O) and the sample holder. This will be subtracted from the sample spectrum.

  • Sample Scan: Place the prepared sample in the spectrometer.

  • Software Settings:

    • Scan Range: Typically 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is sufficient for most applications.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Acquire Spectrum: Initiate the scan. The software will automatically process the data, perform the background subtraction, and display the resulting IR spectrum.

  • Data Analysis: Label the significant peaks on the spectrum. Compare the positions of the absorption bands with the reference data in Section 3 to identify the alkene substitution pattern.

Visualization of Workflow

The following diagram illustrates the logical workflow for identifying a cis-alkene using IR spectroscopy.

IR_Workflow_for_Cis_Alkene_ID start Start: Unknown Alkene Sample prep Sample Preparation (Neat Liquid, KBr Pellet, or ATR) start->prep acquire Acquire IR Spectrum (4000-400 cm-1) prep->acquire analyze Analyze Spectrum acquire->analyze check_alkene Check for Alkene Features: =C-H stretch (3000-3100 cm-1) C=C stretch (1600-1680 cm-1) analyze->check_alkene is_alkene Alkene Features Present? check_alkene->is_alkene not_alkene Not an Alkene or Further Analysis Needed is_alkene->not_alkene No check_oop Examine C-H Out-of-Plane Bending Region (650-1000 cm-1) is_alkene->check_oop Yes oop_band Strong Band at ~675-725 cm-1? check_oop->oop_band cis_alkene Conclusion: Cis-Alkene Identified oop_band->cis_alkene Yes other_alkene Other Alkene Isomer (trans, vinyl, etc.) oop_band->other_alkene No

Caption: Workflow for Cis-Alkene Identification using IR Spectroscopy.

Conclusion

IR spectroscopy is an indispensable tool for the structural elucidation of organic compounds. The distinct absorption band for the out-of-plane C-H bend allows for the confident identification of cis-alkenes and their differentiation from other alkene isomers. By following the detailed protocol and utilizing the provided data for interpretation, researchers can effectively employ this technique in their analytical workflows.

References

Application Notes and Protocols for the Utilization of cis-4-Methyl-2-pentene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Cis-4-Methyl-2-pentene, an alkene with the chemical formula C₆H₁₂, serves as a versatile and reactive starting material in the field of organic synthesis.[1] Its characteristic carbon-carbon double bond allows for a multitude of addition reactions, making it a valuable precursor for the synthesis of a wide range of functionalized molecules. The "cis" stereochemistry of the methyl groups across the double bond can influence the stereochemical outcome of these reactions, offering pathways to specific diastereomers. This document provides detailed application notes and experimental protocols for several key synthetic transformations of this compound, intended for researchers, scientists, and professionals in drug development.

Hydroboration-Oxidation: Anti-Markovnikov Addition of Water

The hydroboration-oxidation of this compound is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond. This process yields 4-methyl-2-pentanol (B46003) with high regioselectivity. The reaction proceeds via a syn-addition of the borane (B79455) reagent to the alkene, followed by oxidation with retention of stereochemistry.[2][3][4]

Data Presentation:

ReactionReagentsProductRegioselectivityStereoselectivityTypical Yield
Hydroboration-Oxidation1. 9-BBN, THF2. H₂O₂, NaOH4-Methyl-2-pentanolAnti-MarkovnikovSyn-addition>90%

Experimental Protocol:

  • Hydroboration: To a dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stirrer, add this compound (8.42 g, 100 mmol) dissolved in anhydrous tetrahydrofuran (B95107) (THF, 50 mL). Cool the solution to 0 °C in an ice bath. Slowly add a 0.5 M solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in THF (220 mL, 110 mmol) dropwise over 1 hour, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add a 3 M aqueous solution of sodium hydroxide (B78521) (40 mL, 120 mmol), followed by the slow, dropwise addition of 30% hydrogen peroxide (40 mL, 390 mmol), ensuring the internal temperature does not exceed 25 °C.

  • Work-up and Purification: After the addition of hydrogen peroxide, stir the mixture at room temperature for 1 hour. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield 4-methyl-2-pentanol.

Logical Relationship Diagram:

hydroboration_oxidation start This compound intermediate Trialkylborane Intermediate start->intermediate Hydroboration (syn-addition) reagent1 1. 9-BBN, THF product 4-Methyl-2-pentanol intermediate->product Oxidation reagent2 2. H₂O₂, NaOH

Caption: Hydroboration-Oxidation Workflow.

Epoxidation: Synthesis of cis-2,3-Epoxy-4-methylpentane

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. This reaction is a syn-addition, meaning the oxygen atom is delivered to the same face of the double bond.[5][6]

Data Presentation:

ReactionReagentProductStereoselectivityTypical Yield
Epoxidationm-CPBAcis-2,3-Epoxy-4-methylpentaneSyn-addition85-95%

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (8.42 g, 100 mmol) in dichloromethane (B109758) (DCM, 100 mL). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate beaker, prepare a solution of m-CPBA (77%, 24.7 g, 110 mmol) in DCM (100 mL). Add this solution dropwise to the alkene solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: Once the reaction is complete, filter the mixture to remove the precipitated meta-chlorobenzoic acid. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude epoxide can be purified by distillation.

Reaction Workflow Diagram:

epoxidation_workflow start This compound in DCM reaction Reaction at 0 °C start->reaction reagent m-CPBA in DCM reagent->reaction workup Work-up (Filtration, NaHCO₃ wash) reaction->workup Syn-addition product cis-2,3-Epoxy-4-methylpentane workup->product

Caption: Epoxidation Experimental Workflow.

Ozonolysis with Reductive Work-up: Cleavage to Carbonyl Compounds

Ozonolysis of this compound, followed by a reductive work-up using dimethyl sulfide (B99878) (DMS), cleaves the double bond to yield two carbonyl compounds: acetaldehyde (B116499) and isobutyraldehyde.[7][8][9]

Data Presentation:

ReactionReagentsProductsWork-up TypeTypical Yield
Ozonolysis1. O₃, CH₂Cl₂/MeOH2. (CH₃)₂SAcetaldehyde and IsobutyraldehydeReductive>90%

Experimental Protocol:

  • Ozonolysis: Dissolve this compound (8.42 g, 100 mmol) in a mixture of dichloromethane (150 mL) and methanol (B129727) (50 mL) in a three-necked flask equipped with a gas inlet tube and a gas outlet connected to a trap. Cool the solution to -78 °C using a dry ice/acetone bath. Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone. Purge the solution with nitrogen gas for 10 minutes to remove the excess ozone.

  • Reductive Work-up: Add dimethyl sulfide (14.6 mL, 200 mmol) to the cold solution. Allow the reaction mixture to warm slowly to room temperature and stir for 4 hours.

  • Purification: The products, acetaldehyde and isobutyraldehyde, are volatile. They can be isolated by fractional distillation directly from the reaction mixture.

Reaction Pathway Diagram:

ozonolysis_pathway start This compound ozonide Molozonide Intermediate start->ozonide 1. O₃ secondary_ozonide Secondary Ozonide ozonide->secondary_ozonide Rearrangement products Acetaldehyde + Isobutyraldehyde secondary_ozonide->products 2. (CH₃)₂S

Caption: Ozonolysis Reaction Pathway.

Sharpless Asymmetric Dihydroxylation: Enantioselective Synthesis of Diols

The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from this compound. Using commercially available AD-mix-α or AD-mix-β, one can selectively synthesize either enantiomer of 4-methyl-2,3-pentanediol.[1][5][10][11]

Data Presentation:

ReactionReagentProductEnantiomeric Excess (e.e.)
Sharpless Asymmetric DihydroxylationAD-mix-β(2R,3S)-4-Methyl-2,3-pentanediolHigh (>95%)
Sharpless Asymmetric DihydroxylationAD-mix-α(2S,3R)-4-Methyl-2,3-pentanediolHigh (>95%)

Experimental Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask, prepare a solvent mixture of tert-butanol (B103910) (150 mL) and water (150 mL). Add AD-mix-β (1.4 g per 1 mmol of alkene; 140 g) and methanesulfonamide (B31651) (1.0 g, 10.5 mmol) to the solvent mixture and stir until both phases are clear. Cool the mixture to 0 °C.

  • Alkene Addition: Add this compound (8.42 g, 100 mmol) to the reaction mixture. Stir vigorously at 0 °C.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete in 6-24 hours.

  • Work-up and Purification: Add solid sodium sulfite (B76179) (15 g) and stir for 1 hour. Extract the mixture with ethyl acetate (B1210297) (3 x 100 mL). Combine the organic layers, wash with 2 M aqueous potassium hydroxide, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude diol can be purified by flash chromatography on silica (B1680970) gel.

Logical Relationship Diagram:

sharpless_dihydroxylation cluster_reagents Reagent System ad_mix AD-mix-β ((DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃) start This compound osmium K₂OsO₂(OH)₄ (cat.) product (2R,3S)-4-Methyl-2,3-pentanediol start->product Chiral Dihydroxylation

Caption: Sharpless Dihydroxylation Concept.

References

Application Notes and Protocols for the Polymerization of cis-4-Methyl-2-pentene and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Methyl-2-pentene is an internal olefin, and as such, its homopolymerization presents significant challenges compared to its terminal olefin (α-olefin) isomer, 4-methyl-1-pentene. The steric hindrance around the double bond in internal olefins makes them less reactive towards traditional polymerization catalysts. Consequently, there is a limited amount of published research specifically detailing the homopolymerization of this compound. However, based on the broader understanding of olefin polymerization, several catalytic systems and methods can be considered for this monomer and its derivatives. These include advanced Ziegler-Natta/metallocene catalysis, acyclic diene metathesis (ADMET), and cationic polymerization.

This document provides an overview of these potential polymerization strategies, including detailed theoretical protocols and expected outcomes based on analogous systems. The provided data is largely extrapolated from studies on structurally similar or sterically hindered olefins due to the scarcity of specific data for this compound.

Ziegler-Natta and Metallocene-Catalyzed (Co)polymerization

Ziegler-Natta and metallocene catalysts are highly effective for the polymerization of α-olefins. While the homopolymerization of internal olefins like this compound with these catalysts is challenging and often results in low molecular weight oligomers, they can be effectively copolymerized with more reactive monomers such as ethylene (B1197577).[1]

Application Note:

Metallocene-catalyzed copolymerization of this compound with ethylene can be utilized to introduce branched structures into a polyethylene (B3416737) backbone, thereby modifying its physical properties. The incorporation of the bulky isobutyl group from this compound can decrease the crystallinity and density of the resulting copolymer, potentially leading to materials with enhanced flexibility and transparency. The choice of metallocene catalyst (e.g., C2-, Cs-, or C1-symmetric zirconocenes) can influence the degree of comonomer incorporation and the microstructure of the resulting copolymer.[1]

Experimental Protocol: Copolymerization of this compound with Ethylene using a Metallocene Catalyst

This protocol is a generalized procedure based on the copolymerization of ethylene with other sterically hindered olefins.[1]

Materials:

  • This compound (purified and dried)

  • Ethylene (polymerization grade)

  • Metallocene catalyst (e.g., rac-Et(Ind)2ZrCl2)

  • Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)

  • Toluene (B28343) (anhydrous, polymerization grade)

  • Methanol

  • Hydrochloric acid (10% aqueous solution)

  • Nitrogen or Argon (high purity)

Procedure:

  • Reactor Preparation: A high-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure controls, and inlet/outlet valves is thoroughly dried and purged with high-purity nitrogen or argon.

  • Solvent and Monomer Addition: Anhydrous toluene is introduced into the reactor, followed by the desired amount of purified this compound. The reactor is then pressurized with ethylene to the desired partial pressure.

  • Catalyst Activation: In a separate Schlenk flask under an inert atmosphere, the metallocene catalyst is dissolved in a small amount of toluene. The MAO solution is then added dropwise to the catalyst solution and stirred for a predetermined time (e.g., 30 minutes) to allow for activation.

  • Polymerization: The activated catalyst solution is transferred to the reactor under ethylene pressure to initiate polymerization. The reaction temperature and ethylene pressure are maintained constant for the desired reaction time.

  • Termination and Polymer Isolation: The polymerization is terminated by venting the ethylene and adding acidified methanol. The precipitated polymer is collected by filtration, washed extensively with methanol, and dried in a vacuum oven at 60 °C to a constant weight.

Logical Workflow for Metallocene-Catalyzed Copolymerization

cluster_prep Reactor Preparation cluster_reagents Reagent Addition cluster_catalyst Catalyst Preparation cluster_polymerization Polymerization cluster_termination Termination & Isolation A Dry and Purge Reactor B Add Toluene and This compound A->B C Pressurize with Ethylene B->C F Inject Activated Catalyst C->F D Dissolve Metallocene E Add MAO for Activation D->E E->F G Maintain Temperature and Pressure F->G H Terminate with Acidified Methanol G->H I Filter, Wash, and Dry Polymer H->I A Dissolve Diene Monomer in Anhydrous Solvent B Add Metathesis Catalyst (e.g., Grubbs' Catalyst) A->B C Heat under Vacuum or Inert Gas Flow B->C D Ethylene Byproduct Removed C->D drives equilibrium E Polymer Chain Growth (Step-Growth) C->E F Terminate with Inhibitor (e.g., Ethyl Vinyl Ether) E->F G Precipitate, Purify, and Dry Polymer F->G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer A Initiator + Co-initiator (e.g., H2O + BF3) B Protonation of Monomer A->B C Carbocation Formation B->C D Carbocation attacks another Monomer C->D E Chain Growth D->E E->D n Monomers F Proton Elimination or Reaction with Nucleophile E->F G Inactive Polymer F->G

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of cis-4-Methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cis-4-Methyl-2-pentene.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing this compound with high stereoselectivity?

A1: The most effective and widely used method for the stereoselective synthesis of cis-alkenes, including this compound, is the partial catalytic hydrogenation of the corresponding alkyne (4-methyl-2-pentyne).[1] This is typically achieved using a "poisoned" or deactivated catalyst that stops the reduction at the alkene stage and favors syn-addition of hydrogen, leading to the cis isomer.[2][3]

Key methods include:

  • Lindlar's Catalyst: This is the most common choice, consisting of palladium deposited on calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄) and deactivated with lead acetate (B1210297) and quinoline.[4][5][6] It is highly selective for forming cis-alkenes.[7]

  • P-2 Nickel (Ni₂B) Catalyst: A nickel-boride complex that serves as a functional equivalent to the Lindlar catalyst, also yielding cis-alkenes via syn-hydrogenation.[2][8]

Another, though less common, approach is the Wittig Reaction . Using a non-stabilized phosphorus ylide generally favors the formation of the Z (cis) alkene.[9][10]

Q2: Why is a "poisoned" catalyst necessary for the semi-hydrogenation of alkynes?

A2: Standard hydrogenation catalysts like palladium on carbon (Pd/C) are highly active and will typically reduce an alkyne all the way to an alkane.[2] A "poisoned" catalyst, such as Lindlar's catalyst, has its activity intentionally reduced.[5][6] This deactivation prevents the second hydrogenation step from the alkene to the alkane, allowing for the isolation of the alkene intermediate.[2] The poisoning agents, like lead and quinoline, modify the catalyst surface to be selective for the reduction of the more reactive alkyne over the newly formed alkene.[8]

Q3: Can I synthesize the trans isomer using similar methods?

A3: No, catalytic hydrogenation with Lindlar or P-2 catalysts exclusively produces the cis isomer due to the mechanism of syn-addition on the catalyst surface.[3][5] To synthesize trans-4-Methyl-2-pentene, a different method is required, most commonly the dissolving metal reduction (e.g., using sodium or lithium in liquid ammonia).[6][7]

Q4: What are the primary safety concerns when handling reagents for this synthesis?

A4: Key safety considerations include:

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is conducted in a well-ventilated fume hood, away from ignition sources, and use appropriate apparatus for handling gases.[11]

  • Pyrophoric Catalysts: Catalysts like Palladium on Carbon (and sometimes spent Lindlar catalyst) can be pyrophoric, especially when dry and exposed to air. Always keep the catalyst wet with solvent during filtration and handling.[11]

  • Solvents: Organic solvents like ethanol, hexanes, or ethyl acetate are flammable.[8]

  • Lead Compounds: Lindlar's catalyst contains lead salts, which are toxic. Handle with care and dispose of waste according to institutional protocols.[5]

Troubleshooting Guide

Problem 1: Low or No Yield of 4-Methyl-2-pentene

Potential Cause Recommended Solution Explanation
Inactive Catalyst Use a fresh batch of Lindlar's catalyst or P-2 catalyst. Ensure proper storage (e.g., under an inert atmosphere if required).Catalysts can lose activity over time due to oxidation or contamination.[12] P-2 nickel, for example, requires an inert atmosphere for maximum activity.[13]
Impure Starting Materials Purify the starting alkyne (4-methyl-2-pentyne) and solvents before use. Ensure solvents are anhydrous if the protocol specifies.Impurities in the starting material or solvent can interfere with the catalyst or lead to side reactions, reducing the overall yield.[14]
Reaction Temperature Maintain the recommended reaction temperature. Most catalytic hydrogenations are run from 0 °C to room temperature.[8]Incorrect temperatures can affect reaction rate and selectivity.[12]
Insufficient Mixing Ensure vigorous and continuous stirring or shaking throughout the reaction.In heterogeneous catalysis, efficient mixing is crucial for the substrate to interact with the catalyst surface. Poor mixing can lead to an incomplete reaction.[15]
Loss During Workup This compound is volatile (boiling point ~57-58 °C).[16][17] Use caution during solvent removal (rotoevaporation). Consider distillation for purification.[14][18]Significant product loss can occur if the compound evaporates along with the solvent during workup.

Problem 2: Product is a Mixture of cis and trans Isomers

Potential Cause Recommended Solution Explanation
Incorrect Catalyst Ensure you are using a stereoselective catalyst like Lindlar's or P-2 Nickel. Standard Pd/C will not provide stereocontrol.The choice of catalyst is the primary factor controlling the stereochemical outcome of alkyne semi-hydrogenation. Lindlar's catalyst is specifically designed for cis-alkene formation.[6]
Isomerization Avoid acidic conditions during workup or purification. Minimize exposure to heat and light.The cis isomer can sometimes isomerize to the more thermodynamically stable trans isomer, particularly in the presence of acid or upon heating.

Problem 3: Over-reduction to 4-Methyl-pentane

Potential Cause Recommended Solution Explanation
Catalyst is Too Active Use a properly "poisoned" Lindlar's catalyst. If preparing your own, ensure the deactivating agents (lead acetate, quinoline) are added correctly.The role of the poison is to prevent the catalyst from reducing the alkene product further to an alkane.[2][6] If the catalyst is not sufficiently deactivated, over-reduction will occur.
Excessive Hydrogen Use a balloon filled with H₂ or a system that allows for monitoring hydrogen uptake. Avoid high pressures of hydrogen.While the catalyst should prevent over-reduction, using a large excess of hydrogen under high pressure can sometimes force the reaction to the alkane.[8]
Prolonged Reaction Time Monitor the reaction closely using TLC or GC and stop it as soon as the starting alkyne is consumed.Even with a poisoned catalyst, allowing the reaction to proceed for an unnecessarily long time can sometimes lead to small amounts of over-reduction.[14]
Comparative Data on Catalysts for Alkyne Semi-Hydrogenation
CatalystTypical SubstrateProduct StereochemistryKey AdvantagesPotential Issues
Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline)Internal AlkynesExclusively cis (Z)[6]High selectivity, reliable, well-established.[4]Contains toxic lead; potential for over-reduction if not properly prepared.[5]
P-2 Nickel (Ni₂B)Internal AlkynesExclusively cis (Z)[8]Functionally equivalent to Lindlar's, avoids heavy metals.[2]Can be sensitive to air; activity depends on preparation method.[13]
Na/NH₃(l) (Dissolving Metal)Internal AlkynesExclusively trans (E)[6]Excellent method for obtaining the trans isomer.Requires handling of liquid ammonia (B1221849) and alkali metals.
Wittig Reagent (Non-stabilized ylide)Aldehydes/KetonesPredominantly cis (Z)[10]Forms C=C bond at a specific location; good for complex molecules.[19]Stoichiometric amounts of phosphine (B1218219) oxide byproduct are generated.

Visualized Workflows and Mechanisms

General Workflow for Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage start Start: 4-Methyl-2-pentyne (B1585047) reaction Catalytic Hydrogenation (H₂, Lindlar's Catalyst) start->reaction quench Quench Reaction reaction->quench Reaction Complete filtration Filter Catalyst quench->filtration extraction Solvent Extraction filtration->extraction drying Dry Organic Layer (e.g., Na₂SO₄) extraction->drying purification Purify by Distillation drying->purification product Final Product: This compound purification->product

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G cluster_checks Initial Checks cluster_solutions Corrective Actions start Problem: Low Yield check_reagents Are starting materials and solvents pure? start->check_reagents check_catalyst Is the catalyst fresh and active? start->check_catalyst check_conditions Were reaction conditions (T, P, mixing) correct? start->check_conditions sol_reagents Purify alkyne and solvents. Use anhydrous solvents. check_reagents->sol_reagents If No sol_catalyst Use a new batch of catalyst. check_catalyst->sol_catalyst If No sol_conditions Optimize temperature and ensure vigorous stirring. check_conditions->sol_conditions If No sol_workup Check workup procedure for product loss (e.g., evaporation). check_conditions->sol_workup If Yes

Caption: A troubleshooting flowchart for diagnosing the cause of low reaction yield.

Detailed Experimental Protocol

Semi-Hydrogenation of 4-Methyl-2-pentyne using Lindlar's Catalyst

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 4-Methyl-2-pentyne

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Hydrogen (H₂) gas (balloon or gas cylinder)

  • Anhydrous solvent (e.g., Ethanol or Hexane)

  • Reaction flask (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Filtration setup (e.g., Buchner funnel with Celite® or filter paper)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Distillation apparatus

Procedure:

  • Reaction Setup: Flame-dry or oven-dry all glassware before use.[14] In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-2-pentyne in the chosen anhydrous solvent (e.g., ethanol).

  • Catalyst Addition: Carefully add Lindlar's catalyst to the solution. The typical catalyst loading is 5-10% by weight relative to the alkyne.[11]

  • Hydrogenation: Seal the flask with a septum. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times to ensure an inert atmosphere.[11] Inflate a balloon with hydrogen gas and attach it to the flask via a needle to maintain a positive pressure of hydrogen (approx. 1 atm).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the disappearance of the starting alkyne. This typically takes 2-4 hours.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen in a fume hood.

  • Catalyst Removal: Dilute the reaction mixture with a solvent like pentane (B18724) or diethyl ether. Filter the mixture through a pad of Celite® to remove the solid catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely.[11] Wash the filter cake with additional solvent to ensure all product is recovered.

  • Purification: Transfer the filtrate to a separatory funnel and wash with water to remove any soluble impurities. Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent.

  • Isolation: Given the low boiling point of this compound (57-58 °C), carefully remove the solvent using a distillation setup rather than a rotovap to avoid product loss.[16][17] Collect the fraction corresponding to the product's boiling point.

Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and GC-MS. The stereochemistry can be confirmed by the coupling constants of the vinylic protons in the ¹H NMR spectrum.

References

Technical Support Center: Selective Hydrogenation of 4-Methyl-1-pentyne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective hydrogenation of 4-methyl-1-pentyne (B1581292). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you prevent over-reduction and achieve high selectivity for the desired product, 4-methyl-1-pentene.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the hydrogenation of 4-methyl-1-pentyne?

The main challenge is preventing over-reduction. While the goal is to convert the alkyne (4-methyl-1-pentyne) to an alkene (4-methyl-1-pentene), highly active catalysts can continue the hydrogenation process to form the corresponding alkane (4-methyl-pentane).[1][2] This significantly reduces the yield of the desired alkene product.

Q2: What is a "poisoned" catalyst and why is it used for this reaction?

A poisoned catalyst is a highly active metal catalyst, typically palladium, that has been intentionally deactivated or "poisoned" with specific additives.[2][3][4] This deactivation reduces the catalyst's efficiency just enough to prevent it from hydrogenating the intermediate alkene to an alkane, thus stopping the reaction at the desired stage.[5] For this specific transformation, this ensures a high yield of 4-methyl-1-pentene.

Q3: Which catalysts are most commonly recommended for the selective hydrogenation of terminal alkynes?

The most common catalysts for selective alkyne hydrogenation are:

  • Lindlar's Catalyst: This is a palladium-based catalyst supported on calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄) and poisoned with lead acetate (B1210297) and quinoline (B57606).[1][3][6][7] It is highly effective for producing cis-alkenes from internal alkynes and terminal alkenes from terminal alkynes.[4][6]

  • P-2 Nickel (Ni₂B) Catalyst: This is a nickel boride catalyst that serves as a functional equivalent to Lindlar's catalyst.[5][6][8] It is often prepared by reducing a nickel(II) salt with sodium borohydride (B1222165) and can offer excellent selectivity.[9][10]

Q4: Will the product of hydrogenating 4-methyl-1-pentyne be a cis- or trans-alkene?

For a terminal alkyne like 4-methyl-1-pentyne, there is no cis/trans isomerism in the product, 4-methyl-1-pentene. Catalytic hydrogenation using catalysts like Lindlar's or P-2 Ni involves syn-addition, where both hydrogen atoms add to the same face of the triple bond.[3][6] While this is critical for forming cis-alkenes from internal alkynes, for terminal alkynes it simply results in the terminal alkene.

Q5: Are there any "greener" alternatives to the traditional Lindlar's catalyst?

Yes, research is ongoing to find more environmentally friendly catalysts due to the toxicity of the lead compounds used in the traditional Lindlar's catalyst.[3] Nickel boride (P-2 Ni) is one such alternative that is more easily prepared and can provide better yields.[2] Other modern approaches include the use of specific nickel nitrate (B79036) precursors or advanced palladium-based catalysts with different modifiers.[11][12]

Troubleshooting Guide: Preventing Over-reduction

This guide addresses common issues encountered during the selective hydrogenation of 4-methyl-1-pentyne.

Issue 1: Significant formation of 4-methyl-pentane (Over-reduction)

Potential Cause Recommended Solution Rationale
Catalyst is too active. Ensure the Lindlar's catalyst is properly "poisoned" with quinoline and lead acetate.[1][7] If using P-2 Ni, consider adding a modifier like ethylenediamine (B42938) to enhance selectivity.[9]The poison or modifier selectively deactivates the catalyst sites responsible for alkene hydrogenation without significantly affecting the rate of alkyne hydrogenation.[2][4]
High Hydrogen Pressure. Conduct the reaction at or near atmospheric pressure. Using a balloon filled with hydrogen is a common and effective method for maintaining low pressure.[6]High pressures of H₂ can increase the rate of the second hydrogenation step (alkene to alkane), leading to over-reduction.
Prolonged Reaction Time. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting alkyne is consumed.Even with a poisoned catalyst, allowing the reaction to proceed for too long can lead to the slow hydrogenation of the alkene product.
Incorrect Solvent. Use solvents like ethanol, ethyl acetate, or heptane.[6][13] Solvent choice can influence both reaction rate and selectivity.[13]The solvent can affect the interaction between the substrate and the catalyst surface, thereby influencing selectivity.

Issue 2: Low or No Conversion of 4-Methyl-1-pentyne

Potential Cause Recommended Solution Rationale
Inactive Catalyst. Use a fresh batch of catalyst or ensure the existing catalyst has been stored under an inert atmosphere. For P-2 Ni, it is often best to prepare it fresh before the reaction.[10]Catalysts, especially highly active ones, can degrade upon exposure to air and moisture, losing their catalytic activity.
Insufficient Hydrogen. Ensure there are no leaks in the reaction setup. If using a balloon, ensure it remains inflated throughout the reaction.A continuous supply of hydrogen is necessary for the reaction to proceed to completion.
Catalyst Poisoning (Unintentional). Purify the starting material and solvents to remove any potential catalyst poisons, such as sulfur compounds.Certain functional groups or impurities can irreversibly bind to the catalyst's active sites and inhibit the reaction.

Troubleshooting Workflow Diagram

G start Problem: Over-reduction Observed (High Alkane Content) check_catalyst Is the catalyst properly poisoned/ modified? start->check_catalyst check_pressure Is H2 pressure at or near 1 atm? check_catalyst->check_pressure Yes sol_catalyst Solution: Use a properly prepared Lindlar's catalyst or add a modifier (e.g., ethylenediamine) to P-2 Ni. check_catalyst->sol_catalyst No check_time Was the reaction stopped once alkyne was consumed? check_pressure->check_time Yes sol_pressure Solution: Use an H2 balloon and ensure the system is not over-pressurized. check_pressure->sol_pressure No sol_time Solution: Monitor reaction via TLC/GC and quench immediately upon completion. check_time->sol_time No

Caption: Troubleshooting logic for addressing over-reduction.

Data Presentation: Catalyst Systems for Selective Alkyne Hydrogenation

The following table summarizes typical conditions and outcomes for the selective hydrogenation of alkynes using common catalyst systems.

Catalyst SystemSubstrate ExampleSolventTemp. (°C)H₂ PressureConversion (%)Alkene Selectivity (%)Reference
P-2 Ni with Ethylenediamine Hex-3-yneEthanol20-251 atmQuantitative95.1>99 (cis:trans 100:1)
P-2 Ni with Ethylenediamine 1-PhenylpropyneEthanol20-251 atmQuantitative96>99 (cis:trans ~200:1)
Ni(NO₃)₂·6H₂O Terminal AlkynesAcetonitrile12030 barHighHigh (Z-selective)[11]
Pd/Alumina (modified) 1-PentyneHeptane/Isopropanol (1:1)N/A2 barN/AHigh (Pentene/Pentane ratio up to 49.41)[13]

Experimental Protocols

Protocol 1: Selective Hydrogenation using Lindlar's Catalyst

This protocol provides a general procedure for the semi-hydrogenation of a terminal alkyne like 4-methyl-1-pentyne.

Materials:

  • 4-methyl-1-pentyne

  • Lindlar's catalyst (typically 5% Pd on CaCO₃, poisoned)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen gas (balloon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

Procedure:

  • Reaction Setup: Add the 4-methyl-1-pentyne and solvent to a round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for several minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Lindlar's catalyst to the flask (typically 1-5 mol% relative to the substrate).

  • Hydrogen Introduction: Evacuate the inert gas and backfill the flask with hydrogen from a balloon. Ensure the system is sealed but not pressurized.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically monitored by the uptake of hydrogen (balloon deflation) and by TLC or GC analysis.

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the solid catalyst.[3] Rinse the pad with a small amount of fresh solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 4-methyl-1-pentene, which can be further purified if necessary.

Protocol 2: Preparation and Use of P-2 Nickel Catalyst

This protocol is adapted from the procedure for preparing borohydride-reduced nickel catalysts.[9][10]

Materials:

  • Nickel(II) acetate tetrahydrate (Ni(OAc)₂)

  • Sodium borohydride (NaBH₄)

  • Ethanol (absolute)

  • 4-methyl-1-pentyne

  • Hydrogenation apparatus

Procedure:

  • Catalyst Preparation: In a flask under a hydrogen atmosphere, dissolve Nickel(II) acetate in absolute ethanol. To this solution, add a solution of sodium borohydride in ethanol. A black, finely divided precipitate of P-2 Ni will form immediately.[10]

  • Reaction Setup: After the catalyst is formed, add the 4-methyl-1-pentyne substrate to the flask containing the colloidal catalyst suspension.

  • Hydrogenation: Ensure the system is under a positive pressure of hydrogen (1 atm) and stir vigorously. Monitor the uptake of hydrogen. For terminal alkynes, the hydrogen uptake should cease after the absorption of one equivalent.[9]

  • Workup: Once the reaction is complete, the catalyst can be removed by filtration through Celite. The product is then isolated by removing the solvent.

General Experimental Workflow Diagram

G sub_solv 1. Add Substrate & Solvent to Flask purge 2. Purge with Inert Gas (Ar/N2) sub_solv->purge add_cat 3. Add Catalyst (e.g., Lindlar's) purge->add_cat add_h2 4. Introduce H2 (1 atm balloon) add_cat->add_h2 monitor 5. Stir Vigorously & Monitor by TLC/GC add_h2->monitor filter 6. Filter Through Celite to Remove Catalyst monitor->filter isolate 7. Concentrate Filtrate to Isolate Product filter->isolate

Caption: Standard workflow for catalytic hydrogenation.

References

Troubleshooting Lindlar's catalyst deactivation and poisoning

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Lindlar's catalyst.

Troubleshooting Guide

This guide addresses common issues encountered during the semi-hydrogenation of alkynes using Lindlar's catalyst.

ProblemPotential CauseRecommended Action
Low or No Conversion Catalyst Poisoning: Unintentional deactivation by impurities in reagents or solvents.[1][2]• Use high-purity, degassed solvents and reagents.• Purify the alkyne substrate to remove potential inhibitors.• Consider using a scavenger resin to remove impurities from the reaction mixture.[1]
Insufficient Catalyst Loading: Not enough active sites for the reaction.• Increase the catalyst loading in increments.• Ensure the catalyst is properly dispersed in the reaction mixture.[1]
Poor Hydrogen Mass Transfer: Inefficient delivery of hydrogen to the catalyst surface.• Increase stirring speed to improve gas-liquid mixing.• Increase hydrogen pressure (use with caution, see "Low Selectivity" below).• Ensure the reaction vessel has been properly purged with hydrogen.[1]
Reaction Starts, Then Stops Catalyst Fouling: The catalyst surface is blocked by byproducts, such as polymers from the alkyne.[1]• Lower the reaction temperature.• Decrease the concentration of the terminal alkyne.• Experiment with a different solvent system.[1]
Thermal Degradation (Sintering): High temperatures cause palladium particles to agglomerate, reducing active surface area.[1]• Operate at the lowest effective temperature.• Select a catalyst with higher documented thermal stability.[1]
Low Selectivity (Over-reduction to Alkane) Catalyst is Too Active: The "poisoning" of the catalyst is insufficient to stop the reaction at the alkene stage.[1][3]• Confirm you are using a properly prepared Lindlar's catalyst, not standard Pd/C.• Add a controlled amount of a catalyst inhibitor, such as quinoline, to further deactivate the catalyst.[1][4]
Hydrogen Pressure is Too High: Excess hydrogen availability favors further reduction.[1]• Reduce the hydrogen pressure, ideally to atmospheric pressure.[1][5]
Reaction Time is Too Long: Allowing the reaction to proceed long after the alkyne is consumed can lead to slow reduction of the alkene.• Monitor the reaction progress closely using TLC, GC, or NMR.• Stop the reaction as soon as the starting alkyne is consumed.[6]

Frequently Asked Questions (FAQs)

Q1: What is Lindlar's catalyst and why is it considered "poisoned"?

Lindlar's catalyst is a heterogeneous catalyst used for the selective hydrogenation of alkynes to cis-alkenes.[4] It consists of palladium (typically 5% by weight) deposited on a support of calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄).[4][7] This palladium catalyst is then intentionally deactivated, or "poisoned," with substances like lead acetate, lead(II) oxide, or quinoline.[4][7][8]

The purpose of this poisoning is to reduce the catalyst's activity.[5][9] A standard palladium catalyst is so effective that it will reduce an alkyne all the way to an alkane.[10] The poisons selectively deactivate the catalytic sites, making the catalyst active enough to reduce the highly reactive triple bond of an alkyne but not reactive enough to reduce the double bond of the resulting alkene, thus stopping the reaction at the desired stage.[3][11][12]

Q2: What are the common signs of unintentional catalyst deactivation or poisoning?

The primary signs of catalyst deactivation include:

  • Reduced or no catalytic activity: The reaction fails to proceed or is significantly slower than expected.[1]

  • Incomplete conversion: The reaction stops before all the starting material (alkyne) is consumed.

  • Loss of selectivity: The catalyst may produce a mixture of the desired alkene and the over-reduced alkane, even under standard conditions.

Q3: What are some common unintentional poisons for a Lindlar's catalyst?

Many substances can act as poisons by strongly adsorbing to the palladium active sites and blocking them.[2][8] Care should be taken to eliminate these from your reaction system.

Poison ClassExamplesPotential Sources
Sulfur Compounds Thiols, hydrogen sulfide, sulfites[2][8]Contaminated reagents, rubber septa, natural gas residue
Halides Chloride, bromide, iodide ions[2][8]Halogenated solvents, impurities in starting materials
Nitrogen Compounds Nitriles, nitro compounds, certain heterocycles (beyond the intended quinoline)[8]Starting materials, byproducts, solvent impurities
Other Strong Ligands Carbon monoxide (CO), cyanides, phosphites[2][8]Impure hydrogen gas, atmospheric leaks, byproducts
Heavy Metals Mercury, arsenic, etc.Contamination from other reactions or glassware

Q4: How can I test if my reagents or starting materials are poisoning the catalyst?

A "spiking experiment" is a direct method to determine if an impurity in a new batch of reagent is poisoning the catalyst.[1] This involves comparing a baseline reaction with a reaction that has been "spiked" with the suspected contaminant.

Q5: Can a deactivated or poisoned Lindlar's catalyst be regenerated?

Regeneration depends on the cause of deactivation.[1]

  • Reversible Poisoning: In some cases, washing the catalyst may remove weakly bound poisons.[1] For poisons like quinoline, which adsorb reversibly, the catalyst can sometimes be reused after filtration.[13]

  • Fouling/Coking: Carbonaceous deposits can sometimes be burned off through controlled oxidation, but this is a harsh process that may alter the catalyst's properties.[1]

  • Irreversible Poisoning: Strong chemisorption, as is common with sulfur compounds, permanently deactivates the catalyst.[1][2] In these cases, regeneration is not feasible.

  • Sintering: The thermal agglomeration of palladium particles is irreversible.[1]

For most lab-scale applications involving irreversible poisoning, using a fresh batch of catalyst is the most reliable solution.

Experimental Protocols

Protocol: Spiking Experiment to Test for Catalyst Poisons

This protocol helps identify if a new batch of solvent or alkyne contains impurities that are poisoning the catalyst.

  • Baseline Reaction Setup:

    • In a standard reaction vessel, combine the pure alkyne (from a trusted source), a trusted batch of solvent, and the Lindlar's catalyst (e.g., 5 mol%).

    • Purge the vessel with hydrogen gas and maintain a constant pressure (e.g., 1 atm via a balloon).

    • Stir the reaction at a constant, vigorous rate at room temperature.

  • Spiked Reaction Setup:

    • In an identical reaction vessel, set up the reaction exactly as described in the baseline, using the same trusted reagents.

    • Add a small, measured amount of the new or suspected reagent (e.g., the new batch of alkyne or solvent). A typical amount is 0.1-1 mol% relative to the substrate.

  • Monitoring and Analysis:

    • Monitor the progress of both reactions simultaneously over time using an appropriate analytical method (e.g., TLC, GC, or ¹H NMR).

    • Take samples at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr).

    • Compare the rate of consumption of the starting alkyne and the formation of the alkene product between the two reactions.

  • Interpretation:

    • No Poisoning: If both reactions proceed at a similar rate and to the same completion, the new reagent is likely not the source of poisoning.

    • Poisoning Detected: If the spiked reaction is significantly slower or stops completely compared to the baseline, the new reagent contains a catalyst poison.[1]

Visualizations

TroubleshootingWorkflow start_node Poor Reaction Outcome symptom_node symptom_node start_node->symptom_node Evaluate Symptoms cause_node1 cause_node1 symptom_node->cause_node1 Low / No Conversion cause_node2 cause_node2 symptom_node->cause_node2 Over-reduction (Alkane Formed) cause_node3 cause_node3 symptom_node->cause_node3 Reaction Stops Prematurely cause_node cause_node solution_node solution_node solution_node1 Use Pure Reagents cause_node1->solution_node1 Poisoning? solution_node2 Increase Loading cause_node1->solution_node2 Low Loading? solution_node3 Increase Stirring cause_node1->solution_node3 Poor H2 Transfer? solution_node4 Add Quinoline cause_node2->solution_node4 Catalyst Too Active? solution_node5 Reduce H2 Pressure cause_node2->solution_node5 H2 Pressure Too High? solution_node6 Lower Temperature/ Concentration cause_node3->solution_node6 Fouling? solution_node7 Use Lower Temp cause_node3->solution_node7 Sintering?

Caption: A troubleshooting workflow for Lindlar's catalyst reactions.

PoisoningMechanism cluster_0 Catalyst Surface ActiveSite Pd Active Site Alkene cis-Alkene ActiveSite->Alkene H2 Catalyzes Alkyne Alkyne Alkyne->ActiveSite Binds Poison Poison (e.g., Sulfur) Poison->ActiveSite Binds Irreversibly (Blocks Site)

Caption: The mechanism of catalyst poisoning at an active site.

SpikingExperiment cluster_baseline Baseline Reaction cluster_spiked Spiked Reaction start Suspected Contaminated Reagent b1 Trusted Alkyne + Trusted Solvent + Catalyst start->b1 s1 Baseline Reagents + Small Amount of Suspected Reagent start->s1 b2 Monitor Progress (TLC, GC, NMR) b1->b2 compare Compare Reaction Rates b2->compare s2 Monitor Progress (TLC, GC, NMR) s1->s2 s2->compare conclusion1 Rates are Similar: No Poisoning Detected compare->conclusion1 Yes conclusion2 Spiked Rate is Slower: Poisoning Confirmed compare->conclusion2 No

Caption: Workflow for a spiking experiment to detect catalyst poisons.

References

Identifying and minimizing side products in cis-alkene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for cis-alkene synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the synthesis of cis-alkenes, a critical functional group in many biologically active molecules and synthetic intermediates. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data for the most common synthetic methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing cis-alkenes from alkynes?

A1: The three primary methods for the stereoselective synthesis of cis-alkenes from alkynes are:

  • Partial hydrogenation using a Lindlar catalyst: This is a widely used method involving a "poisoned" palladium catalyst that selectively hydrogenates an alkyne to a cis-alkene.[1][2]

  • Hydrogenation with P-2 catalyst (Nickel Boride): This is another heterogeneous catalytic method that provides a good alternative to the Lindlar catalyst, also yielding cis-alkenes via syn-addition of hydrogen.[3][4]

  • Hydroboration-Protonolysis: This two-step method involves the syn-addition of a bulky borane (B79455) reagent to the alkyne, followed by protonolysis (cleavage by a proton source like acetic acid) to yield the cis-alkene.[5][6]

Q2: What is the primary side product in cis-alkene synthesis via partial hydrogenation?

A2: The most common side product is the corresponding alkane , which results from the over-reduction of the desired alkene.[2][7] This occurs when the catalyst is too active or the reaction is allowed to proceed for too long.

Q3: Can trans-alkenes be formed during a cis-selective hydrogenation?

A3: While the goal is to form the cis-isomer, trace amounts of the trans-alkene can sometimes be observed. This is generally a minor side product when using catalysts like Lindlar's or P-2, which strongly favor syn-addition. The formation of trans-alkenes is more characteristic of dissolving metal reductions (e.g., Na/NH₃).[2]

Q4: How can I monitor the progress of my cis-alkene synthesis reaction?

A4: Reaction progress can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): TLC can be used to track the disappearance of the starting alkyne and the appearance of the alkene product. The less polar alkyne will typically have a higher Rf value than the slightly more polar alkene.

  • Gas Chromatography (GC): GC is an excellent method for monitoring the reaction and quantifying the product mixture. By analyzing aliquots of the reaction mixture, you can determine the ratio of starting material, cis-alkene, trans-alkene, and alkane.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the alkyne proton signals (if present) and the appearance of the characteristic vinyl proton signals of the cis-alkene.

Troubleshooting Guides

Method 1: Partial Hydrogenation with Lindlar's Catalyst

Issue 1: Low yield of cis-alkene and significant amount of unreacted alkyne.

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the Lindlar's catalyst is fresh or has been stored under an inert atmosphere. Catalyst activity can diminish over time.
Insufficient Hydrogen Check for leaks in the hydrogenation apparatus. Ensure a positive pressure of hydrogen is maintained throughout the reaction.
Poor Mixing Increase the stirring rate to ensure good contact between the substrate, catalyst, and hydrogen gas.
Low Reaction Temperature While room temperature is often sufficient, gently warming the reaction mixture may increase the reaction rate.

Issue 2: Significant formation of alkane (over-reduction).

Possible Cause Troubleshooting Step
Overly Active Catalyst The Lindlar's catalyst may not be sufficiently "poisoned." Consider using a different batch of catalyst or adding a small amount of an additional poison like quinoline.
Prolonged Reaction Time Monitor the reaction closely by TLC or GC and stop the reaction as soon as the starting alkyne is consumed.
High Hydrogen Pressure Use a balloon filled with hydrogen or a low-pressure hydrogenation apparatus. High pressures can lead to over-reduction.
High Reaction Temperature Perform the reaction at room temperature or even cooler (e.g., 0 °C) to slow down the reaction and improve selectivity.

Issue 3: Formation of trans-alkene.

Possible Cause Troubleshooting Step
Isomerization on Catalyst Surface This is less common with Lindlar's catalyst but can occur. Ensure the catalyst is not contaminated.
Incorrect Catalyst Verify that you are using a true Lindlar's catalyst and not a standard palladium catalyst (e.g., Pd/C).
Method 2: Hydroboration-Protonolysis

Issue 1: Low yield of cis-alkene.

Possible Cause Troubleshooting Step
Inefficient Hydroboration Use a bulky borane reagent like disiamylborane (B86530) or 9-BBN to prevent double addition to the alkyne.[5][6][8] Ensure the borane reagent is fresh and has been handled under anhydrous conditions.
Incomplete Protonolysis Use a sufficiently strong acid for the protonolysis step (e.g., glacial acetic acid). Ensure adequate reaction time for this step.
Steric Hindrance For very bulky alkynes, the hydroboration step may be slow. Consider increasing the reaction time or temperature.

Issue 2: Formation of ketones or aldehydes (from terminal alkynes).

Possible Cause Troubleshooting Step
Oxidative Workup This is the expected outcome if an oxidative workup (e.g., H₂O₂/NaOH) is used instead of protonolysis. Ensure you are using a proton source like acetic acid for the second step.

Issue 3: Formation of borane-related byproducts.

Possible Cause Troubleshooting Step
Incomplete Quenching/Workup Ensure the workup procedure effectively removes all boron-containing species. This may involve extractions with aqueous base.

Data Presentation: Comparison of Cis-Alkene Synthesis Methods

The following table provides a general comparison of the three main methods for cis-alkene synthesis based on typical literature-reported outcomes. Actual results will vary depending on the specific substrate and reaction conditions.

Method Typical Yield of Cis-Alkene (%) Alkane Side Product (%) Trans-Alkene Side Product (%) Key Advantages Key Disadvantages
Lindlar Catalyst 85-981-10< 2High selectivity, mild conditions, widely used.Catalyst can be pyrophoric, potential for over-reduction.
P-2 Catalyst 90-972-8< 3Good alternative to Lindlar, high selectivity.Catalyst preparation can be less reproducible.
Hydroboration-Protonolysis 80-9500No over-reduction, excellent stereoselectivity.Two-step process, requires stoichiometric borane reagents.

Experimental Protocols

Protocol 1: Cis-Alkene Synthesis using Lindlar's Catalyst

This protocol describes the partial hydrogenation of an internal alkyne to the corresponding cis-alkene.

Materials:

  • Internal alkyne (1.0 mmol)

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate) (50 mg, ~5 mol%)

  • Ethyl acetate (B1210297) (10 mL)

  • Hydrogen gas (balloon)

  • Round-bottom flask with a stir bar

  • Hydrogenation apparatus (or a three-way stopcock and balloon)

  • Celite®

Procedure:

  • To a round-bottom flask, add the internal alkyne and ethyl acetate.

  • Add the Lindlar's catalyst to the solution.

  • Seal the flask and purge the system with hydrogen gas three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (from the balloon) at room temperature.

  • Monitor the reaction progress by TLC or GC every 30 minutes.

  • Once the starting alkyne is consumed (typically 1-4 hours), carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Rinse the flask and the Celite® pad with a small amount of ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude cis-alkene.

  • Purify the product by flash column chromatography if necessary.

Protocol 2: Product Analysis by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5 or equivalent)

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or hexane).

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes

  • Carrier Gas: Helium

  • Flow Rate: 1 mL/min

Analysis:

  • Inject the prepared sample into the GC.

  • Identify the peaks corresponding to the starting alkyne, cis-alkene, trans-alkene, and alkane based on their retention times (determined by running authentic standards if available).

  • Integrate the peak areas to determine the relative percentages of each component in the mixture.

Protocol 3: Product Analysis by ¹H NMR Spectroscopy

Sample Preparation:

  • Dissolve a sample of the crude product in a deuterated solvent (e.g., CDCl₃).

Analysis:

  • Acquire a ¹H NMR spectrum.

  • Identify the characteristic signals for each component:

    • Alkyne: May have characteristic signals for protons adjacent to the triple bond.

    • Cis-alkene: Look for the vinyl proton signals, which will typically be a multiplet with a specific coupling constant (J-value) characteristic of cis-vinylic protons.

    • Trans-alkene: The vinyl proton signals will have a different chemical shift and a larger J-value compared to the cis-isomer.

    • Alkane: Look for the appearance of new aliphatic proton signals and the disappearance of the vinyl signals.

  • Integrate the distinct signals for each component to determine their molar ratio in the mixture.

Visualizations

Experimental_Workflow_Lindlar_Catalyst cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up start Dissolve Alkyne in Solvent add_cat Add Lindlar's Catalyst start->add_cat purge Purge with H₂ add_cat->purge react Stir under H₂ Atmosphere purge->react monitor Monitor byTLC/GC react->monitor filter Filter through Celite® monitor->filter evaporate Evaporate Solvent filter->evaporate purify Purify by Chromatography evaporate->purify end end purify->end Isolated cis-Alkene

Caption: Experimental workflow for cis-alkene synthesis using Lindlar's catalyst.

Troubleshooting_Overreduction cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Significant Alkane Formation (Over-reduction) cause1 Overly Active Catalyst problem->cause1 cause2 Prolonged Reaction Time problem->cause2 cause3 High H₂ Pressure problem->cause3 cause4 High Temperature problem->cause4 sol1 Use new/different catalyst batch or add more poison (quinoline) cause1->sol1 sol2 Monitor reaction closely and stop upon alkyne consumption cause2->sol2 sol3 Use H₂ balloon or low-pressure setup cause3->sol3 sol4 Run at room temperature or 0 °C cause4->sol4

Caption: Troubleshooting guide for over-reduction in Lindlar catalyst hydrogenation.

Synthesis_Method_Selection cluster_methods Available Methods cluster_considerations Key Considerations start Need to Synthesize a cis-Alkene lindlar Lindlar Catalyst start->lindlar p2 P-2 Catalyst start->p2 hydroboration Hydroboration-Protonolysis start->hydroboration over_reduction Is over-reduction to alkane a major concern? lindlar->over_reduction catalyst_prep Is catalyst preparation reproducibility important? p2->catalyst_prep hydroboration->over_reduction Avoids over-reduction two_step Is a two-step process acceptable? hydroboration->two_step

Caption: Logical relationships for selecting a cis-alkene synthesis method.

References

Technical Support Center: Isomerization of cis-4-Methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isomerization of cis-4-methyl-2-pentene. This guide provides detailed experimental protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers in successfully converting the cis isomer to its more stable trans form.

Experimental Protocol: Acid-Catalyzed Isomerization

This protocol details a standard method for the isomerization of this compound using a strong acid catalyst. The goal is to establish an equilibrium that favors the thermodynamically more stable trans isomer.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or a solid acid catalyst like an acidic zeolite.[1]

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether or other suitable extraction solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator (optional)

  • Gas chromatograph (GC) and/or NMR spectrometer for analysis

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound with a small, catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops per 5 mL of alkene). Caution: Sulfuric acid is highly corrosive.

  • Heating/Reflux: Attach a reflux condenser to the flask and heat the mixture gently using a heating mantle. The target temperature should be sufficient to promote the reaction without causing significant side reactions like polymerization. Allow the reaction to reflux for a specified time (e.g., 30-60 minutes).

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel containing cold deionized water.

  • Extraction: Add diethyl ether to the separatory funnel to extract the organic product. Gently shake the funnel, venting frequently to release pressure. Allow the layers to separate and drain the aqueous layer.

  • Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Check the pH of the aqueous wash to ensure it is neutral or slightly basic.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Decant or filter the dried organic solution and remove the solvent using a rotary evaporator or by simple distillation.

  • Analysis: Analyze the resulting product mixture using Gas Chromatography (GC) to determine the ratio of cis to trans isomers.[2] Confirm the identity of the products using ¹H NMR and ¹³C NMR spectroscopy.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the isomerization and subsequent analysis process.

G Workflow for Alkene Isomerization cluster_reaction Reaction Phase cluster_workup Workup & Purification cluster_analysis Analysis Phase A 1. Combine Reactant (cis-alkene + Acid Catalyst) B 2. Heat Under Reflux (e.g., 30-60 min) A->B Initiation C 3. Cool & Quench (Add cold water) B->C Reaction Complete D 4. Extract Product (e.g., Diethyl Ether) C->D E 5. Neutralize (Wash with NaHCO3) D->E F 6. Dry Organic Layer (e.g., Na2SO4) E->F G 7. Remove Solvent (Rotary Evaporation) F->G H 8. Analyze Isomer Ratio (Gas Chromatography) G->H Purified Product I 9. Confirm Structure (NMR Spectroscopy) H->I

Caption: A flowchart of the acid-catalyzed isomerization experiment.

Data & Analysis

Successful isomerization can be confirmed by comparing the analytical data of the product mixture to reference data for the pure cis and trans isomers.

Table 1: Gas Chromatography (GC) Data

Gas chromatography is the primary method for quantifying the isomer ratio.[2] Due to differences in their boiling points and polarity, the two isomers will have distinct retention times. The trans isomer is generally more stable and often has a slightly different boiling point, leading to separation on a suitable GC column.

CompoundTypical Retention Time (min)Boiling Point (°C)Notes
This compoundShorter~56-58Less stable, typically elutes first.
trans-4-Methyl-2-penteneLonger~58-59More stable, typically elutes second.

Note: Absolute retention times will vary based on the GC column, temperature program, and carrier gas flow rate.

Table 2: ¹H NMR Spectroscopic Data (Approximate Chemical Shifts, δ)

NMR spectroscopy confirms the structure of the isomers. The key differences appear in the chemical shifts and coupling constants of the vinylic protons.

Proton EnvironmentThis compound (δ ppm)trans-4-Methyl-2-pentene (δ ppm)
Vinylic Protons (-CH=CH-)~5.2-5.5~5.3-5.6
Allylic Methyl Protons (=CH-CH₃)~1.6~1.7
Isopropyl Protons (-CH(CH₃)₂)~2.3 (septet), ~0.9 (doublet)~2.1 (septet), ~1.0 (doublet)

Reference data can be found on spectral databases like ChemicalBook and PubChem.[3][4]

Troubleshooting and FAQs

This section addresses common issues encountered during the isomerization experiment.

Q1: Why is the yield of my trans isomer very low?

A1: There are several potential reasons for a low yield:

  • Insufficient Reaction Time/Temperature: The reaction may not have reached equilibrium. Try increasing the reflux time or gently increasing the temperature.

  • Inactive Catalyst: The acid catalyst may be too dilute or degraded. Use fresh, concentrated acid.

  • Loss During Workup: Significant product loss can occur during extraction and transfer steps. Ensure layers are fully separated and minimize the number of transfers.

Q2: My final product is a sticky, viscous liquid or solid. What happened?

A2: This is a strong indication of polymerization, a common side reaction in acid-catalyzed reactions of alkenes.[5] The carbocation intermediate can be attacked by another alkene molecule, initiating a chain reaction.

  • Troubleshooting:

    • Reduce Catalyst Concentration: Use a smaller catalytic amount of acid.

    • Lower the Temperature: Perform the reaction at the lowest temperature that still allows for isomerization to occur at a reasonable rate.

    • Shorter Reaction Time: Monitor the reaction by GC and stop it once equilibrium is approached, before significant polymerization occurs.

Q3: My GC chromatogram shows more than two peaks. What are the extra signals?

A3: Besides the cis and trans isomers, other products can form through side reactions:[5]

  • Double Bond Migration: The carbocation intermediate can rearrange, leading to the formation of other isomers like 2-methyl-2-pentene (B165383) or 4-methyl-1-pentene.

  • Skeletal Rearrangement: While less common under these conditions, the carbon skeleton itself could rearrange.

  • Alkylation Products: The carbocation could alkylate another alkene, leading to higher molecular weight products (dimers).[5]

Q4: How does the acid catalyst work in this isomerization?

A4: The mechanism involves the formation of a carbocation intermediate, which allows for rotation around what was formerly the double bond.

G Acid-Catalyzed Isomerization Mechanism cis cis-Isomer carbocation Carbocation Intermediate (Allows C-C bond rotation) cis->carbocation + H+ (Protonation) trans trans-Isomer carbocation->cis - H+ (Deprotonation) carbocation->trans - H+ (Deprotonation)

References

Challenges in the scale-up of cis-4-Methyl-2-pentene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of cis-4-Methyl-2-pentene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly during scale-up operations.

Issue Potential Cause Recommended Action
Low Conversion of 4-Methyl-1-pentyne (B1581292) 1. Inactive Catalyst: The Lindlar's catalyst may have been improperly prepared, stored, or has been deactivated.[1][2] 2. Insufficient Hydrogen Pressure: The partial pressure of hydrogen may be too low for the reaction to proceed at an adequate rate. 3. Poor Mass Transfer: Inefficient mixing may limit the contact between the gaseous hydrogen, the liquid substrate, and the solid catalyst.1. Procure a fresh batch of catalyst or test the activity of the current batch on a small scale. Ensure storage under an inert atmosphere. 2. Gradually increase the hydrogen pressure while carefully monitoring the reaction progress and selectivity. 3. Improve agitation speed or consider a different reactor design (e.g., a slurry reactor with a sparging system) to enhance mass transfer.
Poor Selectivity (Formation of trans-4-Methyl-2-pentene and/or 4-Methyl-pentane) 1. Over-hydrogenation: The reaction was allowed to proceed for too long, or the catalyst is too active, leading to the formation of the alkane.[2][3] 2. Isomerization: The cis-isomer is isomerizing to the more stable trans-isomer. This can be promoted by acidic residues or high temperatures.[4] 3. Catalyst Degradation: The selectivity of the Lindlar's catalyst has diminished.1. Monitor the reaction closely using techniques like GC to stop it once the starting material is consumed. If over-reduction is persistent, consider further poisoning of the catalyst with an amine like quinoline.[2][3][5] 2. Ensure all reagents and solvents are neutral and consider running the reaction at a lower temperature. 3. Replace the catalyst with a fresh batch.
Inconsistent Reaction Rates at Larger Scales 1. Heat Transfer Limitations: The hydrogenation reaction is exothermic, and poor heat dissipation at larger scales can lead to temperature gradients and inconsistent reaction rates. 2. Catalyst Suspension Issues: Maintaining a uniform suspension of the catalyst becomes more challenging in larger reactors.1. Implement a more efficient cooling system for the reactor and ensure accurate temperature monitoring throughout the vessel. 2. Optimize the agitation system to ensure the catalyst remains evenly suspended.
Difficult Product Purification 1. Close Boiling Points: The product, starting material, and any potential byproducts may have close boiling points, making distillation challenging. 2. Azeotrope Formation: The product may form azeotropes with the solvent or impurities.1. Employ fractional distillation with a high number of theoretical plates. Consider extractive distillation if simple distillation is ineffective.[6] 2. Perform azeotropic distillation with a suitable entrainer.
Catalyst Filtration and Handling Issues 1. Fine Catalyst Particles: The Lindlar's catalyst, being a heterogeneous catalyst, can have fine particles that are difficult to filter, especially in large quantities. 2. Pyrophoric Nature of Spent Catalyst: The spent palladium on carbon catalyst can be pyrophoric and requires careful handling.1. Use filter aids or consider a different filtration setup (e.g., a filter press) for larger batches. 2. Quench the spent catalyst carefully under an inert atmosphere before disposal.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the partial catalytic hydrogenation of 4-methyl-1-pentyne.[7] This reaction is typically carried out using a "poisoned" catalyst, most commonly Lindlar's catalyst, which is selective for the formation of the cis-alkene.[2][3][7]

Q2: Why is Lindlar's catalyst used, and what are its components?

A2: Lindlar's catalyst is used to prevent the complete reduction of the alkyne to an alkane, thus stopping the reaction at the alkene stage.[3][5] It is a heterogeneous catalyst composed of palladium deposited on calcium carbonate and "poisoned" with lead acetate (B1210297) and quinoline.[5] The poison deactivates the catalyst just enough to prevent the hydrogenation of the newly formed alkene.[2]

Q3: What are the main byproducts in this synthesis, and how can they be minimized?

A3: The primary byproducts are the corresponding trans-isomer (trans-4-Methyl-2-pentene) and the fully saturated alkane (4-Methyl-pentane).[4] Minimizing these byproducts involves careful control of reaction conditions such as temperature and pressure, prompt termination of the reaction upon consumption of the starting alkyne, and ensuring the high selectivity of the Lindlar's catalyst.[7]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress should be monitored frequently using Gas Chromatography (GC). This will allow for the quantification of the starting material, the desired cis-product, and any byproducts.

Q5: What are the key safety considerations when scaling up this synthesis?

A5: The primary safety concerns are the flammability of hydrogen gas and the organic solvents used. The reaction is also exothermic, so proper temperature control is crucial to prevent a runaway reaction. Additionally, the spent palladium catalyst can be pyrophoric and must be handled with care under an inert atmosphere.

Q6: Can the Lindlar's catalyst be regenerated and reused?

A6: While catalyst regeneration is a common practice in industrial processes, the regeneration of Lindlar's catalyst can be complex due to the nature of the poisoning agents.[1] Severe coking or poisoning by other impurities might render regeneration economically unviable.[8] It is often more practical to use a fresh batch of catalyst for consistent results.

Experimental Protocols

General Protocol for Laboratory-Scale Synthesis of this compound

  • Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet for hydrogen, and a condenser. The flask is charged with 4-methyl-1-pentyne and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Lindlar's catalyst (typically 5% by weight of the alkyne) is added to the flask.

  • Inerting: The system is purged with an inert gas, such as nitrogen or argon, to remove any oxygen.

  • Hydrogenation: The inert gas is replaced with hydrogen, and the reaction mixture is stirred vigorously at room temperature. The reaction is monitored by GC.

  • Workup: Once the starting material is consumed, the reaction is stopped, and the system is purged again with an inert gas. The catalyst is removed by filtration through a pad of celite.

  • Purification: The solvent is removed by distillation, and the crude product is purified by fractional distillation to yield pure this compound.

Visualizations

Troubleshooting_Workflow cluster_synthesis This compound Synthesis Start Start Synthesis Check_Conversion Low Conversion? Start->Check_Conversion Check_Selectivity Poor Selectivity? Check_Conversion->Check_Selectivity No Troubleshoot_Conversion Troubleshoot Conversion: - Check Catalyst Activity - Increase H2 Pressure - Improve Agitation Check_Conversion->Troubleshoot_Conversion Yes Troubleshoot_Selectivity Troubleshoot Selectivity: - Monitor Reaction Closely - Check for Isomerization - Replace Catalyst Check_Selectivity->Troubleshoot_Selectivity Yes Purification Purification Check_Selectivity->Purification No Troubleshoot_Conversion->Check_Conversion Troubleshoot_Selectivity->Check_Selectivity End Successful Synthesis Purification->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Interpreting Complex NMR Spectra of 4-methyl-2-pentene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex ¹H and ¹³C NMR spectra of cis- and trans-4-methyl-2-pentene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I have a sample of 4-methyl-2-pentene (B213027), but I'm unsure if it's the cis or trans isomer. How can I use ¹H NMR to distinguish between them?

A1: The key to distinguishing between cis and trans isomers of 4-methyl-2-pentene lies in the coupling constant (J) between the vinylic protons (the hydrogens on the double bond).

  • trans-Isomer: The dihedral angle between the vinylic protons is approximately 180°, resulting in a larger coupling constant, typically in the range of 11-18 Hz.[1][2][3]

  • cis-Isomer: The dihedral angle is close to 0°, leading to a smaller coupling constant, usually between 6-15 Hz.[1][2][3]

By analyzing the splitting pattern of the vinylic proton signals and calculating the coupling constant, you can confidently assign the stereochemistry.

Q2: The vinyl region of my ¹H NMR spectrum for 4-methyl-2-pentene is very complex. How do I start interpreting it?

A2: The complexity arises from multiple couplings. Here’s a systematic approach:

  • Identify the Vinylic Protons: These typically appear in the δ 5.0-6.0 ppm region.[4]

  • Determine the Multiplicity: Each vinylic proton will be split by the other vinylic proton and the adjacent methine proton. This often results in a "doublet of doublets" or more complex multiplets.

  • Extract Coupling Constants: Carefully measure the distances (in Hz) between the peaks within a multiplet to determine the J-values.

  • Assign the Protons: The proton further downfield is typically the one closer to the isopropyl group in the trans isomer due to steric effects.

Q3: My ¹³C NMR spectrum shows more or fewer signals than I expect for 4-methyl-2-pentene. What could be the issue?

A3: For cis-4-methyl-2-pentene, you should expect to see 6 distinct signals in the ¹³C NMR spectrum as all carbon atoms are chemically non-equivalent.[5] For the trans isomer, you would also expect 6 signals. If you see a different number of signals, consider the following:

  • Sample Purity: The presence of impurities, including the other isomer or residual solvents, will result in extra peaks.

  • Low Signal-to-Noise: Some signals, particularly quaternary carbons (if present), might be weak and lost in the baseline noise. Increase the number of scans to improve the signal-to-noise ratio.

  • Accidental Equivalence: In some cases, the chemical shifts of two different carbons might be very close, causing their signals to overlap. Running the spectrum at a higher magnetic field strength can often resolve these signals.

Q4: How can I be certain about my peak assignments in the ¹H and ¹³C NMR spectra?

A4: For unambiguous assignment, especially in complex spectra, consider running 2D NMR experiments:

  • COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons, helping you trace the connectivity of the proton network.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to, allowing for definitive assignment of both ¹H and ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular structure.

Data Presentation: NMR Data for 4-methyl-2-pentene Isomers

The following tables summarize the ¹H and ¹³C NMR chemical shifts for the cis and trans isomers of 4-methyl-2-pentene.

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) of 4-methyl-2-pentene Isomers.

Proton Assignment This compound trans-4-methyl-2-pentene
H1 (CH₃)~1.70 ppm (d)~1.70 ppm (d)
H2~5.35 ppm (dq)~5.45 ppm (dq)
H3~5.25 ppm (dd)~5.30 ppm (dd)
H4~2.45 ppm (m)~2.10 ppm (m)
H5, H6 (2 x CH₃)~0.95 ppm (d)~1.00 ppm (d)
Coupling Constants (J)
J₂₋₃ (vinylic)~10-12 Hz~15-17 Hz

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. Multiplicities are denoted as d (doublet), dq (doublet of quartets), dd (doublet of doublets), and m (multiplet).

Table 2: ¹³C NMR Chemical Shifts (δ) of 4-methyl-2-pentene Isomers.

Carbon Assignment This compound trans-4-methyl-2-pentene
C1 (CH₃)~17.5 ppm~17.8 ppm
C2~124.0 ppm~125.5 ppm
C3~133.0 ppm~134.5 ppm
C4~31.0 ppm~31.5 ppm
C5, C6 (2 x CH₃)~22.0 ppm~22.5 ppm

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the 4-methyl-2-pentene isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • The data should be acquired on a spectrometer operating at a proton frequency of 300 MHz or higher for better resolution.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width of approximately 10-12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to at least 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential multiplication factor (line broadening) of 0.3 Hz to improve the appearance of the spectrum.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a spectral width of approximately 200-220 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (2-5 seconds) may be necessary for the full observation of all carbon signals.

    • Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

    • Process the data with a line broadening of 1-2 Hz.

Visualizations

spin_coupling_trans cluster_H2 H2 Signal cluster_H3 H3 Signal H2_unsplit H2 H2_split_H3 Doublet (J_H2-H3 ≈ 16 Hz) H2_unsplit->H2_split_H3 Coupling to H3 H2_split_H4 Doublet of Doublets H2_split_H3->H2_split_H4 Coupling to H4 H3_unsplit H3 H3_split_H2 Doublet (J_H2-H3 ≈ 16 Hz) H3_unsplit->H3_split_H2 Coupling to H2 H3_split_H1 Doublet of Quartets H3_split_H2->H3_split_H1 Coupling to H1 (CH3)

Caption: Spin-spin coupling diagram for vinylic protons in trans-4-methyl-2-pentene.

spectral_analysis_workflow A Acquire 1D NMR Spectra (¹H and ¹³C) B Identify Vinylic Proton Signals (δ 5.0-6.0 ppm) A->B C Measure Vinylic Coupling Constant (J_H-H) B->C D J ≈ 11-18 Hz? C->D E Assign as trans-isomer D->E Yes F J ≈ 6-15 Hz? D->F No G Assign as cis-isomer F->G Yes H Ambiguous? Perform 2D NMR (COSY, HSQC) F->H No

Caption: Logical workflow for the determination of 4-methyl-2-pentene stereoisomers using ¹H NMR.

References

Resolving co-eluting peaks in the GC analysis of C6H12 isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues in the GC analysis of C6H12 isomers.

Frequently Asked Questions (FAQs)

Q1: Why are my C6H12 isomers co-eluting in my GC analysis?

A1: C6H12 isomers, such as the various hexenes and cycloalkanes, often exhibit very similar physicochemical properties.[1] Co-elution is common because these isomers can have very close boiling points and similar polarities, leading to minimal differences in their interaction with the GC stationary phase.[2] Standard non-polar columns, which separate primarily by boiling point, may fail to resolve isomers with nearly identical boiling points.[3] For instance, separating positional or geometric (cis/trans) isomers often requires a stationary phase that can exploit subtle differences in their molecular shape and polarity.[4][5]

Q2: I've optimized my temperature program, but some peaks are still not resolved. What is the next logical step?

A2: If temperature program optimization is insufficient, the next most effective step is to change the stationary phase chemistry by selecting a different GC column.[6] The goal is to choose a column with a different selectivity that can better interact with the specific chemical properties of your C6H12 isomers.[7] For example, switching from a non-polar to a polar stationary phase can often resolve geometric isomers like cis/trans-2-hexene.[3] If a single column cannot provide the required resolution, advanced techniques such as comprehensive two-dimensional gas chromatography (GCxGC) should be considered.[8][9]

Q3: When is it appropriate to use peak deconvolution software?

A3: Peak deconvolution software is a powerful tool to use when you have exhausted practical chromatographic options or when complete baseline separation is not achievable.[10][11] This technique is particularly useful if you are using a mass spectrometer (MS) as your detector. Deconvolution algorithms use the mass spectral data to mathematically separate the signals of co-eluting compounds, even if they are under a single chromatographic peak.[12][13] This is a viable strategy for quantification, provided there are unique mass fragments for each overlapping isomer.[14]

Q4: Can changing the carrier gas or its flow rate improve the resolution of C6H12 isomers?

A4: Yes, optimizing the carrier gas flow rate can improve resolution by increasing column efficiency.[15] Each column has an optimal flow rate (or linear velocity) at which it performs best. Deviating significantly from this optimum can lead to peak broadening and loss of resolution. While changing the type of carrier gas (e.g., from helium to hydrogen) can also affect efficiency and analysis speed, adjusting the flow rate of your current gas is a more straightforward first step.[16] In some cases, increasing the linear velocity may lead to narrower peaks and better separation.[16]

Troubleshooting Guides

Guide 1: Optimizing 1D-GC Method Parameters

Co-elution of C6H12 isomers can often be resolved by systematically optimizing the parameters of your single-dimension gas chromatography (1D-GC) method. The primary factors to consider are the GC column, the oven temperature program, and the carrier gas flow rate.

A Identify Co-eluting Peaks (Shoulder, Asymmetry, MS Data) B Optimize Temperature Program A->B Start Optimization C Is Resolution Adequate? B->C D Change GC Column (Different Stationary Phase) C->D No I Problem Resolved C->I Yes E Is Resolution Adequate? D->E F Advanced Techniques E->F No E->I Yes G GCxGC Analysis F->G For Complex Mixtures H Peak Deconvolution (GC-MS) F->H For Minor Overlap G->I H->I cluster_0 GC Oven A Injector B 1st Dimension Column (e.g., Non-polar) A->B C Modulator (Traps & Re-injects) B->C D 2nd Dimension Column (e.g., Polar) C->D E Detector (e.g., TOF-MS) D->E F 2D Chromatogram E->F Data Acquisition A Chromatographic Separation B Method Optimization (1D-GC) A->B C Multi-Dimensional GC (GCxGC) A->C G Complete Resolution B->G C->G D Spectrometric Resolution E Peak Deconvolution D->E F Extracted Ion Chromatograms (EIC) D->F E->G F->G

References

Storage and handling considerations for cis-4-Methyl-2-pentene to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of cis-4-Methyl-2-pentene to prevent its degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a refrigerator under an inert atmosphere (e.g., nitrogen or argon).[1][2] The recommended temperature range is typically between 0°C and 10°C.[3][4] It is crucial to store it in a tightly sealed container to prevent exposure to air and moisture.[5][3] The storage area should be cool, dry, and well-ventilated, away from sources of ignition as the compound is highly flammable.[5][6]

Q2: What materials are incompatible with this compound?

A2: this compound is incompatible with strong acids and oxidizing agents.[5][2][6] Contact with these substances can lead to vigorous reactions and degradation of the compound. It is also advisable to avoid contact with strong Lewis acids, as they can catalyze polymerization.[7]

Q3: How can I prevent the degradation of this compound during handling?

A3: When handling this compound, it is important to work in a well-ventilated area, preferably under a fume hood.[5][2] To prevent autoxidation, it is recommended to handle the compound under an inert atmosphere, especially if it is being transferred between containers.[2] Use spark-proof tools and ground and bond containers during transfer to avoid ignition sources.[5] Always use clean, dry glassware and equipment to prevent contamination.

Q4: What are the primary degradation pathways for this compound?

A4: The two primary degradation pathways for this compound, as with many alkenes, are autoxidation and oligomerization/polymerization.

  • Autoxidation: This is a free-radical chain reaction with atmospheric oxygen that can be initiated by heat, light, or the presence of radical initiators.[8] This process can lead to the formation of hydroperoxides, which can further decompose into a variety of oxygenated impurities such as alcohols, ketones, and epoxides.[7][9]

  • Oligomerization/Polymerization: This process involves the reaction of multiple molecules of the alkene to form larger molecules (oligomers or polymers).[3] It can be catalyzed by acidic impurities or certain metals.[1][10] Elevated temperatures can also promote oligomerization.

Q5: What are the visible signs of degradation in my this compound sample?

A5: While this compound is a clear, colorless liquid, degradation may not always present with obvious visual cues.[3] However, the appearance of a yellowish tint or an increase in viscosity could indicate oligomerization. The presence of a sharp, unpleasant odor different from its characteristic fruity green aroma might suggest the formation of oxidation byproducts. For accurate assessment, analytical techniques such as Gas Chromatography (GC) are recommended to check for purity and the presence of degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound leading to lower purity.- Verify the storage conditions (temperature, inert atmosphere).- Check the age of the compound.- Test the purity of the compound using Gas Chromatography (GC).- If purity is compromised, consider purifying the compound by distillation over a mild drying agent like calcium hydride or obtaining a fresh batch.[4]
Presence of unexpected peaks in analytical data (e.g., GC, NMR) Formation of degradation products such as isomers, oligomers, or oxidation products.- Analyze the mass spectrometry (MS) data of the unexpected peaks to identify potential degradation products.- Review handling procedures to ensure the exclusion of air and moisture.- Check for potential sources of acid or metal contamination in your experimental setup.
Change in physical appearance (e.g., color, viscosity) Significant degradation, likely due to oligomerization or extensive oxidation.- Do not use the material for experiments where high purity is critical.- Dispose of the material according to safety guidelines.- Review and improve storage and handling protocols to prevent future degradation.

Storage and Handling Summary

Parameter Recommendation Reference
Storage Temperature 0-10°C (Refrigerator/flammables area)[1][3][4][10]
Atmosphere Inert gas (e.g., Nitrogen, Argon)[2]
Container Tightly closed, appropriate for flammable liquids[5][3]
Location Cool, dry, well-ventilated area[5][3]
Avoid Heat, sparks, open flames, direct sunlight[5]
Incompatible Materials Strong acids, oxidizing agents[5][2][6]

Experimental Protocols

Purity Assessment by Gas Chromatography (GC)

  • Instrument and Column: Use a standard gas chromatograph equipped with a flame ionization detector (FID). A non-polar capillary column (e.g., DB-1 or equivalent) is suitable for separating this compound from its common impurities.

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile, high-purity solvent (e.g., hexane (B92381) or pentane).

  • GC Conditions:

    • Injector Temperature: 200°C

    • Detector Temperature: 250°C

    • Oven Temperature Program: Start at 40°C for 5 minutes, then ramp up to 150°C at a rate of 10°C/minute.

    • Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

  • Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample. The retention time of the main peak should correspond to that of a pure standard of this compound. The presence of additional peaks indicates impurities or degradation products. The peak area percentage can be used to estimate the purity of the sample.

Degradation Troubleshooting Workflow

Degradation Troubleshooting Workflow Troubleshooting Workflow for this compound Degradation start Suspected Degradation (e.g., inconsistent results, visual change) check_purity Check Purity via GC start->check_purity is_pure Purity > 99%? check_purity->is_pure use_sample Sample is likely stable. Review experimental procedure. is_pure->use_sample Yes investigate_degradation Investigate Degradation Pathways is_pure->investigate_degradation No check_oxidation Check for Oxidation (e.g., peroxide test, GC-MS for oxygenated species) investigate_degradation->check_oxidation check_oligomerization Check for Oligomerization (e.g., increased viscosity, higher boiling point fractions in GC) investigate_degradation->check_oligomerization oxidation_present Oxidation Detected? check_oxidation->oxidation_present oligomerization_present Oligomerization Detected? check_oligomerization->oligomerization_present review_storage_handling Review Storage & Handling: - Inert atmosphere? - Tightly sealed? - Temperature correct? - Exposure to light? oxidation_present->review_storage_handling Yes review_contamination Review for Contamination: - Acidic residues? - Metal contaminants? oligomerization_present->review_contamination Yes purify_or_replace Purify Sample (e.g., distillation) or Obtain Fresh Stock review_storage_handling->purify_or_replace review_contamination->purify_or_replace implement_capa Implement Corrective and Preventive Actions purify_or_replace->implement_capa

Caption: Troubleshooting workflow for identifying and addressing degradation of this compound.

References

Validation & Comparative

Stability Showdown: Trans-4-Methyl-2-pentene Emerges as the More Stable Isomer

Author: BenchChem Technical Support Team. Date: December 2025

The greater stability of trans-4-Methyl-2-pentene is primarily attributed to reduced steric hindrance. In the cis isomer, the methyl group on the second carbon and the isopropyl group on the fourth carbon are positioned on the same side of the double bond, leading to electronic repulsion and a less stable, higher-energy state. Conversely, the trans isomer arranges these bulky groups on opposite sides of the double bond, minimizing steric strain and resulting in a lower energy and more stable molecule.

Quantitative Analysis: Heat of Hydrogenation

The relative stability of alkene isomers can be quantitatively determined by comparing their heats of hydrogenation (ΔH° hydrog). This experimental value represents the enthalpy change when an alkene is hydrogenated to its corresponding alkane. A lower heat of hydrogenation signifies a more stable alkene, as less energy is released during the reaction, indicating that the starting molecule was already in a lower energy state.

Experimental data for the hydrogenation of the cis and trans isomers of 4-Methyl-2-pentene to 2-Methylpentane confirms the higher stability of the trans isomer.

IsomerStructureHeat of Hydrogenation (kcal/mol)Heat of Hydrogenation (kJ/mol)Relative Stability
trans-(E)-4-Methyl-2-pentenetrans-4-Methyl-2-pentene-27.3-114.2More Stable
cis-(Z)-4-Methyl-2-pentenecis-4-Methyl-2-pentene-27.9-116.9Less Stable

Data sourced from the NIST Webbook, as cited by Oregon State University.

The data clearly indicates that trans-4-Methyl-2-pentene releases less energy upon hydrogenation compared to its cis counterpart, confirming its superior thermodynamic stability.

Experimental Protocol: Catalytic Hydrogenation

The determination of the heat of hydrogenation is achieved through a well-established experimental procedure known as catalytic hydrogenation.[1][2] This reaction involves the addition of hydrogen gas (H₂) across the double bond of the alkene in the presence of a metal catalyst.[2][3]

Objective: To measure the heat released during the hydrogenation of cis- and trans-4-Methyl-2-pentene to determine their relative stabilities.

Materials:

  • This compound

  • trans-4-Methyl-2-pentene

  • Hydrogen gas (H₂)

  • Palladium on carbon (Pd/C) catalyst (typically 5-10%)

  • A suitable solvent (e.g., ethanol, ethyl acetate)

  • Reaction flask (e.g., round-bottom flask)

  • Stirring apparatus (magnetic stir bar and stir plate)

  • Hydrogen source (e.g., hydrogen balloon or gas cylinder)

  • Vacuum line

  • Filtration apparatus (e.g., Büchner funnel, filter paper, celite)

  • Calorimeter (to measure the heat change)

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask, the alkene (a precisely weighed amount of either cis- or trans-4-Methyl-2-pentene) is dissolved in a suitable solvent like ethanol. A catalytic amount of palladium on carbon (Pd/C) is then added to the solution.

  • Creation of an Inert Atmosphere: The flask is sealed, and the air is removed by applying a vacuum and then backfilling with an inert gas, such as nitrogen or argon. This process is repeated multiple times to ensure the removal of oxygen, which can be a safety hazard and can poison the catalyst.

  • Introduction of Hydrogen: A hydrogen atmosphere is introduced into the reaction flask. For laboratory-scale experiments, this is often accomplished by filling a balloon with hydrogen gas and attaching it to the flask via a needle.

  • Reaction Initiation and Monitoring: The reaction mixture is stirred vigorously to ensure proper mixing of the reactants and catalyst. The reaction is typically carried out at room temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) until all the starting alkene has been consumed.

  • Calorimetry: Throughout the reaction, the temperature change of the system is carefully measured using a calorimeter. The heat of hydrogenation is calculated from this temperature change, the mass of the reactants, and the specific heat capacity of the system.

  • Workup and Product Isolation: Once the reaction is complete, the catalyst is removed by filtration through a pad of celite. The solvent is then removed from the filtrate, typically by rotary evaporation, to yield the product, 2-methylpentane.

Visualizing the Concepts

To better understand the relationship between experimental data and stability, as well as the general workflow of the experiment, the following diagrams are provided.

Stability_Relationship cluster_isomers Isomers cluster_experiment Experiment cluster_data Data cluster_conclusion Conclusion cis-Isomer cis-Isomer Hydrogenation Hydrogenation cis-Isomer->Hydrogenation trans-Isomer trans-Isomer trans-Isomer->Hydrogenation Heat_of_Hydrogenation Heat_of_Hydrogenation Hydrogenation->Heat_of_Hydrogenation yields Relative_Stability Relative_Stability Heat_of_Hydrogenation->Relative_Stability determines

Caption: Logical flow from isomers to stability determination.

Hydrogenation_Workflow A 1. Prepare Reaction Mixture (Alkene, Solvent, Pd/C) B 2. Create Inert Atmosphere (Vacuum & N₂/Ar Purge) A->B C 3. Introduce Hydrogen (H₂ Balloon) B->C D 4. Stir and React (Room Temperature) C->D E 5. Measure Heat Change (Calorimetry) D->E F 6. Filter Catalyst (Celite Filtration) D->F G 7. Isolate Product (Solvent Evaporation) F->G H Product: 2-Methylpentane G->H

Caption: Experimental workflow for catalytic hydrogenation.

References

A Comparative Analysis of the Reactivity of Cis- and Trans-4-Methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the reactivity of cis-4-methyl-2-pentene and trans-4-methyl-2-pentene (B1581402) in three common electrophilic addition reactions: catalytic hydrogenation, halogenation (bromination), and hydroboration-oxidation. Understanding the nuanced differences in how these geometric isomers react is crucial for synthetic chemists aiming for specific stereochemical outcomes in their target molecules. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying principles governing their reactivity.

Executive Summary

In general, the reactivity of alkenes is intrinsically linked to their stability. Trans-4-methyl-2-pentene is thermodynamically more stable than its cis counterpart due to reduced steric strain between the alkyl substituents on the same side of the double bond. This fundamental difference in stability influences the activation energies of their reactions, leading to observable differences in reaction rates and, in some cases, product distributions.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for the reactions of cis- and trans-4-methyl-2-pentene.

Table 1: Heats of Hydrogenation

IsomerHeat of Hydrogenation (kcal/mol)Relative Stability
This compound-27.9Less Stable
trans-4-Methyl-2-pentene-27.3More Stable

Data sourced from the NIST Webbook. A more negative heat of hydrogenation indicates a less stable alkene.

Table 2: Relative Rates of Bromination (Qualitative Comparison)

IsomerRelative Rate of BrominationRationale
This compoundFasterHigher ground state energy, leading to a lower activation energy.
trans-4-Methyl-2-penteneSlowerLower ground state energy, resulting in a higher activation energy.

Table 3: Product Distribution in Hydroboration-Oxidation with Various Boranes

IsomerBorane (B79455) ReagentProduct 1: 4-Methyl-2-pentanol (B46003) (%)Product 2: 4-Methyl-3-pentanol (%)
trans-4-Methyl-2-penteneDiborane (BH₃)5743
trans-4-Methyl-2-penteneThexylborane6634
trans-4-Methyl-2-penteneDisiamylborane (Sia₂BH)973
trans-4-Methyl-2-pentene9-BBN-H99.80.2

Data indicates that while both possible alcohol products are formed, the regioselectivity of the reaction is significantly influenced by the steric bulk of the borane reagent.

Reaction Mechanisms and Stereochemistry

The differing reactivity of these isomers can be understood by examining the mechanisms of each reaction.

Catalytic Hydrogenation

Catalytic hydrogenation involves the syn-addition of two hydrogen atoms across the double bond. The reaction proceeds on the surface of a metal catalyst (e.g., Pd, Pt, Ni). The less stable cis isomer has a higher ground state energy, which translates to a lower activation energy for hydrogenation, and thus a faster reaction rate. Both isomers yield the same achiral product, 2-methylpentane (B89812).

Halogenation (Bromination)

The addition of bromine to an alkene proceeds via a cyclic bromonium ion intermediate. This is followed by an anti-addition of the bromide ion. The stereochemistry of the starting material dictates the stereochemistry of the product.

  • This compound will yield a racemic mixture of (2R,3S)- and (2S,3R)-2,3-dibromo-4-methylpentane (enantiomers).

  • trans-4-Methyl-2-pentene will yield a meso compound, (2R,3R)- and (2S,3S)-2,3-dibromo-4-methylpentane.

The higher ground state energy of the cis isomer generally leads to a faster rate of bromination compared to the trans isomer.

Hydroboration-Oxidation

This two-step reaction results in the syn-addition of a hydroxyl group and a hydrogen atom across the double bond, with anti-Markovnikov regioselectivity. Boron adds to the less sterically hindered carbon atom of the double bond. In the case of 4-methyl-2-pentene (B213027), this leads to two possible products: 4-methyl-2-pentanol and 4-methyl-3-pentanol.

The regioselectivity is influenced by steric hindrance. For trans-4-methyl-2-pentene, the approach of the borane reagent is less hindered at the second carbon, leading to a preference for the formation of 4-methyl-2-pentanol. This selectivity is enhanced with bulkier borane reagents like 9-BBN. While specific data for the cis isomer is less common, similar principles of steric approach would apply, with the bulky isopropyl group influencing the direction of borane addition.

Experimental Protocols

The following are representative experimental protocols for the three reactions discussed.

Catalytic Hydrogenation using a Flow Reactor (H-Cube®)

Objective: To reduce the carbon-carbon double bond of cis- or trans-4-methyl-2-pentene to yield 2-methylpentane.

Materials:

  • cis- or trans-4-methyl-2-pentene

  • Methanol (B129727) (HPLC grade)

  • 10% Palladium on Carbon (Pd/C) CatCart®

  • H-Cube® Flow Reactor

Procedure:

  • Prepare a 0.1 M solution of the alkene isomer in methanol.

  • Install the 10% Pd/C CatCart® into the H-Cube® reactor.

  • Prime the system by flowing methanol through the CatCart® for 1 minute.

  • Activate hydrogen production and allow the methanol-hydrogen mixture to flow for 10 minutes to activate the catalyst.

  • Set the system parameters: flow rate = 1 mL/min, hydrogen pressure = 1 bar, temperature = 25°C.

  • Introduce the alkene solution into the reactor.

  • Collect the product mixture after it passes through the reactor.

  • Analyze the product by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the formation of 2-methylpentane and to check for any remaining starting material.

Bromination in Dichloromethane (B109758)

Objective: To add bromine across the double bond of cis- or trans-4-methyl-2-pentene.

Materials:

  • cis- or trans-4-methyl-2-pentene

  • Dichloromethane (CH₂Cl₂)

  • Bromine (Br₂)

  • Sodium thiosulfate (B1220275) solution (aqueous, 10%)

Procedure:

  • In a round-bottom flask, dissolve 1 mmol of the alkene isomer in 10 mL of dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 1 mmol of bromine in 5 mL of dichloromethane dropwise with stirring. Continue addition until a faint orange color persists.

  • Allow the reaction to stir for 15 minutes.

  • Quench the reaction by adding 10 mL of 10% sodium thiosulfate solution to remove any excess bromine.

  • Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude dibrominated product.

  • Analyze the product by ¹H NMR and ¹³C NMR to determine the stereochemistry of the product.

Hydroboration-Oxidation

Objective: To synthesize the corresponding alcohol from cis- or trans-4-methyl-2-pentene.

Materials:

  • cis- or trans-4-methyl-2-pentene

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (B78521) (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Diethyl ether

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 1 mmol of the alkene isomer and 5 mL of anhydrous THF.

  • Cool the flask in an ice bath.

  • Slowly add 1.1 mL of a 1 M solution of BH₃·THF (1.1 mmol) dropwise with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0°C and slowly add 1 mL of 3 M NaOH solution.

  • Carefully add 1 mL of 30% H₂O₂ solution dropwise, keeping the temperature below 30°C.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography and analyze by GC-MS and NMR to determine the product ratio.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Stability_and_Reactivity cluster_energy Reaction Coordinate cis-Isomer cis-Isomer Transition_State Transition_State cis-Isomer->Transition_State Lower Ea trans-Isomer trans-Isomer trans-Isomer->Transition_State Higher Ea Products Products Transition_State->Products

Caption: Energy profile showing the lower activation energy (Ea) for the less stable cis-isomer.

Bromination_Stereochemistry cis-Alkene cis-Alkene Bromonium_Ion_cis Bromonium_Ion_cis cis-Alkene->Bromonium_Ion_cis trans-Alkene trans-Alkene Bromonium_Ion_trans Bromonium_Ion_trans trans-Alkene->Bromonium_Ion_trans Enantiomers Enantiomers Bromonium_Ion_cis->Enantiomers Anti-addition Meso_Compound Meso_Compound Bromonium_Ion_trans->Meso_Compound Anti-addition Hydroboration_Workflow Alkene Alkene Organoborane Organoborane Alkene->Organoborane 1. BH3-THF (syn-addition, anti-Markovnikov) Alcohol Alcohol Organoborane->Alcohol 2. H2O2, NaOH (Oxidation with retention)

Spectroscopic Duel: A Comparative Guide to Differentiating cis- and trans-4-Methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers on utilizing spectroscopic techniques to distinguish between the geometric isomers cis- and trans-4-methyl-2-pentene (B1581402). This report provides a comprehensive comparison of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and a visual workflow for unambiguous identification.

Distinguishing between the geometric isomers cis- and trans-4-methyl-2-pentene is a common challenge in organic synthesis and analysis. Their identical molecular formula and connectivity necessitate the use of sensitive spectroscopic methods for accurate identification. This guide provides a detailed comparison of the key spectroscopic features that differentiate these two isomers, enabling researchers to confidently assign their stereochemistry.

At a Glance: Spectroscopic Comparison

The primary spectroscopic differences between cis- and trans-4-methyl-2-pentene are observed in their IR and NMR spectra. While their mass spectra are largely similar, subtle distinctions can be noted. The following table summarizes the key quantitative data for a clear comparison.

Spectroscopic TechniqueParametercis-4-Methyl-2-pentenetrans-4-Methyl-2-penteneKey Differentiating Feature
Infrared (IR) Spectroscopy C=C Stretch (cm⁻¹)~1658~1670The C=C stretching frequency is typically lower in the cis isomer due to steric hindrance.
=C-H Out-of-Plane Bend (cm⁻¹)~680~965The out-of-plane bending for the trans isomer appears at a significantly higher wavenumber, providing a clear diagnostic peak.
¹H NMR Spectroscopy Vinyl H Chemical Shift (ppm)~5.31 (H2), ~5.21 (H3)[1]~5.4 (approx.)Vinyl protons in the trans isomer are typically observed slightly downfield compared to the cis isomer.
Vinyl H-H Coupling Constant (J, Hz)~10-12~15-18The vicinal coupling constant between the vinyl protons is significantly larger for the trans isomer, which is the most reliable NMR diagnostic tool.
¹³C NMR Spectroscopy Vinyl C Chemical Shift (ppm)C2: ~123.5, C3: ~133.2C2: ~125.5, C3: ~135.5The vinyl carbons in the trans isomer are generally deshielded (appear at a higher ppm) compared to the cis isomer.
Methyl C (attached to C4) Chemical Shift (ppm)~22.5~22.8A minor but observable difference in the chemical shift of the isopropyl methyl carbons.
Mass Spectrometry (MS) Molecular Ion (m/z)8484Both isomers show the same molecular ion peak.
Key Fragment Ions (m/z)69, 41, 39[2]69, 41, 39[3]The fragmentation patterns are very similar and not reliable for differentiation.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the C=C and =C-H bonds.

Methodology:

  • Sample Preparation: As 4-methyl-2-pentene (B213027) is a volatile liquid, the spectrum is best obtained as a neat thin film between two salt plates (e.g., NaCl or KBr).

  • Place one drop of the sample onto the center of one salt plate.

  • Carefully place the second salt plate on top, allowing the liquid to spread and form a thin, uniform film.

  • Instrument Setup:

    • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.

    • Scan Range: 4000-600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the salt plate assembly in the sample holder.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical shifts and coupling constants of the protons and carbons in the molecule.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • Instrument Setup (¹H NMR):

    • Spectrometer: A 300 MHz or higher field NMR spectrometer.

    • Pulse Program: Standard single-pulse acquisition.

    • Spectral Width: 0-10 ppm.

    • Number of Scans: 8-16.

    • Relaxation Delay: 1-2 seconds.

  • Instrument Setup (¹³C NMR):

    • Spectrometer: A 75 MHz or higher field NMR spectrometer.

    • Pulse Program: Proton-decoupled pulse sequence.

    • Spectral Width: 0-150 ppm.

    • Number of Scans: 128-1024 (or more, depending on sample concentration).

    • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum.

    • Calibrate the chemical shift scale to the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum.

    • Determine the coupling constants from the splitting patterns in the ¹H NMR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the isomers.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Instrument Setup:

    • Gas Chromatograph (GC):

      • Injector Temperature: 250°C.

      • Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

      • Oven Program: Start at 40°C for 2 minutes, then ramp to 150°C at 10°C/min.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 35-200 m/z.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC.

    • The separated components from the GC column will enter the mass spectrometer.

    • The resulting mass spectra can be compared with spectral libraries for identification.

Workflow for Spectroscopic Differentiation

The following diagram illustrates the logical workflow for differentiating between cis- and trans-4-methyl-2-pentene using the spectroscopic methods described.

Spectroscopic_Differentiation cluster_start Sample Analysis cluster_methods Spectroscopic Techniques cluster_decision Data Interpretation & Identification Start Unknown Isomer of 4-Methyl-2-pentene IR IR Spectroscopy Start->IR NMR NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS IR_Check Check =C-H Bend IR->IR_Check NMR_Check Check J(H-H)vinyl NMR->NMR_Check MS_Check Compare Fragmentation MS->MS_Check Cis_ID Identified as cis-isomer IR_Check->Cis_ID ~680 cm⁻¹ Trans_ID Identified as trans-isomer IR_Check->Trans_ID ~965 cm⁻¹ NMR_Check->Cis_ID ~10-12 Hz NMR_Check->Trans_ID ~15-18 Hz Inconclusive Inconclusive (Similar Spectra) MS_Check->Inconclusive m/z 69, 41

Caption: Workflow for the spectroscopic differentiation of cis- and trans-4-methyl-2-pentene.

References

A Comparative Guide to Catalysts for cis-Alkene Synthesis: Lindlar's Catalyst and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereoselective synthesis of cis-(Z)-alkenes is a critical transformation in the construction of complex molecular architectures. The partial hydrogenation of alkynes is the most common route to these structures, and the choice of catalyst is paramount to achieving high yield and selectivity. This guide provides an objective comparison of the performance of the classical Lindlar's catalyst with contemporary alternatives, supported by experimental data and detailed protocols.

The Benchmark: Lindlar's Catalyst

Lindlar's catalyst is a heterogeneous catalyst composed of palladium supported on calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄) and "poisoned" with lead acetate (B1210297) and quinoline.[1] This poisoning deactivates the most active palladium sites, which is crucial for preventing the subsequent, undesired reduction of the newly formed alkene to an alkane.[2][3]

The reaction proceeds via a heterogeneous catalytic hydrogenation mechanism.[2] Molecular hydrogen (H₂) adsorbs onto the palladium surface and dissociates into hydrogen atoms. The alkyne then coordinates to the surface and undergoes a sequential, syn-addition of two hydrogen atoms from the same face of the triple bond, resulting in the exclusive formation of the cis-alkene.[1]

Advantages:

  • High cis-selectivity: It is renowned for producing cis-alkenes with high stereospecificity.[3]

  • Well-established: A vast body of literature exists detailing its use and reliability.

Disadvantages:

  • Toxicity: The use of lead, a cumulative toxin, raises significant environmental and health concerns.

  • Cost and Scarcity: Palladium is a precious and expensive metal.

  • Over-reduction Risk: Despite poisoning, over-reduction to the alkane can still occur, especially with terminal alkynes.[4]

Key Alternatives for cis-Selective Alkyne Hydrogenation

Concerns over the toxicity and cost of Lindlar's catalyst have spurred the development of numerous alternatives. These can be broadly categorized into lead-free heterogeneous catalysts and homogeneous systems.

P-2 Nickel (Ni₂B) Catalyst

A prominent lead-free alternative is the P-2 Nickel catalyst, a form of nickel boride (Ni₂B) prepared by reducing a nickel(II) salt with sodium borohydride (B1222165).[1] For high cis-selectivity, the catalyst is often modified with an amine, such as ethylenediamine (B42938).[2] Functionally equivalent to Lindlar's catalyst, P-2 Ni also facilitates the syn-delivery of hydrogen across the alkyne on a deactivated nickel surface, preventing over-reduction.[1] It offers a cost-effective and less toxic alternative to the traditional palladium-based system.

Lead-Free Palladium Catalysts

Significant research has focused on developing lead-free palladium systems that retain high selectivity. These include:

  • Palladium on Carbon (Pd/C): While highly active, standard Pd/C typically leads to complete reduction to the alkane. However, its selectivity can be modulated by adding modifiers (poisons) other than lead salts, such as specific amines or sulfur compounds.[5]

  • Bimetallic Palladium Catalysts: Alloying palladium with other metals like indium (PdIn) or zinc (PdZn) can electronically modify the palladium active sites, enhancing selectivity for the semi-hydrogenation product.[6][7]

  • Palladium Nanoparticles: The size, shape, and support material of palladium nanoparticles can be engineered to control catalytic activity and selectivity, offering a tunable approach to catalyst design.[8]

Other Heterogeneous Catalysts
  • Platinum-Tin (PtSn) Intermetallic Compounds: These materials have shown remarkably high chemo- and stereoselectivity for cis-alkenes. The specific atomic arrangement on the catalyst surface is thought to favor the desired reaction pathway while suppressing over-hydrogenation.[4]

  • Non-Noble Metal Catalysts: Catalysts based on more abundant and less expensive metals like copper, iron, and cobalt are gaining traction as "greener" alternatives, although they may require different reaction conditions.[5][9]

Homogeneous Catalysts

Homogeneous catalysts, which operate in the same phase as the reactants, offer potential advantages in terms of selectivity and mechanistic understanding. Systems based on ruthenium, cobalt, and iridium complexes have been developed for both cis- and trans-selective alkyne semi-hydrogenation, often controlled by the ligand environment around the metal center.[10][11][12]

Performance Comparison: Experimental Data

The following tables summarize quantitative data from various studies, allowing for a direct comparison of catalyst performance in alkyne semi-hydrogenation.

Table 1: Comparison of Lindlar's Catalyst vs. P-2 Nickel

SubstrateCatalystConditionsConversion (%)Alkene Yield (%)cis:trans RatioReference
Hex-3-yn-1-olLindlar CatalystRT, 1 atm H₂QuantitativeHighPredominantly cis[2]
Hex-3-yn-1-olP-2 Ni / Ethylenediamine20-25°C, 1 atm H₂Quantitative94>100:1[2]
Hex-3-yneP-2 Ni / Ethylenediamine20-25°C, 1 atm H₂Quantitative95.1200:1[2]

Table 2: Performance of Lead-Free and Alternative Catalysts

| Substrate | Catalyst | Conditions | Conversion (%) | Alkene Yield (%) | Selectivity (cis-alkene) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Phenylacetylene | Pd/Boehmite | 40°C, 0.1 MPa H₂ | ~95 | ~90 | ~95% (Styrene) |[13] | | Diphenylacetylene | PtSn Intermetallic NPs | 50°C, 1 bar H₂ | 99 | 90 | 91% |[4] | | 1-Phenyl-1-butyne | PtSn Intermetallic NPs | 100°C, 1 bar H₂ | 98.7 | 84.7 | 86% |[4] | | 2-Methyl-3-butyn-2-ol | Pd-Pb/CaCO₃ (Lindlar) | 80°C, 0.1 MPa H₂ | 99 | 94 | 95% |[6] | | 2-Methyl-3-butyn-2-ol | Pd/Al₂O₃ | 100°C, 0.1 MPa H₂ | 99 | 94 | 95% |[6] | | 4-Octyne | PdCl₂ (in situ Pd⁰) | 90°C, 5 bar H₂ | >99 | >96 | >95% |[8] | | Diphenylacetylene | Ni-dppp / BCN (Photocat.) | Visible Light, iPrOH | 90 | 89 | >99% |[9] |

Experimental Protocols

General Protocol for Alkyne Hydrogenation with Lindlar's Catalyst

This protocol is adapted for the selective hydrogenation of an internal alkyne.

Materials:

  • Alkyne substrate

  • Lindlar's catalyst (typically 5% Pd on CaCO₃, lead-poisoned)

  • Anhydrous solvent (e.g., Ethyl Acetate, Ethanol, or Hexane)

  • Hydrogen (H₂) gas (balloon or cylinder with regulator)

  • Inert gas (Argon or Nitrogen)

  • Standard reaction glassware (e.g., round-bottom flask) and magnetic stirrer

Procedure:

  • Catalyst Charging: To a dry round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (typically 5-10 mol% relative to the substrate).

  • Inert Atmosphere: Seal the flask and flush thoroughly with an inert gas (Ar or N₂) to remove all oxygen.

  • Solvent and Substrate Addition: Under a positive pressure of inert gas, add the anhydrous solvent via syringe, followed by the alkyne substrate.

  • Hydrogenation Setup: Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle 2-3 times to ensure a complete hydrogen atmosphere. For a simple setup, a balloon filled with H₂ can be attached to the flask via a needle. For higher pressures, a Parr hydrogenator is used.

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (typically room temperature).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The uptake of hydrogen can also be monitored by observing the deflation of the balloon.

  • Workup: Once the reaction is complete, carefully vent the excess hydrogen and flush the flask with inert gas. Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the heterogeneous catalyst.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude cis-alkene, which can be further purified by column chromatography if necessary.

Representative Protocol for Alkyne Hydrogenation with P-2 Nickel Catalyst

This protocol is based on the procedure for preparing and using P-2 Ni with an ethylenediamine modifier.

Materials:

  • Nickel(II) Acetate Tetrahydrate (Ni(OAc)₂)

  • Sodium Borohydride (NaBH₄)

  • Anhydrous Ethanol

  • Ethylenediamine

  • Alkyne substrate

  • Hydrogen (H₂) gas

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (in situ): In a reaction flask under an inert atmosphere, dissolve Nickel(II) Acetate in anhydrous ethanol. To this solution, add a solution of sodium borohydride in ethanol. A black, finely divided precipitate of P-2 Ni catalyst will form.

  • Catalyst Modification: Purge the reactor with hydrogen gas, then add ethylenediamine (typically 2-3 molar equivalents relative to the catalyst).

  • Substrate Addition: Add the alkyne substrate to the flask containing the modified catalyst suspension.

  • Hydrogenation: Maintain a hydrogen atmosphere (typically 1 atm) and stir the mixture vigorously. Hydrogen uptake is often rapid and can be monitored by a gas burette.

  • Workup: Upon completion, vent the excess hydrogen and flush with inert gas. Filter the mixture through activated carbon to remove the nickel catalyst.

  • Isolation: Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ether). Wash the combined organic extracts with water to remove any remaining ethylenediamine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the cis-alkene.

Visualized Relationships and Workflows

The following diagrams illustrate the key concepts discussed in this guide.

G start Start setup 1. Assemble dry glassware under inert atmosphere (N₂/Ar) start->setup charge_cat 2. Charge flask with catalyst (e.g., Lindlar) setup->charge_cat add_reagents 3. Add anhydrous solvent and alkyne substrate charge_cat->add_reagents purge_h2 4. Purge system with H₂ gas (e.g., H₂ balloon) add_reagents->purge_h2 react 5. Stir vigorously at controlled temperature purge_h2->react monitor 6. Monitor reaction (TLC, GC, H₂ uptake) react->monitor monitor->react Incomplete workup 7. Quench, flush with N₂/Ar, filter to remove catalyst monitor->workup Complete isolate 8. Concentrate filtrate (rotary evaporation) workup->isolate purify 9. Purify product if needed (e.g., chromatography) isolate->purify end End (Pure cis-Alkene) isolate->end Sufficiently Pure purify->isolate Impure purify->end Pure G cluster_het Heterogeneous Catalysts cluster_hom Homogeneous Catalysts parent Catalysts for Alkyne Semi-Hydrogenation to cis-Alkenes lindlar Lindlar Catalyst (Pd-Pb/CaCO₃) parent->lindlar p2ni P-2 Nickel (Ni₂B + Amine) parent->p2ni leadfree_pd Lead-Free Pd (Pd/C, Pd-Alloys, Pd-NPs) parent->leadfree_pd other_het Other Metals (PtSn, Cu, Fe) parent->other_het complexes Metal Complexes (Ru, Co, Ir, Pd) parent->complexes lindlar->p2ni lindlar->leadfree_pd Lead-Free Tunable p2ni->other_het Noble-Metal-Free leadfree_pd->complexes Higher Selectivity Milder Conditions

References

Unraveling Steric Strain: A Computational and Experimental Comparison of cis-4-Methyl-2-pentene and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers in drug development and chemical sciences on the computational analysis of steric hindrance in alkene isomers, using cis-4-Methyl-2-pentene as a case study. This document provides a comparative analysis with its trans and positional isomers, supported by experimental data and a comprehensive computational protocol.

In the landscape of medicinal chemistry and organic synthesis, the three-dimensional arrangement of atoms within a molecule is paramount, dictating its reactivity, biological activity, and stability. Steric hindrance, the spatial congestion caused by the physical presence of atoms or functional groups, is a critical factor in molecular design. This guide presents a comparative analysis of the steric hindrance in this compound, contrasting it with its more stable geometric isomer, trans-4-Methyl-2-pentene, and a positional isomer, 2-Methyl-2-pentene.

The fundamental principle guiding the stability of these isomers is that steric strain, arising from non-bonded interactions, elevates the potential energy of a molecule, thereby reducing its stability. In cis-alkenes, bulky substituents positioned on the same side of the double bond lead to significant repulsive interactions, a phenomenon largely absent in their trans counterparts where these groups are on opposite sides.[1]

Comparative Analysis of Isomer Stability

The relative stability of alkene isomers can be quantitatively assessed through both experimental and computational methods. Experimentally, the heat of hydrogenation provides a direct measure of an alkene's stability; a less stable isomer releases more heat upon hydrogenation to the corresponding alkane. Computationally, metrics such as steric energy and percent buried volume (%Vbur) offer quantitative insights into the degree of steric congestion.

IsomerStructureExperimental Heat of Hydrogenation (kJ/mol)[2]Calculated Steric Energy (kcal/mol)Calculated Percent Buried Volume (%Vbur)
This compound-116.95.838.2%
trans-4-Methyl-2-pentene-114.23.135.5%
2-Methyl-2-pentene-111.62.534.8%

Note: Calculated Steric Energy and Percent Buried Volume are representative values derived from computational models for illustrative purposes. Experimental Heat of Hydrogenation data is from the NIST Webbook, as cited by Oregon State University.[2]

The experimental data clearly indicates that this compound is the least stable of the three isomers, releasing the most energy upon hydrogenation.[2] This is a direct consequence of the steric repulsion between the methyl and isopropyl groups being on the same side of the double bond. The trans isomer is more stable, and the trisubstituted 2-Methyl-2-pentene is the most stable, benefiting from the electronic stabilizing effect of having more alkyl substituents on the double-bonded carbons (hyperconjugation).[3][4][5]

Experimental and Computational Workflow

A combined experimental and computational approach provides a comprehensive understanding of steric effects. The following diagram illustrates the logical workflow for such an analysis.

G cluster_0 Isomer Selection cluster_1 Computational Analysis cluster_2 Experimental Validation cluster_3 Data Analysis & Comparison Isomers This compound trans-4-Methyl-2-pentene 2-Methyl-2-pentene Model Molecular Modeling Isomers->Model Hydrogenation Heat of Hydrogenation (Calorimetry) Isomers->Hydrogenation Optimize Geometry Optimization (MM / DFT) Model->Optimize Calc Calculate Steric Parameters (Steric Energy, %Vbur) Optimize->Calc Compare Correlate Computational and Experimental Data Calc->Compare Hydrogenation->Compare Conclusion Draw Conclusions on Steric Hindrance Compare->Conclusion

Caption: Workflow for the comparative analysis of alkene isomer stability.

Detailed Experimental Protocols

A robust computational analysis is essential for predicting and understanding steric effects. Below are detailed protocols for calculating steric energy and percent buried volume.

Protocol 1: Calculation of Steric Energy using Molecular Mechanics

Objective: To quantify the steric strain in this compound and its isomers using a molecular mechanics (MM) force field.

Methodology:

  • Molecule Building: Construct 3D models of this compound, trans-4-Methyl-2-pentene, and 2-Methyl-2-pentene using a molecular modeling software package (e.g., Avogadro, ChemDraw 3D).

  • Force Field Selection: Choose a suitable molecular mechanics force field, such as MMFF94 or AMBER, which are well-parameterized for organic molecules.[6]

  • Geometry Optimization: Perform a full geometry optimization for each isomer. This process iteratively adjusts the atomic coordinates to find the lowest energy conformation (a local or global minimum on the potential energy surface).[7]

  • Energy Calculation: Once the geometry is optimized, perform a single-point energy calculation. The total potential energy calculated by the force field is a sum of terms for bond stretching, angle bending, torsional strain, and non-bonded (van der Waals and electrostatic) interactions.

  • Steric Energy Isolation: The steric energy is primarily represented by the non-bonded van der Waals term in the force field calculation. This term quantifies the repulsive and attractive forces between atoms that are not directly bonded. A higher van der Waals energy component for the cis isomer compared to the trans isomer is indicative of greater steric strain.

Protocol 2: Calculation of Percent Buried Volume (%Vbur)

Objective: To quantify the steric bulk around the double bond of each isomer. %Vbur measures the percentage of a sphere of a defined radius around a point of interest (here, the center of the C=C bond) that is occupied by the van der Waals volumes of the atoms.[8]

Methodology:

  • Optimized Structures: Use the optimized geometries obtained from either molecular mechanics or a higher level of theory like Density Functional Theory (DFT).

  • Software Selection: Employ software capable of calculating %Vbur, such as SambVca or other specialized packages, which may be available as standalone programs or plugins for molecular visualization software.[9]

  • Defining the Sphere:

    • Center: Define the center of the sphere as the midpoint of the C=C double bond for each isomer.

    • Radius: A standard radius of 3.5 Å is typically used, but this can be adjusted depending on the specific application.

  • Atom Selection: Select all atoms of the molecule for the calculation.

  • Calculation: The software will calculate the volume of the sphere that is occupied by the van der Waals spheres of the selected atoms and express this as a percentage of the total sphere volume. A higher %Vbur indicates greater steric congestion around the double bond.

Conclusion

The computational analysis of steric hindrance, when coupled with experimental validation, provides a powerful toolkit for the modern chemist. The case of this compound clearly demonstrates how steric strain leads to a less stable molecular configuration compared to its trans and positional isomers. By employing the detailed protocols outlined in this guide, researchers can quantitatively assess steric effects, enabling more informed decisions in drug design, catalyst development, and reaction optimization. This approach facilitates the prediction of molecular properties and reactivity, ultimately accelerating the discovery and development of new chemical entities.

References

A Comparative Guide to Experimental and Theoretical Bond Angles in cis-4-Methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental and theoretical approaches used to determine the bond angles in cis-4-methyl-2-pentene. While specific, publicly available experimental and theoretical datasets for the bond angles of this molecule are not readily found in the literature, this document outlines the established methodologies for their determination and presents an illustrative comparison based on known chemical principles and data from analogous molecules. Understanding the nuances between experimental measurements and theoretical calculations is crucial for accurate molecular modeling and structure-based drug design.

Data Summary: A Template for Comparison

As precise, cited experimental and theoretical bond angles for this compound are not available in publicly accessible databases, the following table serves as a template to be populated once such data is obtained. The key bond angles of interest are around the C=C double bond and the adjacent carbon atoms. For context, values for the structurally similar but less complex molecule, cis-2-butene, are often used as a reference point. In cis-2-butene, steric hindrance between the cis-methyl groups typically forces the C-C=C bond angle to be larger than the ideal 120° for sp² hybridized carbons. A similar trend is expected for this compound.

Bond AngleAtom SequenceExpected Experimental Value (°)Expected Theoretical Value (°)
C1-C2=C3CH₃-CH=CHData not availableData not available
C2=C3-C4CH=CH-CH(CH₃)₂> 120°> 120°
C3-C4-C5CH-CH(CH₃)₂~109.5°~109.5°
H-C2=C3H-C=CData not availableData not available
H-C3=C2H-C=CData not availableData not available

Experimental Protocols

The primary experimental techniques for determining the precise gas-phase structure and bond angles of a molecule like this compound are Gas Electron Diffraction (GED) and Microwave Spectroscopy.

Gas Electron Diffraction (GED)

Methodology:

  • Sample Preparation: A purified sample of this compound is vaporized under high vacuum.

  • Electron Beam Interaction: A high-energy beam of electrons is fired through the molecular gas.

  • Scattering Pattern: The electrons are scattered by the electrostatic potential of the molecules, creating a diffraction pattern of concentric rings.

  • Data Collection: The intensity of the scattered electrons is measured as a function of the scattering angle.

  • Structural Refinement: The resulting diffraction pattern is mathematically converted into a radial distribution function, which gives the probabilities of finding certain interatomic distances. By fitting a molecular model to this data, the equilibrium bond lengths, bond angles, and torsional angles can be determined.

This technique provides an average molecular structure, taking into account vibrational motions.

Microwave Spectroscopy

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a waveguide at low pressure.

  • Microwave Radiation: The sample is irradiated with microwave radiation of varying frequencies.

  • Rotational Transitions: The polar molecules absorb specific frequencies of microwave radiation, causing transitions between rotational energy levels.

  • Spectral Analysis: The absorption spectrum is recorded with very high resolution. The frequencies of the rotational transitions are used to determine the moments of inertia of the molecule.

  • Structure Determination: From the moments of inertia of the parent molecule and its isotopically substituted analogues, a precise molecular structure, including bond angles, can be calculated.

Theoretical Protocols

Theoretical bond angles are determined using computational quantum chemistry methods. The two main classes of methods are ab initio and Density Functional Theory (DFT).

Ab Initio Calculations

Methodology:

  • Basis Set Selection: A basis set (e.g., 6-31G*, cc-pVTZ) is chosen to represent the atomic orbitals of the atoms in the molecule. The choice of basis set affects the accuracy and computational cost.

  • Method Selection: An ab initio method, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or Coupled Cluster (CC), is selected. Higher levels of theory provide greater accuracy by better accounting for electron correlation.

  • Geometry Optimization: The calculation starts with an initial guess of the molecular geometry. The energy of this geometry is calculated, and then the positions of the atoms are systematically varied to find the arrangement with the lowest energy. This energy-minimized structure provides the theoretical bond lengths and angles.

Density Functional Theory (DFT)

Methodology:

  • Functional and Basis Set Selection: A combination of an exchange-correlation functional (e.g., B3LYP, PBE0) and a basis set is chosen. The functional is an approximation of the complex exchange and correlation energies of the electrons.

  • Electron Density Calculation: Unlike ab initio methods that calculate the full many-electron wavefunction, DFT calculates the electron density, which is a simpler quantity.

  • Geometry Optimization: Similar to ab initio methods, the geometry of the molecule is optimized to find the minimum energy structure, from which the theoretical bond angles are obtained. DFT methods are generally less computationally expensive than high-level ab initio methods and can provide very accurate results.

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental and theoretical structural data for a molecule like this compound.

G Workflow for Comparing Experimental and Theoretical Bond Angles cluster_exp Experimental Determination cluster_theo Theoretical Calculation exp_method Select Experimental Method (e.g., GED, Microwave Spectroscopy) exp_measurement Perform Measurement exp_method->exp_measurement exp_analysis Analyze Data & Refine Structure exp_measurement->exp_analysis exp_angles Experimental Bond Angles exp_analysis->exp_angles comparison Compare Experimental and Theoretical Values exp_angles->comparison Experimental Data theo_method Select Computational Method (e.g., DFT, Ab Initio) theo_calc Perform Geometry Optimization theo_method->theo_calc theo_analysis Extract Geometric Parameters theo_calc->theo_analysis theo_angles Theoretical Bond Angles theo_analysis->theo_angles theo_angles->comparison Theoretical Data conclusion Draw Conclusions on Structural Properties comparison->conclusion

Caption: A flowchart of the process for comparing experimental and theoretical molecular geometries.

Comparative Analysis of Electrophilic Addition Rates: A Study of Cis and Trans Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophilic addition reaction rates for cis and trans isomers, supported by experimental data. The inherent differences in the stereochemistry of these isomers lead to notable variations in their reactivity, a crucial consideration in synthetic chemistry and drug development.

Introduction

The geometry of cis and trans isomers significantly influences their thermodynamic stability and, consequently, their kinetic reactivity in electrophilic addition reactions. Generally, trans isomers are more stable than their cis counterparts due to reduced steric strain, where bulky substituents are positioned on opposite sides of the double bond, minimizing repulsive interactions.[1] This difference in ground-state energy is a key determinant of their reaction rates. The less stable, higher-energy cis isomer typically exhibits a faster reaction rate as it requires less activation energy to reach the transition state.

Quantitative Comparison of Reaction Rates

The following table summarizes the second-order rate constants for the acid-catalyzed hydration of (Z)-2-butene (cis-2-butene) and (E)-2-butene (trans-2-butene) at 25°C. This reaction is a classic example of electrophilic addition, where a proton (H+) acts as the electrophile.

Alkene IsomerReactionRate Constant (k, M⁻¹s⁻¹)Relative Rate
(Z)-2-Butene (cis)Acid-Catalyzed Hydration5.2 x 10⁻⁵3.25
(E)-2-Butene (trans)Acid-Catalyzed Hydration1.6 x 10⁻⁵1

Data sourced from studies on acid-catalyzed alkene hydration.[2][3]

The data clearly indicates that the cis isomer, (Z)-2-butene, reacts significantly faster than the trans isomer, (E)-2-butene, in the acid-catalyzed addition of water.[2][3] This observation is consistent with the principle that the less stable isomer has a lower activation energy barrier for the reaction.

While specific rate constants for all electrophilic additions are not always readily available in a comparative format, the trend observed in the hydration of 2-butene (B3427860) is generally applicable to other electrophilic additions, such as halogenation. For instance, qualitative studies on the bromination of stilbene (B7821643) have consistently shown that cis-stilbene (B147466) reacts faster than trans-stilbene (B89595).

Theoretical Framework

The difference in reaction rates between cis and trans isomers can be visualized using a reaction coordinate diagram. The cis isomer, being at a higher energy level, has a smaller energy gap to overcome to reach the transition state compared to the more stable trans isomer.

G cluster_0 Reaction Coordinate Diagram Reactants Reactants Transition State Transition State Products Products Transition State->Products cis-Isomer cis-Isomer cis-Isomer->Transition State ΔG‡ (cis) trans-Isomer trans-Isomer trans-Isomer->Transition State ΔG‡ (trans)

Caption: Energy profile for electrophilic addition.

Experimental Protocols

The determination of reaction rates for electrophilic additions can be accomplished through various analytical techniques. Below are detailed methodologies for key experiments.

1. Bromination of cis- and trans-Stilbene Monitored by UV-Visible Spectroscopy

This method relies on the strong absorbance of molecular bromine (Br₂) in the visible spectrum, which disappears as it is consumed in the reaction.

  • Materials:

    • cis-Stilbene

    • trans-Stilbene

    • Molecular Bromine (Br₂) solution of known concentration in a suitable solvent (e.g., carbon tetrachloride or dichloromethane)

    • UV-Visible Spectrophotometer

    • Thermostatted cuvette holder

  • Procedure:

    • Prepare stock solutions of cis-stilbene and trans-stilbene of known concentrations in the chosen solvent.

    • Set the spectrophotometer to monitor the absorbance at the λ_max of Br₂ (e.g., around 410 nm in CCl₄).

    • Equilibrate the reactant solutions and the spectrophotometer's cuvette holder to the desired reaction temperature.

    • In a quartz cuvette, mix a known volume of the alkene solution with a known volume of the bromine solution. The alkene should be in excess to ensure pseudo-first-order kinetics with respect to bromine.

    • Immediately start recording the absorbance of the solution over time.

    • The absorbance will decrease as the bromine is consumed.

    • Repeat the experiment for the other stilbene isomer under identical conditions.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • For a pseudo-first-order reaction, this plot will be linear, and the slope will be equal to -k', where k' is the pseudo-first-order rate constant.

    • The second-order rate constant (k) can be calculated by dividing k' by the initial concentration of the alkene.

2. Acid-Catalyzed Hydration of cis- and trans-2-Butene Monitored by Gas Chromatography (GC)

This method is suitable for monitoring the disappearance of the volatile alkene reactants and the appearance of the alcohol products over time.

  • Materials:

    • cis-2-Butene

    • trans-2-Butene

    • Aqueous solution of a strong acid (e.g., sulfuric acid)

    • Gas Chromatograph (GC) equipped with a suitable column (e.g., a polar capillary column) and a Flame Ionization Detector (FID).

    • Thermostatted reaction vessel

  • Procedure:

    • Prepare a reaction mixture of the alkene and the aqueous acid solution in the thermostatted vessel.

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

    • Quench the reaction in the aliquot (e.g., by neutralizing the acid with a base).

    • Extract the organic components with a suitable solvent (e.g., diethyl ether).

    • Inject a small volume of the organic extract into the GC.

    • Record the chromatogram, which will show peaks corresponding to the unreacted alkene and the product alcohol.

  • Data Analysis:

    • The area of each peak in the chromatogram is proportional to the concentration of the corresponding component.

    • Create a calibration curve for the alkene and the alcohol to relate peak area to concentration.

    • Plot the concentration of the alkene versus time.

    • The initial rate of the reaction can be determined from the initial slope of this plot.

    • By performing the experiment with different initial concentrations of the reactants, the rate law and the rate constant can be determined.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the stability of the alkene isomers and their reactivity in electrophilic addition reactions.

G cluster_isomers Alkene Isomers cluster_properties Properties cluster_kinetics Reaction Kinetics cis cis-Isomer steric_strain Steric Strain cis->steric_strain Higher trans trans-Isomer trans->steric_strain Lower stability Thermodynamic Stability steric_strain->stability Inversely Proportional energy Ground State Energy stability->energy Inversely Proportional activation_energy Activation Energy (ΔG‡) energy->activation_energy Directly Proportional to ΔG‡ rate Reaction Rate activation_energy->rate Inversely Proportional

Caption: Factors influencing electrophilic addition rates.

Conclusion

The experimental data and theoretical principles presented in this guide consistently demonstrate that cis isomers are kinetically more reactive than their trans counterparts in electrophilic addition reactions. This increased reactivity is a direct consequence of the higher ground-state energy of cis isomers arising from greater steric strain. Understanding these fundamental principles is essential for predicting reaction outcomes and designing efficient synthetic routes in various scientific and industrial applications.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying Cis/Trans Isomer Ratios

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of cis/trans isomer ratios is a critical aspect of drug development and quality control. The stereochemical configuration of a molecule can significantly impact its pharmacological and toxicological properties. This guide provides an objective comparison of common analytical techniques used for this purpose, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate method for a given application.

The validation of an analytical procedure is essential to ensure that the method is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[1][2][3][4][5][6] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established guidelines for analytical method validation, which include parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3][4][5][6][7][8][9][10] This guide will delve into the practical application of these principles in the context of cis/trans isomer analysis.

Comparison of Analytical Methodologies

Several analytical techniques are available for the separation and quantification of cis/trans isomers, each with its own set of advantages and limitations. The primary methods discussed in this guide are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[11][12]

Data Summary of Analytical Techniques

The following table summarizes the key performance characteristics of HPLC, GC, SFC, and qNMR for the analysis of cis/trans isomer ratios.

Analytical MethodKey AdvantagesKey DisadvantagesTypical Resolution (Rs)Common Detectors
HPLC Versatile for a wide range of compounds, including non-volatile and thermally labile molecules.[13][14] Established and widely available technique.[15]May require longer analysis times compared to GC and SFC.[16] Can consume significant amounts of organic solvents.> 1.5 for baseline separation[15]UV/Vis, PDA, MS[11][13][17][18]
GC High separation efficiency and speed, particularly for volatile compounds.[16] Highly sensitive detectors available (e.g., FID, MS).[11][14]Requires analytes to be volatile and thermally stable; derivatization is often necessary for polar compounds.[11][19] High oven temperatures can degrade sensitive analytes.[16]Baseline separation is achievable[11][19]FID, MS[11][19][20][21][22]
SFC Fast separations with high efficiency, often superior to HPLC.[23][24][25][26] Reduced consumption of organic solvents ("greener" chromatography).[23]Not ideal for extremely polar compounds.[25] Instrumentation is less common than HPLC and GC.Generally high resolution, often better than HPLC[24]UV, MS[27][23]
qNMR Non-destructive, provides structural information, and can provide absolute quantification without the need for a reference standard of each isomer.[11][28][29][30] No chromatographic separation is required.[11]Lower sensitivity compared to chromatographic techniques.[28] Requires a high-field NMR spectrometer.Not applicable (no separation)NMR Detector[11]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of cis/trans isomer ratios using HPLC, GC-MS, and qNMR.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general guideline for the separation and quantification of cis/trans isomers using reversed-phase HPLC.[13][31]

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV/Vis or PDA).[11][13][17]

2. Chromatographic Conditions:

  • Column: A C18 or other suitable reversed-phase column. Chiral columns may be necessary for certain isomers.[11][18][31]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). The composition can be isocratic or a gradient.[17][31]

  • Flow Rate: Typically 0.5 - 2.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 25-40 °C) to ensure reproducibility.[11]

  • Detection: Wavelength selected based on the UV absorbance maxima of the isomers.[13]

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent, ideally the mobile phase.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[13]

4. Validation Parameters:

  • Specificity: Demonstrate that the peaks for the cis and trans isomers are well-resolved from each other and from any impurities or degradation products.[17]

  • Linearity: Prepare a series of standard solutions of known concentrations covering the expected range of the samples. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be close to 1.[17][31]

  • Accuracy: Analyze samples with known amounts of the isomers (e.g., spiked samples) and calculate the percent recovery.[4][31]

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst) by analyzing multiple preparations of a homogeneous sample and calculating the relative standard deviation (RSD).[31]

  • LOD & LOQ: Determine the lowest concentration of the isomers that can be reliably detected and quantified, respectively.[17]

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) on the results.[17]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol outlines the general steps for cis/trans isomer analysis by GC-MS, often requiring a derivatization step.[11][19][20]

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).[19][20][22]

2. Chromatographic Conditions:

  • Column: A capillary column with a stationary phase suitable for isomer separation (e.g., a wax or a cyanopropyl-based column).[21][32]

  • Carrier Gas: Typically helium or hydrogen at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is often used to achieve optimal separation.[11]

  • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation.

  • MS Parameters: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[20]

3. Derivatization (if required):

  • For non-volatile or polar compounds, a derivatization step is necessary to increase volatility and improve chromatographic performance.[11] A common method is silylation.[11]

  • Protocol for Silylation:

    • Accurately weigh the sample into a vial.

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Heat the mixture at a specific temperature (e.g., 60-80 °C) for a set time (e.g., 30-60 minutes) to complete the reaction.[11]

4. Sample Preparation:

  • Dissolve the derivatized or underivatized sample in a suitable volatile solvent.

  • Inject a small volume (e.g., 1 µL) into the GC.

5. Validation Parameters:

  • The validation parameters are similar to those for HPLC, with a focus on demonstrating the reliability of the derivatization step if used.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR offers a direct method for quantifying isomers without chromatographic separation.[11][28][29][30][33]

1. Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[11]

2. Sample Preparation:

  • Accurately weigh a known amount of the sample and a certified internal standard into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, D₂O).[11]

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a proton (¹H) or carbon (¹³C) NMR spectrum.

  • Ensure complete relaxation of the nuclei between pulses by using a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest.[11] This is crucial for accurate quantification.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[28]

4. Data Processing and Analysis:

  • Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals corresponding to the cis and trans isomers and the internal standard.

  • The ratio of the isomers can be calculated directly from the ratio of their integral values, normalized for the number of protons contributing to each signal.

  • The absolute amount of each isomer can be calculated relative to the known amount of the internal standard.[34]

5. Validation Parameters:

  • Specificity: Select signals for quantification that are unique to each isomer and free from overlap with other signals.

  • Linearity and Range: Demonstrate a linear relationship between the known concentration of the analyte and the measured signal intensity over a defined range.

  • Accuracy and Precision: Assess by analyzing samples of known composition and determining the recovery and RSD.

  • LOD & LOQ: Determine the minimum concentration at which the isomers can be reliably detected and quantified.

Mandatory Visualizations

To better illustrate the workflows and relationships described, the following diagrams are provided.

G General Workflow for Analytical Method Validation cluster_0 Planning cluster_1 Execution cluster_2 Documentation Define_Purpose Define Analytical Method's Purpose Set_Criteria Set Acceptance Criteria Define_Purpose->Set_Criteria Specificity Specificity/ Selectivity Set_Criteria->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: A flowchart illustrating the key stages of analytical method validation.

G Logical Relationship for Method Selection Analyte_Properties Analyte Properties (Volatility, Polarity, Thermal Stability) Method_Selection Analytical Method Selection Analyte_Properties->Method_Selection Performance_Requirements Performance Requirements (Sensitivity, Speed, Cost) Performance_Requirements->Method_Selection HPLC HPLC Method_Selection->HPLC Non-volatile, Thermally labile GC GC Method_Selection->GC Volatile, Thermally stable SFC SFC Method_Selection->SFC Fast separation, Reduced solvent qNMR qNMR Method_Selection->qNMR Absolute quantification, Structural info

Caption: A diagram showing the decision-making process for selecting an analytical method.

By carefully considering the principles of method validation and the specific characteristics of each analytical technique, researchers can confidently select and implement a robust method for the accurate quantification of cis/trans isomer ratios, ensuring the quality and safety of pharmaceutical products.

References

The Role of cis-4-Methyl-2-pentene in Advancing Catalytic Process Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate model compound is a critical first step in the investigation of catalytic processes. cis-4-Methyl-2-pentene, a structurally distinct hexene isomer, serves as a valuable tool for elucidating reaction mechanisms, catalyst activity, and selectivity. This guide provides a comprehensive comparison of this compound with other alkene alternatives, supported by experimental data and detailed protocols to aid in experimental design and interpretation.

Performance Comparison of Alkene Isomers in Catalysis

The reactivity and stability of an alkene in a catalytic process are intrinsically linked to its molecular structure. Factors such as the degree of substitution of the double bond, steric hindrance around the reactive site, and the geometric configuration (cis or trans) play a pivotal role in determining the reaction kinetics and thermodynamic landscape.

Thermodynamic Stability: Heats of Hydrogenation

The heat of hydrogenation (ΔH°_hydrog) is a direct measure of the thermodynamic stability of an alkene. A less negative heat of hydrogenation indicates a more stable alkene, as less energy is released upon its conversion to the corresponding alkane. The following table compares the heats of hydrogenation for this compound and other representative C6 alkene isomers.

AlkeneStructureDegree of SubstitutionHeat of Hydrogenation (kcal/mol)Relative Stability
1-Hexene (B165129)CH₂=CH(CH₂)₃CH₃Monosubstituted-29.8Least Stable
This compound(CH₃)₂CHCH=CHCH₃ (cis)Disubstituted-27.9More Stable
trans-4-Methyl-2-pentene(CH₃)₂CHCH=CHCH₃ (trans)Disubstituted-27.3Most Stable (of disub.)
2-Methyl-2-penteneCH₃C(CH₃)=CHCH₂CH₃Trisubstituted-26.6Very Stable

Data sourced from the NIST Webbook.

From this data, it is evident that stability increases with the degree of substitution at the double bond. Among the disubstituted isomers, the trans configuration is more stable than the cis configuration due to reduced steric strain. This compound, being a disubstituted cis-alkene, is less stable than its trans isomer and the trisubstituted 2-methyl-2-pentene, but more stable than the terminal alkene, 1-hexene. This intermediate stability makes it an interesting candidate for studying catalytic effects on moderately stable alkenes.

Kinetic Performance in Catalytic Hydrogenation

The observed initial rates of hydrogenation for the pentene isomers were: cis-2-pentene > 1-pentene (B89616) > trans-2-pentene

This trend highlights that the less stable cis isomer reacts faster than the more stable trans isomer. This is often attributed to the higher ground state energy of the cis isomer, which leads to a lower activation energy barrier for the hydrogenation reaction. The terminal alkene, 1-pentene, exhibits an intermediate reactivity.

Extrapolating this to the hexene isomers, it is plausible to predict a similar trend where this compound would hydrogenate faster than its trans counterpart due to its lower thermodynamic stability. The less substituted 1-hexene would likely have a different reactivity profile influenced by its minimal steric hindrance.

Experimental Protocols

Catalytic Hydrogenation in a Slurry Reactor

This protocol describes a general procedure for the catalytic hydrogenation of an alkene in a laboratory-scale slurry reactor.

Materials:

  • Alkene (e.g., this compound)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Catalyst (e.g., 5% Pd/C)

  • Hydrogen gas (high purity)

  • Slurry reactor equipped with a magnetic stirrer, gas inlet, sampling port, and temperature and pressure controls.

Procedure:

  • Add the solvent and the catalyst to the reactor vessel.

  • Seal the reactor and purge the system with an inert gas (e.g., nitrogen or argon) to remove air.

  • Introduce the alkene into the reactor.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the reactor to the desired temperature while stirring vigorously to ensure good mixing and gas-liquid-solid mass transfer.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC).

  • Once the reaction is complete (as determined by the cessation of hydrogen uptake or GC analysis), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • The product can be isolated by removing the solvent under reduced pressure.

Visualizing Catalytic Processes

Reaction Pathway for Alkene Isomerization and Hydrogenation

The following diagram illustrates the potential reaction pathways for an alkene like this compound over a catalyst surface. The alkene can undergo either direct hydrogenation to the corresponding alkane or isomerization to its more stable trans isomer, which is then subsequently hydrogenated.

G Reaction Pathways of this compound cluster_reactants Reactants cluster_intermediates Intermediates/Pathways cluster_products Products This compound This compound Isomerization Isomerization This compound->Isomerization Catalyst Direct Hydrogenation Direct Hydrogenation This compound->Direct Hydrogenation + H₂/Catalyst trans-4-Methyl-2-pentene trans-4-Methyl-2-pentene Isomerization->trans-4-Methyl-2-pentene 2-Methylpentane 2-Methylpentane Direct Hydrogenation->2-Methylpentane trans-4-Methyl-2-pentene->2-Methylpentane + H₂/Catalyst

Caption: Potential catalytic pathways for this compound.

Experimental Workflow for Catalytic Hydrogenation

The following diagram outlines a typical experimental workflow for a catalytic hydrogenation experiment.

G Workflow for Catalytic Hydrogenation Start Start Reactor Setup Reactor Setup Start->Reactor Setup Catalyst & Solvent Addition Catalyst & Solvent Addition Reactor Setup->Catalyst & Solvent Addition System Purge (Inert Gas) System Purge (Inert Gas) Catalyst & Solvent Addition->System Purge (Inert Gas) Alkene Addition Alkene Addition System Purge (Inert Gas)->Alkene Addition Pressurize with H₂ Pressurize with H₂ Alkene Addition->Pressurize with H₂ Heat & Stir Heat & Stir Pressurize with H₂->Heat & Stir Reaction Monitoring (GC) Reaction Monitoring (GC) Heat & Stir->Reaction Monitoring (GC) Reaction Complete? Reaction Complete? Reaction Monitoring (GC)->Reaction Complete? Reaction Complete?->Heat & Stir No Cool & Vent Cool & Vent Reaction Complete?->Cool & Vent Catalyst Filtration Catalyst Filtration Cool & Vent->Catalyst Filtration Product Isolation Product Isolation Catalyst Filtration->Product Isolation End End Product Isolation->End

Kinetic vs. Thermodynamic Control in the Formation of 4-Methyl-2-Pentene Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acid-catalyzed dehydration of 4-methyl-2-pentanol (B46003) is a classic example of a reaction where the principles of kinetic and thermodynamic control dictate the product distribution. The elimination of water from the alcohol leads to the formation of several alkene isomers, including 4-methyl-1-pentene (B8377), (E)-4-methyl-2-pentene, and (Z)-4-methyl-2-pentene, as well as rearranged products. Understanding the factors that favor the formation of the kinetically controlled product versus the thermodynamically controlled product is crucial for optimizing synthetic routes and achieving desired product selectivity.

Principles of Kinetic and Thermodynamic Control

In a chemical reaction that can yield two or more different products, the product distribution can be governed by either kinetic or thermodynamic factors.

  • Kinetic Control: At lower reaction temperatures, the product that is formed the fastest will be the major product. This is because the reaction proceeds through the transition state with the lowest activation energy. The kinetic product is not necessarily the most stable product. These reactions are typically irreversible under the reaction conditions.

  • Thermodynamic Control: At higher reaction temperatures, with sufficient energy for the reaction to be reversible, the most stable product will be the major product. The product distribution reflects the equilibrium concentrations of the products, which are determined by their relative Gibbs free energies.

Dehydration of 4-Methyl-2-Pentanol: A Case Study

The dehydration of 4-methyl-2-pentanol in the presence of a strong acid, such as sulfuric acid, proceeds through a carbocation intermediate. This intermediate can then undergo deprotonation to form various alkene isomers or rearrange to a more stable carbocation before deprotonation.

The primary products without carbocation rearrangement are 4-methyl-1-pentene (the Hofmann product) and the (E) and (Z) isomers of 4-methyl-2-pentene (B213027) (the Zaitsev products). Generally, the more substituted an alkene is, the more stable it is. Therefore, the 4-methyl-2-pentene isomers are thermodynamically more stable than 4-methyl-1-pentene. Among the geometric isomers, the (E)- or trans-isomer is typically more stable than the (Z)- or cis-isomer due to reduced steric strain.[1]

Carbocation rearrangement via a hydride shift can lead to the formation of even more substituted and stable alkenes, such as 2-methyl-2-pentene (B165383).

Experimental Data and Product Distribution

An experiment involving the dehydration of 4-methyl-2-pentanol using 9 M sulfuric acid and heating to a head temperature of 85°C, with continuous removal of the alkene products by fractional distillation, yielded the following product distribution as determined by gas chromatography (GC).[2]

PeakRetention Time (min)ProductIsomer TypeRelative Abundance (%)
11.534-Methyl-1-penteneMonosubstituted (Hofmann)5.99
21.589(Z)- and (E)-4-Methyl-2-penteneDisubstituted (Zaitsev)76.16
31.7032-Methyl-1-penteneDisubstituted (Rearranged)3.21
41.8242-Methyl-2-penteneTrisubstituted (Rearranged)13.30
51.931Unidentified-1.35

The conditions of this experiment, particularly the elevated temperature and removal of products, suggest a scenario approaching thermodynamic control. The major product is the more stable, disubstituted 4-methyl-2-pentene. The formation of a significant amount of the even more stable trisubstituted 2-methyl-2-pentene through carbocation rearrangement further supports this.

Under kinetically controlled conditions (e.g., lower temperature, shorter reaction time), it would be expected that the product distribution would shift towards the product formed from the most readily accessible transition state. This could potentially favor the formation of 4-methyl-1-pentene, the Hofmann product, resulting from the deprotonation of the initially formed secondary carbocation before rearrangement.

Experimental Protocols

Dehydration of 4-Methyl-2-Pentanol (Thermodynamic Control Conditions) [2]

  • Reaction Setup: To a 25 mL round-bottom flask, add a stir bar, 4.0 mL of 4-methyl-2-pentanol, and 2.5 mL of 9 M sulfuric acid. Mix the contents by gentle swirling.

  • Distillation: Assemble a fractional distillation apparatus with the round-bottom flask as the distilling flask. Place the receiving flask in an ice-water bath to cool.

  • Heating: Heat the reaction mixture. The reaction will begin to boil at approximately 70°C. Maintain a head temperature of 85°C during the distillation.

  • Product Collection: Continue heating and distillation until about 2.5 mL of liquid remains in the distilling flask.

  • Analysis: The collected distillate contains the mixture of alkene products. Analyze the product distribution using gas chromatography (GC).

Reaction Pathway and Logical Relationships

The following diagrams illustrate the reaction pathways and the relationship between kinetic and thermodynamic control in the dehydration of 4-methyl-2-pentanol.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Reactant 4-Methyl-2-pentanol Carbocation1 Secondary Carbocation Reactant->Carbocation1 +H+, -H2O Carbocation2 Tertiary Carbocation Carbocation1->Carbocation2 Hydride Shift Kinetic 4-Methyl-1-pentene (Kinetic Product - Hofmann) Carbocation1->Kinetic -H+ Thermo1 (E/Z)-4-Methyl-2-pentene (Thermodynamic Product - Zaitsev) Carbocation1->Thermo1 -H+ Thermo2 2-Methyl-2-pentene (Most Stable Thermodynamic Product) Carbocation2->Thermo2 -H+

Caption: Reaction pathway for the dehydration of 4-methyl-2-pentanol.

G cluster_energy Reaction Coordinate Diagram Reactants Reactants (4-Methyl-2-pentanol) TS_Kinetic Transition State (Kinetic) Reactants->TS_Kinetic Lower Ea TS_Thermo Transition State (Thermodynamic) Reactants->TS_Thermo Higher Ea Kinetic_Product Kinetic Product (Less Stable) TS_Kinetic->Kinetic_Product Thermo_Product Thermodynamic Product (More Stable) TS_Thermo->Thermo_Product

Caption: Energy profile for kinetic vs. thermodynamic control.

Conclusion

The formation of 4-methyl-2-pentene isomers from the dehydration of 4-methyl-2-pentanol is a clear illustration of the principles of kinetic and thermodynamic control. Experimental conditions, particularly temperature, play a pivotal role in determining the product distribution. The provided data, obtained under conditions favoring equilibrium, shows a preference for the more stable, thermodynamically favored Zaitsev and rearranged products. For synthetic applications where a specific isomer is desired, careful control of reaction temperature and time is essential to selectively favor either the kinetic or thermodynamic pathway.

References

Safety Operating Guide

Proper Disposal of cis-4-Methyl-2-pentene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of cis-4-Methyl-2-pentene, ensuring laboratory safety and regulatory compliance.

This compound is a highly flammable liquid that requires careful handling and disposal to prevent accidents and environmental contamination.[1][2] This document provides a comprehensive overview of the necessary procedures for the proper disposal of this chemical, in line with safety and regulatory standards. Adherence to these guidelines is crucial for maintaining a safe laboratory environment.

Key Safety and Hazard Information

Understanding the hazards associated with this compound is the first step in ensuring safe handling. It is classified as a highly flammable liquid and vapor.[2][3] In addition to its flammability, it can cause skin and eye irritation.[1][4] Ingestion may lead to aspiration, which can be fatal if the substance enters the airways.[2][3]

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular FormulaC6H12[2]
Molecular Weight84.16 g/mol [2]
Flash Point-28 °C[1]
Vapor Pressure244 mm Hg[4]
CAS Number691-38-3[1]

Experimental Protocols for Safe Disposal

The proper disposal of this compound is a critical process that must be carried out with precision and adherence to safety protocols. The following steps provide a detailed methodology for its disposal.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling this compound, it is imperative to be equipped with the appropriate PPE. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5] Facilities should also be equipped with an eyewash station and a safety shower.[1]

Step 2: Waste Collection

All waste containing this compound, including contaminated materials like absorbent pads or cloths, must be collected in a designated and properly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent the escape of flammable vapors.[6]

Step 3: Waste Storage

The hazardous waste container must be stored in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1][6] It should also be stored separately from incompatible materials. The storage area should be clearly marked as a hazardous waste storage location.

Step 4: Professional Disposal

Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3).[1] It is mandatory to consult state and local hazardous waste regulations to ensure complete and accurate classification.[1] The disposal of this compound must be handled by a licensed professional waste disposal service.[5] Do not attempt to dispose of this chemical down the drain or with regular laboratory trash.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood collect_waste Collect Waste in a Labeled Hazardous Waste Container ppe->collect_waste fume_hood->collect_waste store_waste Store Container in a Cool, Dry, Well-Ventilated Area Away from Ignition Sources collect_waste->store_waste contact_disposal Contact Licensed Professional Waste Disposal Service store_waste->contact_disposal end End: Proper Disposal contact_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling cis-4-Methyl-2-pentene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of cis-4-Methyl-2-pentene, a highly flammable and irritating chemical. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Hazard Summary

This compound is a clear, colorless liquid that is extremely flammable.[1] It poses several health risks, including irritation to the eyes, skin, and respiratory tract.[1][2][3] Ingestion may lead to gastrointestinal irritation, and it is considered an aspiration hazard, potentially causing lung damage.[2][3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling/Transfers Chemical safety goggles or eyeglasses as per OSHA 29 CFR 1910.133 or European Standard EN166.[1]Appropriate protective gloves to prevent skin exposure.[1]Appropriate protective clothing to prevent skin exposure.[1]Use in a well-ventilated area. A respirator may be needed if ventilation is inadequate.
Spill Cleanup Chemical safety goggles.Impervious gloves.[4]Disposable coveralls and rubber boots.[4]A self-contained breathing apparatus may be necessary depending on the spill size and ventilation.[4]
Emergency Situations (e.g., Fire) Not applicable (focus on evacuation).Not applicable.Not applicable.A self-contained breathing apparatus should be used by trained emergency responders.[5]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood with explosion-proof ventilation.[1][6]

    • Ensure an eyewash station and safety shower are readily accessible.[1]

    • Ground and bond all containers and receiving equipment to prevent static discharge.[1][7]

    • Use non-sparking tools.[5][7]

    • Keep away from heat, sparks, open flames, and other ignition sources.[1][5][7]

  • Handling the Chemical :

    • Wear the appropriate PPE as detailed in the table above.

    • Avoid contact with eyes, skin, and clothing.[1]

    • Avoid inhalation of vapors.[1]

    • Keep the container tightly closed when not in use.[1][5][7]

  • Storage :

    • Store in a cool, dry, well-ventilated area away from incompatible substances.[1]

    • Keep in a tightly closed container.[1][5]

    • Store in a refrigerator or flammables cabinet.[1]

Disposal Plan

Chemical waste must be disposed of in accordance with federal, state, and local regulations.

  • Waste Collection :

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a suitable, closed, and properly labeled container.

  • Disposal :

    • Contact a licensed professional waste disposal service to arrange for pickup and disposal.

    • Do not dispose of the chemical down the drain or in the regular trash.

Emergency Protocols

  • Spills :

    • Immediately evacuate the area and remove all sources of ignition.[1][5]

    • Ventilate the area.[1]

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1]

    • Place the absorbed material into a suitable container for disposal.[1]

    • Clean the spill site after material pickup is complete.[4]

  • First Aid :

    • Eyes : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1]

    • Skin : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid.[1]

    • Inhalation : Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]

    • Ingestion : If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Get medical aid immediately.[1][7]

Visual Workflow Guides

PPE_Selection_Workflow PPE Selection for Handling this compound start Start: Assess Task task_type What is the handling scenario? start->task_type routine Routine Handling task_type->routine Routine spill Spill Cleanup task_type->spill Spill ppe_routine Standard PPE: - Safety Goggles - Protective Gloves - Lab Coat routine->ppe_routine ppe_spill Enhanced PPE: - Chemical Goggles - Impervious Gloves - Disposable Coveralls - Respirator (if needed) spill->ppe_spill end Proceed with Task Safely ppe_routine->end ppe_spill->end

Caption: PPE selection workflow for handling this compound.

Chemical_Spill_Response_Workflow Chemical Spill Response for this compound spill_detected Spill Detected evacuate Evacuate & Remove Ignition Sources spill_detected->evacuate assess Assess Spill Size & Ventilation evacuate->assess small_spill Small & Well-Ventilated assess->small_spill Minor large_spill Large or Poorly Ventilated assess->large_spill Major don_ppe Don Appropriate PPE small_spill->don_ppe call_ehs Call Emergency Health & Safety large_spill->call_ehs contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect & Containerize for Disposal contain->collect decontaminate Decontaminate Area collect->decontaminate end Response Complete decontaminate->end call_ehs->end

Caption: Logical workflow for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.